molecular formula C15H24BrN3O2 B034166 H-Phe-Leu-NH2.HBr CAS No. 108321-16-0

H-Phe-Leu-NH2.HBr

Cat. No.: B034166
CAS No.: 108321-16-0
M. Wt: 358.27 g/mol
InChI Key: SBFSMRHQAGKROZ-UHFFFAOYSA-N
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Description

H-Phe-Leu-NH2.HBr is a useful research compound. Its molecular formula is C15H24BrN3O2 and its molecular weight is 358.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFSMRHQAGKROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585251
Record name Phenylalanylleucinamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-16-0
Record name Phenylalanylleucinamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to H-Phe-Leu-NH2·HBr: A Dipeptide with Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of H-Phe-Leu-NH2·HBr (Phenylalanyl-leucinamide hydrobromide), a synthetic dipeptide of interest to researchers in drug discovery, neuroscience, and biochemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering practical insights and detailed protocols for its use in a research setting.

Introduction: The Significance of a Simple Dipeptide

H-Phe-Leu-NH2·HBr is a dipeptide composed of L-phenylalanine and L-leucine, with a C-terminal amide and in the form of a hydrobromide salt.[1] This seemingly simple molecule holds significant interest due to the biological roles of its constituent amino acids and its structural characteristics. Phenylalanine is a precursor to key neurotransmitters like dopamine, while leucine is known for its role in muscle protein synthesis and metabolic regulation. The C-terminal amidation is a common feature in many endogenous neuropeptides, often enhancing metabolic stability and receptor interaction.[1] The hydrobromide salt form generally improves the solubility and stability of the compound.[1]

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of H-Phe-Leu-NH2·HBr, from its fundamental properties to its practical applications.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research.

Core Chemical Properties

Below is a summary of the key chemical identifiers for H-Phe-Leu-NH2·HBr.

PropertyValueSource
CAS Number 108321-16-0[1]
Molecular Formula C₁₅H₂₄BrN₃O₂[1]
Molecular Weight 358.27 g/mol [1]
IUPAC Name 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide[1]
Structural Representation

The chemical structure of H-Phe-Leu-NH2·HBr is fundamental to its biological activity. The presence of the aromatic ring of phenylalanine and the branched alkyl side chain of leucine dictates its potential interactions with biological targets.

Figure 1: Chemical structure of H-Phe-Leu-NH2·HBr.
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylalanine ring (typically in the 7.2-7.4 ppm range), α-protons of both amino acids, and the aliphatic protons of the leucine side chain.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the peptide bond and the C-terminal amide, aromatic carbons of phenylalanine, and the aliphatic carbons of both residues.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and amide groups, C=O stretching of the amide groups, and aromatic C-H and C=C stretching from the phenylalanine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Synthesis of H-Phe-Leu-NH2·HBr

The synthesis of H-Phe-Leu-NH2·HBr is most efficiently achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the Fmoc/tBu-based SPPS of H-Phe-Leu-NH2 is outlined below.

SPPS_Workflow Resin Start with Rink Amide Resin Fmoc_Leu Couple Fmoc-Leu-OH Resin->Fmoc_Leu 1. Coupling Deprotect1 Fmoc Deprotection (Piperidine) Fmoc_Leu->Deprotect1 2. Deprotection Fmoc_Phe Couple Fmoc-Phe-OH Deprotect1->Fmoc_Phe 3. Coupling Deprotect2 Fmoc Deprotection (Piperidine) Fmoc_Phe->Deprotect2 4. Deprotection Cleave Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Deprotect2->Cleave 5. Cleavage Purify Purification (RP-HPLC) Cleave->Purify 6. Purification Lyophilize Lyophilization to obtain H-Phe-Leu-NH2 Purify->Lyophilize 7. Lyophilization Salt_Formation Salt Formation with HBr Lyophilize->Salt_Formation 8. Salt Formation Neuroprotection_Assay_Workflow Start Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with H-Phe-Leu-NH2·HBr Start->Pretreat 24h incubation Induce_Stress Induce oxidative stress with H₂O₂ Pretreat->Induce_Stress 2h pre-treatment Incubate Incubate for 24 hours Induce_Stress->Incubate MTT_Assay Perform MTT assay for cell viability Incubate->MTT_Assay Analyze Analyze data and determine neuroprotective effect MTT_Assay->Analyze

Figure 3: Workflow for an in vitro neuroprotection assay.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling H-Phe-Leu-NH2·HBr.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place, tightly sealed.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS). [2]

Conclusion

H-Phe-Leu-NH2·HBr is a dipeptide with a range of potential applications in scientific research. Its simple, well-defined structure, combined with the biological relevance of its constituent amino acids, makes it a valuable tool for studies in neuroscience, enzymology, and drug discovery. The protocols and information provided in this guide are intended to facilitate the effective and safe use of this compound in a laboratory setting, paving the way for further discoveries.

References

Sources

Introduction: The Scientific Imperative for Characterizing Novel Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Biological Activity of Phenylalanine-Leucine Amide

In the landscape of neuromodulation and intercellular signaling, neuropeptides represent a vast and functionally diverse class of molecules.[1][2] While large polypeptides have been extensively studied, small dipeptides, particularly those with post-translational modifications like C-terminal amidation, are emerging as critical players with unique biological activities.[3][4] The C-terminal amide, for instance, is crucial for the function of many RF-amide peptides, protecting them from degradation and enhancing receptor affinity.[5]

This guide focuses on Phenylalanine-Leucine amide (Phe-Leu-amide), a dipeptide whose specific biological activities are not yet extensively documented in publicly available literature. Its structure, combining the aromaticity of Phenylalanine with the hydrophobicity of Leucine, suggests a potential for interaction with biological membranes and protein binding pockets.[6][7][8] Phenylalanine residues can act as membrane anchors, while leucine contributes to hydrophobic interactions crucial for peptide structure and binding.[7][9]

Therefore, we will use Phe-Leu-amide as a model compound to delineate a comprehensive, field-proven strategy for characterizing the biological activity of a novel dipeptide. This document is not a review of established facts but a technical whitepaper designed for researchers, scientists, and drug development professionals. It provides the causal logic behind experimental choices and self-validating protocols to guide the discovery process from initial hypothesis to in vivo validation.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on extensive wet-lab experimentation, a foundational analysis is critical. This initial phase combines computational prediction with an understanding of the peptide's physicochemical properties to generate testable hypotheses. The goal is to narrow the vast field of potential biological targets to a manageable set for empirical validation.

In Silico Target Prediction

The primary amino acid sequence is the blueprint for biological function. Modern bioinformatics tools can screen this sequence against databases of known protein structures and motifs to predict potential interactions.

  • Rationale: This approach is cost-effective and rapidly generates hypotheses. For a novel peptide like Phe-Leu-amide, we can predict its potential to modulate key drug target classes, such as G-protein coupled receptors (GPCRs) or ion channels.[10] Peptides are well-known modulators of these targets.[2][11]

  • Methodology:

    • Utilize publicly available or commercial software that docks the peptide structure into receptor models (e.g., GPCRs known to bind small peptides).

    • Employ sequence similarity tools (e.g., BLAST) to find larger, known bioactive peptides containing the "Phe-Leu" motif.

    • Use prediction servers designed for identifying ion channel-modulating peptides (IMPs) to assess the likelihood of Phe-Leu-amide interacting with sodium, potassium, or calcium channels.[10]

Physicochemical and Structural Considerations

The constituent amino acids and the C-terminal amide are key determinants of activity.

  • Phenylalanine (Phe): The aromatic side chain can participate in π-π stacking and cation-π interactions, often anchoring a peptide to a receptor binding pocket or a lipid membrane.[7][9]

  • Leucine (Leu): A hydrophobic aliphatic amino acid, it contributes to the overall hydrophobicity, which is critical for membrane interaction and proper folding.[6][8]

  • C-terminal Amide: This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be critical for receptor binding and significantly increases the peptide's metabolic stability by preventing degradation by carboxypeptidases.[5][12]

This combination suggests Phe-Leu-amide is likely to interact with targets that have hydrophobic and aromatic binding pockets, a common feature in GPCRs and ion channels that recognize neuropeptides.

Integrated Discovery Workflow

The process of characterizing a novel peptide should be systematic. The following workflow illustrates a logical progression from initial concept to physiological validation.

G Figure 1: Integrated Peptide Discovery Workflow cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Assessment in_silico In Silico Screening (Target Prediction) binding Receptor Binding Assays in_silico->binding phys_chem Physicochemical Analysis phys_chem->binding functional Functional Assays (Ca2+, Ion Flux) binding->functional Confirm Target electrophys Electrophysiology (Synaptic Transmission) functional->electrophys Elucidate MOA animal_model Animal Model (Behavioral Tests) electrophys->animal_model Validate Physiology pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

Caption: Figure 1: A logical workflow for novel peptide characterization.

Part 2: In Vitro Target Validation and Mechanistic Analysis

This phase empirically tests the hypotheses generated in Part 1. The core objective is to identify specific molecular targets, quantify the peptide's effect, and elucidate the downstream signaling mechanisms.

Primary Functional Screen: Calcium Mobilization Assay

Many neuropeptides exert their effects by activating GPCRs that couple to the Gαq subunit, leading to an increase in intracellular calcium.[13] A calcium mobilization assay is a robust, high-throughput method to screen for this activity.

  • Causality: This assay provides a direct functional readout of Gq or Gi-coupled GPCR activation.[13] Activation of these pathways leads to the production of inositol triphosphate (IP3), which triggers the release of Ca2+ from the endoplasmic reticulum into the cytoplasm.[13] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye.

  • Self-Validation: The protocol includes positive controls (a known agonist for the receptor) and negative controls (vehicle only) to establish the assay window and baseline. A non-transfected parental cell line is used to ensure the observed response is specific to the receptor of interest.

  • Cell Culture: Seed HEK293 cells stably expressing a candidate GPCR (or a panel of GPCRs) into black, clear-bottom 384-well microplates at a density of 10,000-20,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Remove cell culture medium and add 20 µL of the dye loading buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Preparation: Prepare a serial dilution of Phe-Leu-amide in an appropriate assay buffer. Also prepare positive and negative controls.

  • Assay Execution: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[13][14][15]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the Phe-Leu-amide dilution (or control) to the wells.

    • Immediately begin measuring the fluorescence intensity every second for at least 120 seconds to capture the transient calcium peak.

  • Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the logarithm of the Phe-Leu-amide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Secondary Screen: Ion Channel Modulation

Neuropeptides are potent modulators of ion channel activity, which directly impacts neuronal excitability.[11][16]

  • Causality: Phe-Leu-amide could act as a direct channel blocker, a gating modifier, or indirectly modulate channel activity via a GPCR signaling pathway. Assays using automated electrophysiology or ion flux indicators can distinguish these effects.[17]

  • Self-Validation: The use of known channel activators and inhibitors is essential to validate the assay's performance and correctly interpret the modulatory effects of the test peptide.

  • Cell Culture: Plate cells expressing the target potassium channel in 384-well plates as described for the calcium assay.

  • Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.

  • Compound Addition: Add Phe-Leu-amide at various concentrations and incubate for 15-30 minutes. Include wells with a known channel inhibitor (e.g., tetraethylammonium) and a known activator (e.g., pinacidil) as controls.

  • Assay Execution: Use a kinetic fluorescence plate reader to measure baseline fluorescence. Add a stimulus buffer containing thallium sulfate (Tl+). Tl+ enters the cell through open potassium channels and binds the dye, causing an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to potassium channel activity.[17] Calculate the initial rate of flux for each well. Determine the IC50 (for inhibition) or EC50 (for activation) of Phe-Leu-amide.

Mechanistic Insight: Brain Slice Electrophysiology

To understand the peptide's effect in a more physiologically relevant context, brain slice electrophysiology can assess its impact on synaptic transmission.[2][16]

  • Causality: This technique directly measures how Phe-Leu-amide affects the electrical communication between neurons.[1] By recording field excitatory postsynaptic potentials (fEPSPs), one can determine if the peptide enhances or suppresses glutamatergic (excitatory) neurotransmission, a common mechanism for neuropeptides.[18]

  • Self-Validation: A stable baseline recording is established before peptide application. A "washout" period after application demonstrates the reversibility of the effect, confirming that the observed change is due to the peptide and not a degradation of the slice preparation.

Potential Signaling Pathways

Based on the in vitro results, a potential signaling pathway can be hypothesized. If Phe-Leu-amide activates a Gq-coupled GPCR, the following pathway would be initiated.

G Figure 2: Hypothesized GPCR Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq Gαq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves PheLeu Phe-Leu-Amide PheLeu->GPCR Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca2+ Release ER->Ca

Caption: Figure 2: A potential Gq-coupled signaling cascade for Phe-Leu-amide.

Part 3: In Vivo Physiological Assessment

Demonstrating a physiological effect in a living organism is the ultimate validation of a peptide's biological activity. These studies are challenging due to low peptide concentrations and rapid degradation in vivo.[16][19]

  • Causality: This step connects the molecular mechanism to a systemic, physiological, or behavioral outcome. For example, based on findings for the related dipeptide Phe-Phe amide, which shows antinociceptive properties, a logical in vivo test for Phe-Leu-amide would be to assess its effect on pain perception.[20]

  • Self-Validation: The use of a vehicle control group is mandatory. A positive control (e.g., morphine for a pain assay) validates the experimental model. Furthermore, co-administration with a hypothesized receptor antagonist can confirm that the in vivo effect is mediated by the target identified in vitro.[20]

  • Animal Model: Use adult male C57BL/6 mice, acclimated for at least one week.

  • Peptide Formulation & Administration: Dissolve Phe-Leu-amide in sterile saline. Administer the peptide via intrathecal (i.t.) injection to deliver it directly to the spinal cord, bypassing the blood-brain barrier and minimizing peripheral degradation.[20] A typical dose range for a novel peptide might be 1-10 pmol per mouse.[20] The control group receives a saline vehicle injection.

  • Behavioral Assay (Tail-Flick Test):

    • Measure the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time to withdrawal.

    • At set time points after i.t. injection (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

    • A significant increase in latency compared to the vehicle group indicates an antinociceptive (pain-reducing) effect.[20]

  • Data Analysis: Convert the post-injection latencies into a "% Maximum Possible Effect" (%MPE) to normalize the data. Compare the %MPE between the peptide-treated and vehicle-treated groups using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).

G Figure 3: In Vivo Experimental Workflow start Acclimate Mice baseline Measure Baseline (Tail-Flick Latency) start->baseline grouping Randomize into Groups (Vehicle vs. Peptide) baseline->grouping injection Intrathecal (i.t.) Injection grouping->injection measurement Measure Latency at Multiple Time Points injection->measurement analysis Data Analysis (%MPE, ANOVA) measurement->analysis end Determine Physiological Effect analysis->end

Caption: Figure 3: Workflow for an in vivo antinociception study.

Data Presentation and Interpretation

Quantitative data from all experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Hypothetical Quantitative Data for Phe-Leu-amide

Assay TypeParameter MeasuredHypothetical ResultInterpretation
Calcium MobilizationEC5075 nMPhe-Leu-amide is a potent agonist of a Gq-coupled receptor.
Thallium Flux (K+ Channel)IC50250 nMPhe-Leu-amide inhibits the target potassium channel at a higher concentration.
Brain Slice Electrophysiology% fEPSP Inhibition45% at 1 µMPhe-Leu-amide suppresses excitatory synaptic transmission.
In Vivo Tail-Flick Test% MPE at 30 min60% (at 5 pmol dose)Phe-Leu-amide produces a significant antinociceptive effect in vivo.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage framework for elucidating the biological activity of a novel dipeptide, using Phenylalanine-Leucine amide as a model. By progressing logically from in silico prediction to in vitro mechanistic studies and culminating in in vivo physiological validation, researchers can efficiently characterize new chemical entities.

Should Phe-Leu-amide demonstrate significant activity, future work would focus on identifying the specific receptor subtype(s) it targets through screening against a wider panel of receptors or using antagonist studies. Further investigation into its structure-activity relationship (SAR) by synthesizing and testing analogs would be a critical next step for any potential drug development program. This systematic approach ensures that experimental choices are driven by scientific rationale, yielding trustworthy and actionable data for the scientific and drug development communities.

References

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  • Lee, S., et al. (2022). Probing Neuropeptide Volume Transmission In Vivo by Simultaneous Near-Infrared Light Triggered Release and Optical Sensing. ACS Chemical Neuroscience, 13(1), 107–117.
  • Ohsawa, M., et al. (2015). The dipeptide Phe-Phe amide attenuates signs of hyperalgesia, allodynia and nociception in diabetic mice using a mechanism involving the sigma receptor system. PLoS One, 10(4), e0123939.
  • Cheng, Z., et al. (2011). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Biomolecular Screening, 16(8), 918–925.
  • Baimel, C., et al. (2023). Emerging approaches for decoding neuropeptide transmission. Frontiers in Neural Circuits, 17, 1324706.
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  • Anouar, Y., et al. (2019). Strategies for the Identification of Bioactive Neuropeptides in Vertebrates. Frontiers in Neuroscience, 13, 222.
  • Mishra, V. K., et al. (2006). Effect of Leucine to Phenylalanine Substitution on the Nonpolar Face of a Class A Amphipathic Helical Peptide on Its Interaction with Lipid: HIGH RESOLUTION SOLUTION NMR STUDIES OF 4F-DIMYRISTOYLPHOSPHATIDYLCHOLINE DISCOIDAL COMPLEX. Journal of Biological Chemistry, 281(10), 6511–6519.
  • Filaferro, M., & de la Fuente, R. (2011). RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential. Current Medicinal Chemistry, 18(33), 5163–5175.
  • Raffa, R. B., et al. (1991). FMRF-amide and L-Arg-L-Phe increase blood pressure and heart rate in the anaesthetised rat by central stimulation of the sympathetic nervous system.
  • Mojica, L., et al. (2018). In Vitro Assessment Methods for Antidiabetic Peptides from Legumes: A Review. Foods, 7(11), 180.
  • Zhang, R., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 16(4), 439–446.
  • Mobli, M., Undheim, E. A. B., & Rash, L. D. (2017). Modulation of ion channels by cysteine-rich peptides: from sequence to structure. Comprehensive Physiology, 7(2), 595–633.
  • Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. In Assay Guidance Manual.
  • Ledri, M., et al. (2015). Differential Effect of Neuropeptides on Excitatory Synaptic Transmission in Human Epileptic Hippocampus. Journal of Neuroscience, 35(26), 9622–9631.
  • Lee, T., et al. (2022). Prediction Models for Identifying Ion Channel-Modulating Peptides via Knowledge Transfer Approaches.
  • Strøm, M. B., et al. (2018). Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. Scientific Reports, 8(1), 1–11.
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  • Mishra, V. K., et al. (2006). Effect of leucine to phenylalanine substitution on the nonpolar face of a class A amphipathic helical peptide on its interaction with lipid: high resolution solution NMR studies of 4F-dimyristoylphosphatidylcholine discoidal complex. Journal of Biological Chemistry, 281(10), 6511-6519.

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H-Phe-Leu-NH2.HBr CAS number 108321-16-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to H-Phe-Leu-NH2·HBr (CAS: 108321-16-0): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of H-L-Phenylalanyl-L-Leucinamide Hydrobromide (H-Phe-Leu-NH2·HBr), a synthetic dipeptide amide with significant potential in various research domains. With the CAS number 108321-16-0, this compound combines the structural features of an aromatic amino acid (Phenylalanine) and a branched-chain amino acid (Leucine), culminating in a C-terminal amide that enhances its biological stability and modulates its interaction with cellular targets. This document, intended for researchers, chemists, and drug development professionals, details the core physicochemical properties, outlines robust methodologies for its synthesis and purification, and provides validated protocols for its analytical characterization. Furthermore, it explores the current understanding of its biological activities and potential applications, particularly in neuroscience and immunology, supported by field-proven experimental workflows.

Core Molecular Profile

Introduction to the Dipeptide Amide

H-Phe-Leu-NH2·HBr is a salt form of the dipeptide Phenylalanyl-Leucinamide.[1] The molecule consists of L-phenylalanine N-terminally linked to L-leucine via a peptide bond, with the C-terminus of leucine amidated. The hydrobromide salt form is created by reacting the dipeptide with hydrobromic acid, a step that protonates the free N-terminal amine group.[1] This salt formation is a standard practice in peptide chemistry, as it significantly enhances the compound's stability and aqueous solubility, facilitating its handling and use in biological assays.[1][2]

The unique combination of an aromatic side chain (from phenylalanine) and an aliphatic, branched side chain (from leucine) confers specific steric and hydrophobic properties that can dictate its interaction with biological receptors and enzymes.[1] Phenylalanine is a known precursor to key neurotransmitters like dopamine, while leucine is crucial for processes such as muscle protein synthesis.[1] The C-terminal amidation is a critical modification that mimics the structure of many endogenous neuropeptides, often increasing resistance to carboxypeptidase degradation and influencing receptor binding affinity.[1]

Physicochemical Properties

A summary of the key identifiers and properties for H-Phe-Leu-NH2·HBr is provided below for quick reference.

PropertyValueSource
CAS Number 108321-16-0[1]
IUPAC Name 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide[1]
Molecular Formula C₁₅H₂₄BrN₃O₂[1]
Molecular Weight 358.27 g/mol [1]
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br[1]
Appearance Typically a white to off-white solidN/A
Solubility Soluble in water and polar organic solvents like DMF and DMSO[1]

Synthesis and Purification Methodologies

The synthesis of dipeptides such as H-Phe-Leu-NH2 is a well-established process, with Solid-Phase Peptide Synthesis (SPPS) being the industry gold standard due to its efficiency and scalability.[1]

Gold Standard: Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.

spss_workflow Resin 1. Rink Amide Resin (Swell in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Wash1 3. DMF Wash Fmoc_Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Leu-OH, DIC/Oxyma) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Fmoc_Deprotection2 6. Fmoc Deprotection (20% Piperidine in DMF) Wash2->Fmoc_Deprotection2 Wash3 7. DMF Wash Fmoc_Deprotection2->Wash3 Coupling2 8. Amino Acid Coupling (Fmoc-Phe-OH, DIC/Oxyma) Wash3->Coupling2 Wash4 9. Final Wash (DMF, DCM, MeOH) Coupling2->Wash4 Cleavage 10. Cleavage & Deprotection (TFA/TIS/H2O Cocktail) Wash4->Cleavage Precipitation 11. Ether Precipitation Cleavage->Precipitation Purification 12. HPLC Purification Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Phe-Leu-NH2.

Detailed Protocol: SPPS of H-Phe-Leu-NH2

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel. The Rink Amide linker is chosen specifically because its cleavage yields a C-terminal amide.

  • First Amino Acid (Leucine) Coupling:

    • Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x) to remove piperidine.

    • Coupling: In a separate vial, pre-activate Fmoc-L-Leu-OH (4 equivalents) with a coupling agent like diisopropylcarbodiimide (DIC, 4 eq.) and an activator like Oxyma Pure (4 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin and agitate for 2 hours.

    • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and pyridine in DMF. This is a self-validating step to prevent deletion sequences.

  • Second Amino Acid (Phenylalanine) Coupling:

    • Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminal amine of the resin-bound leucine.

    • Washing: Wash the resin as described previously.

    • Coupling: Couple Fmoc-L-Phe-OH using the same pre-activation and coupling procedure as for leucine.

  • Final Deprotection: Remove the N-terminal Fmoc group from phenylalanine with 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled, resin-bound peptide with DMF, DCM, and finally methanol, then dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. TFA cleaves the peptide from the resin and removes side-chain protecting groups (if any). TIS and water act as scavengers to trap reactive carbocations.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum. The resulting peptide will be the TFA salt. Conversion to the HBr salt is achieved by ion exchange or by dissolving in a minimal amount of acid and re-precipitating/lyophilizing.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide must be purified to remove truncated sequences, byproducts from the cleavage process, and other impurities. RP-HPLC is the method of choice.

hplc_workflow Crude 1. Dissolve Crude Peptide (e.g., 50% Acetonitrile/Water) Injection 2. Inject onto C18 Column Crude->Injection Gradient 3. Elute with Gradient (Water/Acetonitrile + 0.1% TFA) Injection->Gradient Detection 4. UV Detection (220 nm & 280 nm) Gradient->Detection Collection 5. Collect Fractions Containing Pure Product Detection->Collection Analysis 6. Analyze Fractions (LC-MS) Collection->Analysis Lyophilization 7. Pool & Lyophilize Analysis->Lyophilization

Caption: Workflow for the purification of H-Phe-Leu-NH2 via RP-HPLC.

Detailed Protocol: Preparative RP-HPLC

  • System: A preparative HPLC system equipped with a C18 column (e.g., 10 µm particle size, 250 x 22 mm).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in deionized water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal volume of 50% Solvent B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the phenylalanine aromatic ring).

    • Collect fractions corresponding to the major peak.

  • Post-Purification:

    • Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder (TFA salt). For the HBr salt, an ion-exchange step is required before lyophilization.

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized H-Phe-Leu-NH2·HBr.

Mass Spectrometry: Confirming Molecular Identity

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

  • Protocol: Dissolve a small amount of the purified peptide in 50% acetonitrile/water. Infuse the solution directly into the ESI-MS source.

  • Expected Result: The analysis should reveal a primary ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the free peptide (C₁₅H₂₃N₃O₂) plus a proton. For H-Phe-Leu-NH2, the neutral monoisotopic mass is ~277.18 Da, so the expected [M+H]⁺ peak would be at m/z ~278.19.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides definitive structural confirmation, including verification of the amino acid sequence and stereochemistry.[3][4]

  • Protocol: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and 2D Correlation Spectroscopy (COSY) spectra on a high-field NMR spectrometer (e.g., 500 MHz).[3]

  • Interpretation:

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of phenylalanine (typically ~7.2-7.4 ppm), the amide backbone protons (~7.8-8.5 ppm), alpha-protons, and the side-chain protons of both residues.

    • 2D-COSY: This experiment reveals proton-proton couplings within each amino acid residue. It allows for the unambiguous assignment of all protons belonging to the Phenylalanine spin system and all protons of the Leucine spin system. Critically, no cross-peak will appear between the two spin systems across the amide bond, confirming their distinct nature.[5] Sequential assignment can be confirmed with a NOESY or ROESY experiment, which would show a through-space correlation between the amide proton of Leucine and the alpha-proton of Phenylalanine.[3]

Purity Assessment by Analytical RP-HPLC

Analytical RP-HPLC is used to determine the final purity of the peptide sample.

  • Protocol: Use an analytical C18 column with a faster gradient (e.g., 5-95% acetonitrile/water + 0.1% TFA over 15 minutes). Inject a small, known concentration of the final product.

  • Interpretation: Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks detected at 220 nm. A purity of >98% is typically required for biological research applications.

Biological Significance and Research Applications

H-Phe-Leu-NH2·HBr serves as a valuable tool in several areas of biochemical and pharmaceutical research.[1]

Application in Neuroscience and Pain Research

Dipeptides are increasingly studied for their roles as neuromodulators. Research on the closely related dipeptide H-Phe-Phe-NH₂ has shown it to be a high-affinity ligand for the Substance P 1-7 (SP₁₋₇) specific binding site, demonstrating potential in models of neuropathic pain.[6][7] Given the structural similarity, H-Phe-Leu-NH2 is a logical candidate for similar investigations. It can be used to probe the structure-activity relationships of SP₁₋₇ mimetics and explore novel therapeutic avenues for pain management.[8][9] The phenylalanine residue's role as a precursor to dopamine also suggests its potential use in studying pathways related to mood and cognitive function.[1]

Application in Immunology: Chemokine Receptor Antagonism

H-Phe-Leu-NH2·HBr has been reported to act as a structural mimic of fMLP (formyl-methionyl-leucyl-phenylalanine), a potent bacterial chemoattractant that activates immune cells via the Formyl Peptide Receptor 1 (FPR1).[1] This makes the dipeptide a valuable tool for studying inflammatory responses and leukocyte trafficking. It can be used in competitive binding assays to screen for more potent FPR1 antagonists or to investigate the downstream signaling pathways of this receptor.

fpr1_pathway cluster_membrane Cell Membrane FPR1 FPR1 (GPCR) G_Protein Gi/o Protein FPR1->G_Protein Activates Ligand H-Phe-Leu-NH2 (Antagonist) Ligand->FPR1 Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates Calcium Ca²⁺ Mobilization PLC->Calcium Leads to Chemotaxis Chemotaxis & Inflammatory Response Calcium->Chemotaxis Induces

Sources

The Emerging Role of H-Phe-Leu-NH2·HBr in Neuroscience: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the dipeptide H-Phe-Leu-NH2·HBr (Phenylalanyl-Leucinamide Hydrobromide) as a promising tool in neuroscience research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding, posits a primary mechanism of action based on structurally related compounds, and provides detailed experimental protocols to investigate its potential.

Introduction: The Untapped Potential of Small Peptides in Neuroscience

The central nervous system (CNS) is modulated by a complex interplay of neurotransmitters and neuropeptides. While much focus has been on large protein structures, small di- and tripeptides are emerging as significant players in neuromodulation, neuroprotection, and pain signaling.[1][2][3][4][5] H-Phe-Leu-NH2·HBr, a synthetic dipeptide composed of L-phenylalanine and L-leucine with a C-terminal amide, represents a class of molecules with considerable, yet largely unexplored, potential in neuroscience research. Its constituent amino acids are fundamental to neurological function; L-phenylalanine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, while L-leucine plays a role in metabolic pathways that support brain function.[6][7][8][9][10] The hydrobromide salt form of this dipeptide enhances its stability and solubility, making it amenable to a variety of experimental paradigms.

Core Hypothesis: A Ligand for the Substance P (SP) 1-7 Binding Site

Direct research on H-Phe-Leu-NH2·HBr in neuroscience is currently limited. However, compelling evidence from a structurally analogous dipeptide, H-Phe-Phe-NH2, provides a strong foundation for a primary hypothesis: H-Phe-Leu-NH2·HBr acts as a high-affinity ligand for the substance P 1-7 (SP(1-7)) binding site, suggesting a role in pain modulation and neuro-inflammation. [11][12]

Substance P, an 11-amino acid neuropeptide, is a key mediator of pain transmission and inflammatory responses through its interaction with the neurokinin-1 (NK1) receptor.[13][14][15][16] The N-terminal fragment, SP(1-7), has its own distinct binding site and biological activities, including the attenuation of neuropathic pain.[11][12] The dipeptide H-Phe-Phe-NH2 was identified as a potent ligand for this site with a Ki of 1.5 nM and demonstrated significant analgesic effects in preclinical models of neuropathic pain.[11]

Given the structural similarity between H-Phe-Phe-NH2 and H-Phe-Leu-NH2·HBr—both possessing an N-terminal phenylalanine and a C-terminal hydrophobic amino acid with an amide cap—it is highly probable that H-Phe-Leu-NH2·HBr also targets the SP(1-7) binding site. This interaction is the proposed starting point for investigating its neuropharmacological profile.

Caption: Proposed mechanism of H-Phe-Leu-NH2 in pain modulation.

Investigational Roadmap: Experimental Protocols

To validate the core hypothesis and further characterize the neuropharmacological properties of H-Phe-Leu-NH2·HBr, a multi-tiered experimental approach is recommended.

In Vitro Characterization: Receptor Binding and Cellular Assays

The initial step is to confirm the binding affinity of H-Phe-Leu-NH2·HBr to the SP(1-7) binding site.

This assay will determine the binding affinity (Ki) of H-Phe-Leu-NH2·HBr for the SP(1-7) binding site.[17][18][19]

  • Objective: To quantify the binding affinity of H-Phe-Leu-NH2·HBr to the SP(1-7) binding site.

  • Materials:

    • Rat brain tissue homogenates (specifically from regions known to express SP receptors, such as the spinal cord dorsal horn or striatum).

    • Radiolabeled SP(1-7) (e.g., [3H]SP(1-7)).

    • H-Phe-Leu-NH2·HBr.

    • Unlabeled SP(1-7) (for determining non-specific binding).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare brain tissue homogenates and resuspend in binding buffer.

    • In a 96-well plate, add a constant concentration of [3H]SP(1-7) to each well.

    • Add increasing concentrations of H-Phe-Leu-NH2·HBr (e.g., from 10^-10 M to 10^-5 M).

    • For non-specific binding control wells, add a high concentration of unlabeled SP(1-7).

    • Add the brain homogenate to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
H-Phe-Leu-NH2·HBrExperimental ValueCalculated Value
Unlabeled SP(1-7)Experimental ValueCalculated Value

graph "Binding_Assay_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Prepare Brain Homogenate"]; B [label="Add [3H]SP(1-7)"]; C [label="Add Competitor (H-Phe-Leu-NH2 or unlabeled SP(1-7))"]; D [label="Incubate"]; E [label="Filter and Wash"]; F [label="Scintillation Counting"]; G [label="Data Analysis (IC50/Ki)"];

A -> D; B -> D; C -> D; D -> E -> F -> G; }

Caption: Workflow for the competitive radioligand binding assay.

In Vivo Assessment: Analgesic and Neurochemical Effects

Following in vitro validation, the next logical step is to assess the physiological effects of H-Phe-Leu-NH2·HBr in living organisms.

This behavioral assay is a classic method for evaluating the efficacy of centrally acting analgesics against thermal pain.[20][21][22][23][24]

  • Objective: To determine if H-Phe-Leu-NH2·HBr exhibits analgesic properties in a thermal pain model.

  • Materials:

    • Male Swiss-Webster mice (20-25 g).

    • Hot plate apparatus (maintained at 55 ± 0.5°C).

    • H-Phe-Leu-NH2·HBr dissolved in sterile saline.

    • Vehicle control (sterile saline).

    • Positive control (e.g., morphine).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Determine the baseline latency to a pain response (hind paw licking or jumping) for each mouse on the hot plate. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.

    • Administer H-Phe-Leu-NH2·HBr (at various doses, e.g., 1, 5, 10 mg/kg), vehicle, or morphine via an appropriate route (e.g., intraperitoneal or intrathecal).

    • At set time points post-administration (e.g., 15, 30, 60, 90 minutes), place each mouse on the hot plate and record the latency to respond.

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

Data Presentation:

Treatment Group (Dose)Baseline Latency (s)Latency at 30 min (s)% MPE at 30 min
VehicleMean ± SEMMean ± SEMMean ± SEM
H-Phe-Leu-NH2·HBr (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
H-Phe-Leu-NH2·HBr (5 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
H-Phe-Leu-NH2·HBr (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
Morphine (positive control)Mean ± SEMMean ± SEMMean ± SEM

This technique allows for the sampling of neurotransmitters and other small molecules from the extracellular fluid of specific brain regions in awake, freely moving animals, providing insights into the neurochemical effects of H-Phe-Leu-NH2·HBr.[25][26][27][28][29]

  • Objective: To measure changes in the extracellular concentrations of relevant neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in a specific brain region (e.g., the striatum or nucleus accumbens) following administration of H-Phe-Leu-NH2·HBr.

  • Materials:

    • Adult male Sprague-Dawley rats (250-300 g).

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • HPLC with electrochemical or fluorescence detection, or LC-MS/MS for analysis of dialysates.

    • H-Phe-Leu-NH2·HBr.

  • Procedure:

    • Surgically implant a guide cannula targeting the brain region of interest under anesthesia. Allow for a recovery period.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period and collect baseline dialysate samples.

    • Administer H-Phe-Leu-NH2·HBr systemically or through the microdialysis probe (retrodialysis).

    • Continue to collect dialysate fractions at regular intervals (e.g., every 10-20 minutes).

    • Analyze the dialysate samples for neurotransmitter content.

    • Express the results as a percentage of the baseline concentrations.

Caption: Experimental workflow for in vivo microdialysis.

Broader Implications and Future Directions

The investigation of H-Phe-Leu-NH2·HBr extends beyond pain modulation. The neuroprotective potential of dipeptides is an area of growing interest.[1][2][3][4][5][30] Future studies should explore the effects of H-Phe-Leu-NH2·HBr in in vitro and in vivo models of neurodegenerative diseases and ischemic injury.[1][30][31][32][33] For instance, its ability to mitigate glutamate-induced excitotoxicity or oxidative stress in primary neuronal cultures could be assessed. Furthermore, given the role of its constituent amino acid, phenylalanine, in competing for transport across the blood-brain barrier, studies on the pharmacokinetics and CNS penetration of H-Phe-Leu-NH2·HBr are warranted.[8][9][34]

Conclusion

H-Phe-Leu-NH2·HBr stands as a promising yet under-investigated molecule in neuroscience. The strong evidence from its structural analog, H-Phe-Phe-NH2, provides a clear and testable hypothesis centered on the substance P system and pain modulation. The experimental roadmap detailed in this guide offers a systematic approach to elucidating its mechanism of action and therapeutic potential. As the field continues to appreciate the nuanced roles of small peptides in CNS function, compounds like H-Phe-Leu-NH2·HBr are poised to become valuable tools for both basic research and the development of novel therapeutics for neurological disorders.

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  • Comparative study of carboxylate and amide forms of HLDF-6 peptide: Neuroprotective and nootropic effects in animal models of ischemic stroke. (n.d.). Journal of Forensic Science and Research. [Link]

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  • Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. (n.d.). PubMed. [Link]

  • PTD4 Peptide Increases Neural Viability in an In Vitro Model of Acute Ischemic Stroke. (n.d.). MDPI. [Link]

  • Impact of phenylalanine on cognitive, cerebral, and neurometabolic parameters in adult patients with phenylketonuria (the PICO study): a randomized, placebo-controlled, crossover, noninferiority trial. (n.d.). PubMed Central. [Link]

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  • Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment. (2019). PubMed. [Link]

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An In-depth Technical Guide to the Potential Neuroprotective Effects of H-Phe-Leu-NH2.HBr

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the dipeptide H-Phe-Leu-NH2.HBr, focusing on its potential as a neuroprotective agent. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutics for neurodegenerative diseases. This document synthesizes current understanding of neurodegenerative mechanisms with a detailed framework for the preclinical evaluation of this promising compound.

Introduction: The Emerging Therapeutic Potential of Dipeptides

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant and growing global health burden. A common pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by complex and interconnected pathways including oxidative stress, excitotoxicity, and apoptosis.[1][2] While small molecule drugs have been the mainstay of therapeutic development, there is increasing interest in the neuroprotective potential of small peptides. Dipeptides, in particular, offer an attractive balance of structural simplicity, potential for blood-brain barrier penetration, and the ability to modulate specific protein-protein interactions.[3][4]

This compound (Phenylalanyl-leucinamide hydrobromide) is a synthetic dipeptide composed of phenylalanine and leucine with a C-terminal amide, a modification known to influence peptide-membrane interactions.[5] The constituent amino acids themselves play crucial roles in neurotransmitter synthesis and metabolism, hinting at the potential for this dipeptide to influence neurological function.[5] Preliminary research suggests that dipeptides containing the Phe-Leu motif may activate key cell survival signaling pathways, making this compound a compelling candidate for in-depth neuroprotective investigation.[5] This guide will delineate the putative mechanisms of action for this compound and provide a rigorous experimental framework for its preclinical assessment.

Putative Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound is likely multifactorial, targeting several key nodes in the pathways of neuronal cell death. Based on the known roles of similar peptide structures and the fundamental drivers of neurodegeneration, we can hypothesize several interconnected mechanisms of action.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in a range of neurodegenerative diseases.[1][6][7][8] The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid content.[6]

This compound may exert antioxidant effects through the activation of intracellular signaling cascades that bolster endogenous antioxidant defenses. A key pathway in this regard is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. Research on analogs containing the Phe-Leu sequence has demonstrated an increase in the phosphorylation of Akt and mTOR, key mediators of cell survival and proliferation.[5] Activated Akt can phosphorylate and activate transcription factors that upregulate the expression of antioxidant enzymes.

Hypothesized Signaling Pathway for this compound-Mediated Neuroprotection

G cluster_0 cluster_1 This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bax_down Bax Inhibition (Pro-apoptotic) Akt->Bax_down Inhibits Caspase3_down Caspase-3 Inhibition Akt->Caspase3_down Inhibits Bcl-2_up Bcl-2 Expression (Anti-apoptotic) mTOR->Bcl-2_up Promotes Antioxidant_up Antioxidant Gene Expression mTOR->Antioxidant_up Promotes Cell_Survival Enhanced Neuronal Survival Bcl-2_up->Cell_Survival Bax_down->Cell_Survival Caspase3_down->Cell_Survival Antioxidant_up->Cell_Survival

Caption: Hypothesized PI3K/Akt/mTOR signaling cascade activated by this compound.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unnecessary neurons.[9] Dysregulation of apoptosis contributes significantly to the neuronal loss seen in neurodegenerative conditions.[9][10] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[11][12][13]

The pro-survival signaling mediated by the PI3K/Akt pathway directly intersects with the apoptotic machinery.[10] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad and Bax, preventing their translocation to the mitochondria and subsequent release of cytochrome c.[10] Furthermore, Akt can inhibit the activity of caspase-9, an initiator caspase in the intrinsic pathway, and downregulate the expression of pro-apoptotic genes.

Counteracting Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overstimulation of receptors, particularly the NMDA receptor, leads to a pathological process known as excitotoxicity.[14][15][16] This results in excessive calcium influx, mitochondrial dysfunction, increased ROS production, and ultimately, neuronal death.[15][16] Excitotoxicity is a key mechanism of neuronal damage in ischemic stroke and other neurodegenerative disorders.[17][18]

By promoting cell survival pathways, this compound may increase the resilience of neurons to excitotoxic insults. The activation of the PI3K/Akt pathway has been shown to be protective against glutamate-induced excitotoxicity.[13] A potential mechanism for this is the enhancement of mitochondrial function and the upregulation of anti-apoptotic proteins, which can counteract the downstream effects of excessive calcium influx.

Experimental Framework for Preclinical Evaluation

A rigorous and multi-faceted approach is required to validate the neuroprotective potential of this compound. This framework encompasses a series of in vitro assays to elucidate the mechanism of action, followed by in vivo studies to assess efficacy in a disease-relevant context.

Experimental Workflow for Evaluating this compound

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Cell_Viability Cell Viability Assay (MTT) Oxidative_Stress Oxidative Stress Assay (DCF-DA) Animal_Model Rodent Stroke Model (e.g., MCAo) Cell_Viability->Animal_Model Proceed if protective Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Excitotoxicity_Assay Glutamate Excitotoxicity Model Behavioral_Tests Behavioral Assessments (e.g., mNSS, Rotarod) Histopathology Histopathological Analysis (Infarct Volume)

Caption: A streamlined workflow for the preclinical evaluation of this compound.

In Vitro Assessment of Neuroprotective Activity

For in vitro studies, the human neuroblastoma cell line SH-SY5Y is a suitable model as these cells, upon differentiation, exhibit neuronal characteristics and are widely used in neuroprotection studies.[19][20][21] Primary cortical neurons can also be used for more physiologically relevant assessments.[14][22]

This assay serves as an initial screen to determine the protective effects of this compound against a neurotoxic insult. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25][26]

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.

  • Neurotoxic Insult: Induce neurotoxicity by adding a known neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (1-methyl-4-phenylpyridinium) and incubate for 24 hours.[19] Include control wells (cells only, cells + neurotoxin, cells + this compound only).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19][25]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23][24]

This assay quantifies the degree of apoptosis by measuring the activity of caspase-3, a key executioner caspase.[27][28][29][30]

Protocol:

  • Cell Treatment: Seed and treat SH-SY5Y cells in a 96-well plate as described in the MTT assay protocol.

  • Cell Lysis: After the 24-hour incubation with the neurotoxin, lyse the cells according to the manufacturer's instructions for a commercially available caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[28]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[28] The increase in absorbance is proportional to the caspase-3 activity.

This in vitro model assesses the ability of this compound to protect neurons from glutamate-induced cell death.[14][17][22]

Protocol:

  • Cell Culture: Use primary cortical neurons for this assay.

  • Treatment: Pre-treat the neurons with this compound for 2 hours.

  • Glutamate Challenge: Expose the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).

  • Wash and Recovery: Wash the cells with fresh media and allow them to recover for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay or by staining with a live/dead cell stain and quantifying under a microscope.

In Vivo Efficacy in a Rodent Model of Stroke

To evaluate the in vivo efficacy of this compound, a rodent model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAo) model, is recommended.[31][32][33][34] This model is widely used in preclinical stroke research and allows for the assessment of both neuroprotective and functional outcomes.[31][33]

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method.[33] The occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.

  • Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined time point, either before or shortly after the onset of ischemia.

  • Post-operative Care: Provide appropriate post-operative care, including monitoring of body temperature.

Functional neurological deficits should be assessed at various time points post-MCAo (e.g., 24, 48, and 72 hours).

  • Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions.[35]

  • Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[35]

At the end of the study period, the animals are euthanized, and their brains are collected for histopathological analysis.

  • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume can then be quantified using image analysis software.

Table 1: Summary of In Vivo Experimental Parameters

ParameterDescription
Animal Model Adult male Sprague-Dawley rats or C57BL/6 mice
Stroke Model Transient or permanent Middle Cerebral Artery Occlusion (MCAo)
Test Compound This compound
Administration Route Intravenous or Intraperitoneal
Outcome Measures Behavioral: Modified Neurological Severity Score (mNSS), Rotarod testHistopathological: Infarct volume (TTC staining)

Conclusion and Future Directions

The dipeptide this compound presents a promising avenue for the development of novel neuroprotective therapeutics. Its potential to modulate key cell survival pathways, such as the PI3K/Akt/mTOR cascade, suggests a multifactorial mechanism of action that could be beneficial in a range of neurodegenerative conditions. The experimental framework outlined in this guide provides a robust and logical progression for the preclinical evaluation of this compound, from initial in vitro mechanistic studies to in vivo validation in a disease-relevant model.

Future research should focus on a more detailed characterization of the molecular targets of this compound, including the identification of its specific receptor(s). Pharmacokinetic and pharmacodynamic studies will also be crucial to determine its bioavailability and optimal dosing regimen. Furthermore, evaluating the efficacy of this compound in other models of neurodegeneration, such as those for Parkinson's or Alzheimer's disease, could broaden its therapeutic potential.[36][37][38][39][40] The insights gained from these studies will be instrumental in advancing this compound through the drug development pipeline and ultimately, into clinical consideration.

References

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  • Jena, G. et al. (2022). Oxidative stress in neurodegenerative diseases. PMC - PubMed Central. (URL: [Link])

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  • Singh, A. et al. (2024). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Brain Communications. (URL: [Link])

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  • Maher, P. et al. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. (URL: [Link])

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (URL: [Link])

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  • Plotnikov, E. et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. International Journal of Molecular Sciences. (URL: [Link])

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H-Phe-Leu-NH2·HBr: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Applications of a Model Dipeptide

Introduction: The Utility of a Simple Dipeptide in Complex Research

In the vast landscape of biochemical tools, simple molecules often provide the most elegant solutions to complex biological questions. H-Phe-Leu-NH2·HBr, or L-Phenylalanyl-L-leucinamide hydrobromide, is a prime example of such a tool. This synthetic dipeptide, composed of the aromatic amino acid phenylalanine and the branched-chain amino acid leucine, with a C-terminal amide and stabilized as a hydrobromide salt, serves as a versatile model compound across various research disciplines.[1] Its defined structure and predictable chemical behavior make it an invaluable asset in fields ranging from enzyme kinetics and drug delivery to neuroscience and structural biology.

This guide provides an in-depth technical overview of H-Phe-Leu-NH2·HBr, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and, most importantly, its practical applications, complete with detailed experimental protocols and the scientific rationale behind them.

Part 1: Core Characteristics of H-Phe-Leu-NH2·HBr
1.1 Physicochemical Properties

The utility of H-Phe-Leu-NH2·HBr as a model dipeptide is rooted in its well-defined chemical and physical characteristics. The hydrobromide salt form enhances its stability and aqueous solubility, crucial for most biochemical assays.[1]

PropertyValueSource
Chemical Formula C15H24BrN3O2[1]
Molecular Weight 358.28 g/mol Calculated
CAS Number 108321-16-0[1]
Appearance White to off-white powderTypical
Solubility Soluble in water[1]
Structure L-Phenylalanyl-L-leucinamide hydrobromide[1]
1.2 Synthesis and Purity

H-Phe-Leu-NH2·HBr is typically synthesized via solid-phase peptide synthesis (SPPS), a robust and efficient method for creating short peptide chains.[1] This technique allows for precise control over the amino acid sequence and modifications. The process generally involves the sequential coupling of protected amino acids on a solid resin, followed by cleavage and deprotection.[1]

Diagram: Solid-Phase Synthesis Workflow for H-Phe-Leu-NH2·HBr

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Start Start Resin Amide Resin Start->Resin Couple_Leu Couple Fmoc-Leu-OH Resin->Couple_Leu DCC/HOBt or similar Deprotect_Leu Fmoc Deprotection Couple_Leu->Deprotect_Leu Piperidine Couple_Phe Couple Fmoc-Phe-OH Deprotect_Leu->Couple_Phe DCC/HOBt or similar Deprotect_Phe Fmoc Deprotection Couple_Phe->Deprotect_Phe Piperidine Cleave Cleavage from Resin & Side-Chain Deprotection Deprotect_Phe->Cleave TFA Cocktail Purify Purification (HPLC) Cleave->Purify Salt_Formation HBr Salt Formation Purify->Salt_Formation Final_Product H-Phe-Leu-NH2.HBr Salt_Formation->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound.

The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%), which is essential for reproducible experimental results. The hydrobromide salt is then formed by treating the purified peptide with hydrobromic acid.[2]

Part 2: Applications in Research

The unique combination of an aromatic and a branched-chain aliphatic amino acid makes H-Phe-Leu-NH2·HBr a valuable substrate and ligand in various biological systems.

2.1 Enzyme Substrate and Inhibitor Studies

Dipeptides are fundamental in studying the activity and specificity of proteases and peptidases. H-Phe-Leu-NH2·HBr can serve as a model substrate for enzymes that cleave the peptide bond between phenylalanine and leucine.[1]

Experimental Protocol: Fluorometric Assay for Peptidase Activity

This protocol outlines the use of H-Phe-Leu-NH2·HBr in a fluorometric assay to determine the kinetic parameters of a purified peptidase. The assay relies on the reaction of the newly formed primary amine of Leucine-NH2 with a fluorogenic reagent like o-phthaldialdehyde (OPA).[3]

Materials:

  • H-Phe-Leu-NH2·HBr stock solution (e.g., 10 mM in assay buffer)

  • Purified peptidase of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • o-Phthaldialdehyde (OPA) reagent

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 340 nm, Emission: 455 nm)

Procedure:

  • Prepare Substrate Dilutions: Serially dilute the H-Phe-Leu-NH2·HBr stock solution in assay buffer to create a range of concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM).

  • Enzyme Reaction:

    • Add 50 µL of each substrate dilution to triplicate wells of the microplate.

    • Initiate the reaction by adding 50 µL of the purified peptidase solution (at a predetermined optimal concentration) to each well.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Quench and Develop:

    • Stop the reaction by adding 25 µL of a quenching agent (e.g., 1 M HCl).

    • Add 100 µL of OPA reagent to each well and incubate in the dark for 5 minutes.

  • Measurement: Measure the fluorescence intensity using the microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (0 µM substrate) from all readings.

    • Generate a standard curve using known concentrations of L-Leucinamide to convert fluorescence units to product concentration.

    • Plot the initial reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Causality Behind Experimental Choices:

  • C-terminal Amide: The amide group at the C-terminus prevents the dipeptide from acting as a substrate for carboxypeptidases, thereby increasing the specificity of the assay for endopeptidases or aminopeptidases that cleave the Phe-Leu bond.[1]

  • Fluorometric Detection: OPA reacts specifically with primary amines in the presence of a thiol, providing a sensitive and specific method to quantify the released Leucine-NH2. This is often more sensitive than colorimetric methods.[3]

  • Kinetic Analysis: Determining Km and Vmax provides crucial information about the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

2.2 Model for Drug Delivery and Permeability Studies

The transport of small peptides across biological membranes is a critical area of research in drug development. The physicochemical properties of H-Phe-Leu-NH2·HBr make it a suitable model for studying peptide transporters, such as the PEPT1 transporter, which is highly expressed in the intestine.[4]

Experimental Protocol: In Vitro Cell Permeability Assay (Caco-2 Model)

This protocol describes how to assess the permeability of H-Phe-Leu-NH2·HBr across a Caco-2 cell monolayer, a widely accepted in vitro model for the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • H-Phe-Leu-NH2·HBr

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the H-Phe-Leu-NH2·HBr solution (at a known concentration) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

    • Also, collect a sample from the apical side at the end of the experiment.

  • Quantification: Analyze the concentration of H-Phe-Leu-NH2·HBr in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the dipeptide on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.

Trustworthiness of the Protocol:

  • Self-Validating System: The measurement of TEER before and after the experiment validates the integrity of the cell monolayer, ensuring that the observed transport is through the cells (transcellular) or between the cells (paracellular) and not due to leakage.

  • LC-MS/MS Quantification: This highly sensitive and specific analytical technique ensures accurate measurement of the dipeptide, even at low concentrations, which is crucial for reliable Papp calculations.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_workflow Caco-2 Permeability Assay Culture Caco-2 Cell Culture Seed on Transwell® inserts Differentiate for 21-25 days Integrity Monolayer Integrity Check Measure TEER Culture->Integrity Assay Permeability Experiment Apical Dosing (this compound) Basolateral Sampling Integrity->Assay Quantify Quantification LC-MS/MS Analysis Assay->Quantify Analyze Data Analysis Calculate Papp Quantify->Analyze

Caption: Workflow for assessing dipeptide permeability using the Caco-2 cell model.

2.3 Applications in Neuroscience and Receptor Binding

Dipeptides containing phenylalanine and leucine have been investigated for their potential neuromodulatory activities.[1] The Phe-Leu motif can mimic endogenous neuropeptides and interact with various receptors.[1] For instance, H-Phe-Leu-NH2·HBr has been shown to mimic the structure of formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial chemotactic peptide, and can competitively bind to the formyl peptide receptor 1 (FPR1).[1]

Part 3: Concluding Remarks and Future Directions

H-Phe-Leu-NH2·HBr stands out as a remarkably versatile and reliable tool for researchers. Its simple, well-defined structure provides a solid foundation for a wide array of biochemical and pharmacological investigations. From elucidating enzyme mechanisms to modeling drug absorption and exploring receptor interactions, this model dipeptide continues to facilitate a deeper understanding of complex biological processes. Future research may leverage this and similar dipeptides in the development of novel peptide-based therapeutics and as probes for discovering new biological pathways. The principles and protocols outlined in this guide serve as a robust starting point for harnessing the full potential of H-Phe-Leu-NH2·HBr in your research endeavors.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101605396, H-Phe-Phe-Leu-Phe-Arg-Pro-NH2. Retrieved from [Link]

  • Lindberg, E., et al. (2013). Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. Journal of Medicinal Chemistry, 56(12), 4953-65. Retrieved from [Link]

  • Håkanson, R., Rönnberg, A. L., & Sjölund, K. (1974). Improved fluorometric assay of histidine and peptides having NH2-terminal histidine using o-Phthalaldehyde. Analytical Biochemistry, 59(1), 98-109. Retrieved from [Link]

  • Jones, D. A., et al. (1995). Metabolism of the anticancer peptide H-Arg-D-Trp-NmePhe-D-Trp-Leu-Met-NH2. Peptides, 16(5), 777-83. Retrieved from [Link]

  • Mastitski, A., et al. (2015). Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences, 64(2), 168-178. Retrieved from [Link]

  • Sivanandaiah, K. M., et al. (1994). Synthesis and biological activity of some new leucine-enkephalin analogues. International Journal of Peptide and Protein Research, 44(1), 24-30. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bromide. Retrieved from [Link]

  • DSM. (1992). New developments in the synthesis of natural and unnatural amino acids. Pure and Applied Chemistry, 64(8), 1137-1143. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10557680, H-Pyr-Phe-Leu-Phe-Arg-Pro-Asn-NH2. Retrieved from [Link]

  • Shahmiri, M., et al. (2017). Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1696-1703. Retrieved from [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of H-Phe-Leu-NH2 Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a peptide active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of H-Phe-Leu-NH2 hydrobromide (Phenylalanyl-Leucinamide Hydrobromide), a dipeptide of significant interest in various research contexts. This document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing the dissolution of this peptide salt. We will explore the interplay of molecular structure, pH, and solvent selection. Furthermore, this guide furnishes detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, complete with methodologies for accurate quantification. The insights and practical guidance herein are intended to empower researchers to confidently and accurately characterize the solubility of H-Phe-Leu-NH2 hydrobromide, enabling informed decisions in drug discovery and development.

Introduction: The Critical Role of Solubility in Peptide Drug Development

Peptides have emerged as a highly promising class of therapeutics, offering high specificity and potency. However, their successful translation from the laboratory to the clinic is often hampered by physicochemical challenges, chief among them being solubility. Poor solubility can lead to a cascade of developmental hurdles, including difficulties in formulation, low and variable absorption, and diminished bioavailability. H-Phe-Leu-NH2 hydrobromide, a dipeptide amide salt, presents a unique solubility profile dictated by the interplay of its constituent amino acids and its salt form. Understanding and quantifying this profile is not merely an academic exercise but a prerequisite for its rational development as a potential therapeutic agent. This guide provides the theoretical framework and practical methodologies to achieve this.

Physicochemical Characterization of H-Phe-Leu-NH2 Hydrobromide

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide[1]
Molecular Formula C₁₅H₂₄BrN₃O₂[1]
Molecular Weight 358.27 g/mol [1]
CAS Number 108321-16-0[1]
Chemical Structure Phenylalanine and Leucine residues linked by an amide bond, with a C-terminal amide and an N-terminal amine hydrobromide salt.[1]

The presence of the hydrophobic Phenylalanine (aromatic side chain) and Leucine (isobutyl side chain) residues suggests a tendency towards lower aqueous solubility. However, this is counterbalanced by the ionizable N-terminal amine and the C-terminal amide, which can participate in hydrogen bonding. The hydrobromide salt form is a critical feature, as it significantly enhances aqueous solubility compared to the free base by ensuring the N-terminal amine is protonated and charged at a wider pH range.[2]

Theoretical Principles of H-Phe-Leu-NH2 Hydrobromide Solubility

The solubility of H-Phe-Leu-NH2 hydrobromide is not a static value but is dynamically influenced by several factors. A firm grasp of these principles is essential for designing meaningful solubility experiments and for developing effective formulation strategies.

The Influence of pH and the Isoelectric Point (pI)

The net charge of a peptide is a primary driver of its interaction with a polar solvent like water. Solubility is typically at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.[3] At pH values above or below the pI, the peptide carries a net negative or positive charge, respectively, which enhances its interaction with water molecules and generally increases solubility.

To estimate the pI of H-Phe-Leu-NH2, we can consider the pKa values of its ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group (which in this case is an amide and thus not ionizable). We will use the pKa values of the individual amino acids as an approximation.

  • N-terminal α-amino group (from Phenylalanine): ~9.13 - 9.24[4][5][6]

  • C-terminal group: This is an amide (-NH2) and is not readily ionizable in the typical physiological pH range.

Given that the only significantly ionizable group in the relevant pH range is the N-terminal amine, the concept of a traditional pI (average of two pKa values) is less applicable. However, the key takeaway is that the peptide will be positively charged at pH values below the pKa of the N-terminal amine and will become neutral as the pH approaches and surpasses this pKa. Therefore, H-Phe-Leu-NH2 hydrobromide is expected to be most soluble in acidic to neutral aqueous solutions (pH < 8) , where the N-terminal amine is protonated (-NH3+).

Solvent Effects: "Like Dissolves Like"

The polarity of the solvent plays a crucial role in solubility.[7]

  • Aqueous Solvents (e.g., Water, Buffers): The solubility in aqueous media is primarily driven by the charged N-terminus and the hydrogen bonding capacity of the amide groups. The hydrobromide salt form significantly aids this.

  • Organic Solvents: Due to the hydrophobic nature of the phenylalanine and leucine side chains, H-Phe-Leu-NH2 is expected to exhibit appreciable solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[7] These solvents can effectively solvate the nonpolar side chains.

Temperature Effects

For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically for H-Phe-Leu-NH2 hydrobromide, as the magnitude of this effect can vary.

Experimental Determination of Solubility

Accurate and reproducible measurement of solubility is paramount. Two primary types of solubility are relevant in drug development: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess H-Phe-Leu-NH2 HBr to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Incubation C Centrifuge to pellet undissolved solid B->C Saturation D Carefully collect supernatant C->D Isolation E Quantify peptide concentration (e.g., HPLC-UV) D->E Measurement

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of H-Phe-Leu-NH2 hydrobromide powder to a series of vials containing a precise volume (e.g., 1 mL) of the desired solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M acetate buffer pH 4.5, DMSO, ethanol). The presence of visible solid material is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved peptide in the diluted supernatant using a validated analytical method, such as HPLC-UV (see Section 5).

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is often used in early drug discovery to flag compounds with potential solubility issues.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Precipitation cluster_incubation Incubation cluster_analysis Analysis A Prepare high concentration stock in DMSO B Add stock solution to aqueous buffer A->B Dosing C Incubate for a short period (e.g., 1-2 hours) B->C Equilibration D Measure dissolved concentration (e.g., nephelometry or HPLC-UV) C->D Quantification

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of H-Phe-Leu-NH2 hydrobromide in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Rapidly add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells to achieve the final desired concentration.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Determine the amount of dissolved peptide. This can be done by measuring the turbidity (nephelometry) or by centrifuging the plate, taking the supernatant, and quantifying the concentration via HPLC-UV.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is crucial for the accurate quantification of dissolved H-Phe-Leu-NH2 hydrobromide. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.

HPLC-UV Method Parameters (Example)
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for hydrophobic peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for peptide elution.
Gradient 5-95% B over 20 minutesA broad gradient is suitable for initial method development.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection Wavelength 214 nm and 280 nm214 nm for the peptide bond and 280 nm for the phenylalanine aromatic ring.
Column Temperature 30°CControlled temperature ensures reproducible retention times.

A standard curve must be generated using known concentrations of H-Phe-Leu-NH2 hydrobromide to ensure accurate quantification of the unknown samples.

Expected Solubility Profile and Data Interpretation

Based on the theoretical principles and data for similar dipeptides, the following solubility profile for H-Phe-Leu-NH2 hydrobromide can be anticipated.

Anticipated Solubility Data (Illustrative)
Solvent SystemExpected Solubility RangeRationale
Purified Water Moderately SolubleThe hydrobromide salt form enhances solubility, but the hydrophobic side chains limit it.
Phosphate-Buffered Saline (PBS), pH 7.4 Moderately SolubleSimilar to water, with the N-terminus being protonated.
0.1 M Acetate Buffer, pH 4.5 High SolubilityThe peptide will be fully protonated and positively charged, maximizing interaction with water.
Dimethyl Sulfoxide (DMSO) Highly SolubleExcellent solvent for peptides with hydrophobic character.
Ethanol SolubleThe alcohol can solvate both the polar and nonpolar regions of the peptide.

Data Interpretation:

  • High solubility in acidic buffers would confirm the dominant role of the protonated N-terminus in driving aqueous solubility.

  • Moderate solubility at neutral pH would indicate a balance between the charged N-terminus and the hydrophobic side chains.

  • High solubility in organic solvents like DMSO would underscore the significant contribution of the hydrophobic Phenylalanine and Leucine residues to the overall character of the molecule.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of H-Phe-Leu-NH2 hydrobromide. By combining a strong theoretical foundation with detailed, practical protocols, researchers can confidently characterize this critical physicochemical property. The data generated from these studies will be instrumental in guiding formulation development, enabling the selection of appropriate excipients and delivery systems, and ultimately, advancing the therapeutic potential of this dipeptide. Future work should focus on generating a comprehensive dataset across a wider range of pH values, temperatures, and in the presence of various pharmaceutical excipients to build a complete solubility profile for this promising molecule.

References

  • Wang, Y., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Metal Chlorides. Physical Review Letters.
  • University of Calgary. Ch27 pKa and pI values. Available at: [Link]

  • Padilla, A. C., et al. (2018). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at: [Link]

  • Vlasiou, M., et al. (2023). Self-Assembly of Phenylalanine-Leucine, Leucine-Phenylalanine, and Cyclo(-leucine-phenylalanine) Dipeptides through Simulations and Experiments. The Journal of Physical Chemistry B.
  • Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link]

  • Star Republic. pKa values of amino acids. Available at: [Link]

  • Michigan State University Department of Chemistry. Amino Acids. Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of H-Phe-Leu-NH2.HBr

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the dipeptide amide, H-Phe-Leu-NH2.HBr. The content herein is structured to offer not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation.

Introduction and Rationale

This compound, or Phenylalanyl-leucinamide hydrobromide, is a dipeptide amide of significant interest due to the biological activities of its constituent amino acids and structural similarities to known bioactive molecules. Phenylalanine serves as a precursor for crucial neurotransmitters like dopamine, while leucine is pivotal in protein synthesis and muscle metabolism[1]. The presence of a C-terminal amide suggests potential for enhanced membrane interaction and stability[1][2]. Understanding the precise in vitro mechanism of this compound is paramount for harnessing its therapeutic potential, potentially in neuroprotection, pain modulation, or metabolic regulation. This guide outlines a multi-pronged experimental approach to systematically dissect its cellular and molecular interactions.

Hypothesized Mechanisms of Action

Based on existing literature for related compounds, we can postulate several primary mechanisms through which this compound may exert its effects in vitro:

  • Modulation of Ion Channels: Phenylalanine-containing compounds have been implicated in the modulation of Transient Receptor Potential (TRP) channels, particularly TRPM8, a sensor for cold and menthol[3][4][5][6][7]. The dipeptide could act as either an agonist or antagonist, influencing ion flux and cellular excitability.

  • Receptor-Ligand Binding: The dipeptide amide may function as a ligand for specific cell surface receptors. For instance, analogues of the closely related dipeptide H-Phe-Phe-NH2 have demonstrated high-affinity binding to the substance P 1-7 specific binding site, suggesting a potential role in neuropeptide signaling[8][9].

  • Activation of Intracellular Signaling Cascades: The Phe-Leu motif is known to mimic endogenous neurotrophic factors, potentially activating pro-survival pathways such as the PI3K/Akt/mTOR pathway[1].

In Vitro Experimental Validation

A rigorous investigation into the mechanism of action of this compound necessitates a suite of well-controlled in vitro assays. The following protocols are designed to test the aforementioned hypotheses.

Assessment of Ion Channel Modulation

The primary hypothesis to investigate is the potential for this compound to modulate ion channel activity, with a focus on TRPM8 due to existing evidence for related structures.

This assay provides an initial screening to determine if this compound affects calcium influx, a common consequence of ion channel opening.

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPM8 channels in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution in the physiological salt solution. Also, prepare solutions of a known TRPM8 agonist (e.g., menthol or icilin) and an antagonist (e.g., AMTB).

  • FLIPR Assay:

    • Place the dye-loaded cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • Add the various concentrations of this compound to the wells and monitor for changes in fluorescence.

    • To test for antagonistic activity, pre-incubate the cells with this compound for a defined period before adding the known TRPM8 agonist and monitoring fluorescence.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. For agonistic activity, plot the fluorescence change against the concentration of this compound to determine an EC50 value. For antagonistic activity, plot the agonist response against the concentration of this compound to determine an IC50 value.

Data Presentation:

CompoundActivityEC50 / IC50 (µM)
This compoundAgonist/AntagonistTBD
Menthol (Control)AgonistKnown Value
AMTB (Control)AntagonistKnown Value

Workflow Diagram:

FLIPR_Workflow A HEK293-TRPM8 Cell Culture B Plate Cells in 96-well Plate A->B C Load with Calcium Dye (Fluo-4 AM) B->C E FLIPR Assay: Measure Baseline & Add Compounds C->E D Prepare Compound Dilutions D->E F Analyze Fluorescence Data (EC50/IC50) E->F

Caption: Workflow for FLIPR-based calcium influx assay.

To confirm and characterize the effects observed in the FLIPR assay, whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.

Experimental Protocol:

  • Cell Preparation: Use HEK293 cells expressing TRPM8, plated on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should be a physiological salt solution, and the intracellular solution in the patch pipette should contain a different salt composition to establish a membrane potential.

  • Giga-seal Formation and Whole-Cell Configuration: Approach a single cell with a glass micropipette and form a high-resistance seal (>1 GΩ). Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit channel opening.

  • Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • Data Acquisition: Record the resulting ionic currents. To test for agonism, apply the compound alone. To test for antagonism, co-apply with a known agonist.

  • Data Analysis: Measure the current amplitude and plot current-voltage (I-V) relationships. Generate concentration-response curves to determine EC50 or IC50 values.

Investigation of Receptor Binding

To explore the possibility of this compound acting as a ligand for a specific receptor, a competitive binding assay is a suitable initial approach. Given the similarity to H-Phe-Phe-NH2, the substance P 1-7 binding site is a logical starting point.

Experimental Protocol:

  • Membrane Preparation: Homogenize a tissue or cell line known to express the target receptor (e.g., spinal cord tissue for substance P receptors) in a buffer and centrifuge to isolate the cell membrane fraction.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-Substance P), and varying concentrations of this compound (the competitor). Include a control with no competitor (total binding) and a control with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the Ki (inhibitory constant).

Workflow Diagram:

Binding_Assay_Workflow A Prepare Cell Membranes D Incubate Membranes, Radioligand, & Competitor A->D B Prepare Radiolabeled Ligand B->D C Prepare this compound Dilutions C->D E Filter to Separate Bound/Free Ligand D->E F Quantify Radioactivity E->F G Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Analysis of Intracellular Signaling Pathway Activation

To test the hypothesis that this compound activates the PI3K/Akt/mTOR pathway, Western blotting is an effective method to measure the phosphorylation status of key proteins in the cascade.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency. Treat the cells with various concentrations of this compound for different time points. Include a positive control (e.g., a known growth factor) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR), as well as antibodies for total Akt and mTOR. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

Signaling Pathway Diagram:

PI3K_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt Akt->p-Akt Phosphorylates mTOR mTOR p-Akt->mTOR Activates p-mTOR p-mTOR mTOR->p-mTOR Phosphorylates Cell Survival & Growth Cell Survival & Growth p-mTOR->Cell Survival & Growth

Caption: Hypothesized activation of the PI3K/Akt/mTOR pathway.

Conclusion

The systematic in vitro investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By employing a combination of high-throughput screening, detailed electrophysiology, binding assays, and analysis of intracellular signaling, researchers can build a comprehensive profile of this dipeptide amide's biological activity. The insights gained will be instrumental in guiding future preclinical and clinical development efforts.

References

  • MDPI. (n.d.). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. [Link]

  • Fransson, R., et al. (2013). Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. PubMed. [Link]

  • Kim, H. J., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]

  • Fransson, R., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates. [Link]

  • Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. PubMed Central. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ion Channels. [Link]

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PubMed Central. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Genetic Code Expansion for Mechanistic Studies in Ion Channels: An (Un)natural Union of Chemistry and Biology. Chemical Reviews. [Link]

  • Sawyer, T. K., et al. (1982). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity. PubMed. [Link]

  • Stary, V., et al. (2025). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. PubMed Central. [Link]

  • Bandell, M., et al. (2006). High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for activation by menthol. ResearchGate. [Link]

  • Romero, F. A., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. PubMed. [Link]

  • Henderson, R. M., et al. (2014). Phenylalanine in the pore of the Erwinia ligand-gated ion channel modulates picrotoxinin potency but not receptor function. PubMed. [Link]

  • Madrid, R., & Pertusa, M. (2023). Molecular determinants of TRPM8 function: key clues for a cool modulation. Frontiers in Physiology. [Link]

  • Salome, M., et al. (n.d.). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]

  • Shapovalov, G., & Viana, F. (n.d.). The cool things to know about TRPM8!. Taylor & Francis Online. [Link]

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Introduction: The Significance of a Terminal Modification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the C-Terminal Amide of H-Phe-Leu-NH2

This guide provides a comprehensive technical overview of the dipeptide H-Phe-Leu-NH2, with a specific focus on the critical role and synthesis of its C-terminal amide. Designed for researchers, chemists, and professionals in drug development, this document delves into the biochemical significance, synthesis methodologies, and analytical validation of this fundamental peptide structure.

In the landscape of peptide science, seemingly minor structural modifications can profoundly influence biological activity, stability, and therapeutic potential. The dipeptide H-Phe-Leu-NH2 (Phenylalanyl-Leucinamide) serves as a quintessential example. While composed of two common amino acids, its C-terminal amide (-CONH₂) group, replacing the more typical carboxylic acid (-COOH), is a critical feature. This modification is not merely a synthetic convenience; it is a strategic choice that mimics a vast number of endogenous neuropeptides and hormones, conferring significant advantages.[1][]

C-terminal amidation neutralizes the negative charge of the carboxyl group, which enhances the peptide's ability to cross cell membranes and can improve its interaction with biological receptors.[1][3] Furthermore, this modification provides crucial protection against degradation by carboxypeptidases, enzymes that readily cleave the C-terminal amino acid, thereby extending the peptide's biological half-life.[4] This guide will explore the rationale behind these benefits, provide field-proven protocols for synthesis and purification, and detail the analytical techniques required to validate the final product.

Section 1: Biochemical and Functional Implications of C-Terminal Amidation

The conversion of a C-terminal carboxyl group to a carboxamide is one of the most common post-translational modifications found in nature, and it is often essential for the biological activity of peptides.[1][5]

Impact on Physicochemical Properties and Stability

The primary effect of amidation is the removal of the negative charge from the C-terminus at physiological pH.[3] This has several important consequences:

  • Increased Hydrophobicity: Neutralizing the charge increases the overall hydrophobicity of the peptide, which can influence its folding, solubility, and ability to interact with and penetrate lipid membranes.[1]

  • Enhanced Enzymatic Stability: Peptides with a free C-terminal carboxyl group are susceptible to rapid degradation by carboxypeptidases. The amide bond is not a substrate for these enzymes, significantly increasing the peptide's stability and in vivo half-life.[4]

  • Conformational Influence: The amide group alters the hydrogen bonding capacity of the C-terminus. Unlike a carboxylate group, the amide can act as a hydrogen bond donor. This change can stabilize specific secondary structures, such as α-helices, which is often crucial for receptor binding and biological function.[6][7]

Role in Biological Activity

For many peptides, the C-terminal amide is a prerequisite for potent biological activity.[5] The neutral terminus can be a key part of the pharmacophore, fitting into hydrophobic pockets of a receptor that would otherwise be repelled by a charged carboxylate. The dipeptide H-Phe-Leu-NH2 itself, and its analogues, have been investigated for a range of biological activities, including:

  • Neuroprotective Properties: Phenylalanine is a precursor to neurotransmitters like dopamine, while leucine is vital for muscle metabolism. Dipeptides combining these residues are explored for their potential influence on cognitive functions and neuropeptide signaling.[8]

  • Receptor Antagonism: Structurally, H-Phe-Leu-NH2 can mimic portions of larger chemotactic peptides, allowing it to interact with receptors such as the formyl peptide receptor 1 (FPR1) and modulate inflammatory responses.[8]

Section 2: Synthesis of H-Phe-Leu-NH2 via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the gold standard for producing peptides like H-Phe-Leu-NH2 due to its efficiency and simplicity.[8][9] The synthesis involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble polymer resin.

Core Principles and Reagent Selection

To generate a C-terminal amide, a specialized resin is required. The most common and effective choice is the Rink Amide resin .[10][11][12] This resin features an acid-labile linker that, upon cleavage, releases the synthesized peptide as a carboxamide.

The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid coupled to the Rink Amide resin is Leucine, followed by Phenylalanine. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to temporarily protect the α-amino group of each amino acid during the coupling step.[9]

Experimental Protocol: Fmoc-SPPS of H-Phe-Leu-NH2

This protocol describes the synthesis on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading:

  • Step 1.1 (Resin Swelling): Place 135 mg of Rink Amide resin (loading capacity ~0.74 mmol/g) into a fritted peptide synthesis vessel. Wash and swell the resin with dimethylformamide (DMF) for 1 hour.[13]
  • Step 1.2 (Fmoc Deprotection): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the resin's initial Fmoc protecting group. Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
  • Step 1.3 (First Amino Acid Coupling - Leucine):
  • In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOAt (3 equivalents, 0.3 mmol) in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
  • Step 1.4 (Washing): Drain the coupling solution and wash the resin extensively with DMF (5x) to remove excess reagents.

2. Chain Elongation (Phenylalanine Coupling):

  • Step 2.1 (Fmoc Deprotection): Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the newly coupled Leucine. Drain and wash as in step 1.2.
  • Step 2.2 (Second Amino Acid Coupling - Phenylalanine): Prepare and add the activated Fmoc-Phe-OH solution using the same stoichiometry and procedure as in step 1.3. Agitate for 2-4 hours.
  • Step 2.3 (Washing): Drain and wash the resin as in step 1.4.
  • Step 2.4 (Final Fmoc Deprotection): Perform a final deprotection with 20% piperidine in DMF to expose the N-terminal amine of Phenylalanine. Wash the resin thoroughly with DMF (5x) followed by DCM (5x) and dry the resin under vacuum.

3. Cleavage and Deprotection:

  • Step 3.1 (Prepare Cleavage Cocktail): Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS).[13][14] Causality: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker. Water and TIPS act as scavengers to quench reactive carbocations generated from side-chain protecting groups (though none are used here, it is good practice) and the linker itself, preventing side reactions.[14]
  • Step 3.2 (Cleavage Reaction): Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin) and agitate at room temperature for 2 hours.
  • Step 3.3 (Peptide Precipitation): Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) will form.
  • Step 3.4 (Isolation): Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum.
Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 3. Wash (DMF) Deprotect1->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Is chain complete? (No) Cleave Final Cleavage (TFA Cocktail) Wash2->Cleave Is chain complete? (Yes) Cycle->Deprotect1 End H-Phe-Leu-NH2 (Crude Product) Cleave->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 3: Purification and Analytical Characterization

The crude product obtained after cleavage is not pure and contains deletion sequences and by-products from the synthesis and cleavage steps.[15] Purification is essential to isolate the target peptide.

Purification by Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for purifying synthetic peptides.[16] It separates molecules based on their hydrophobicity.

Protocol: Preparative RP-HPLC Purification
  • Step 1 (Sample Preparation): Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile in Water). Filter the solution to remove any insoluble material.

  • Step 2 (Chromatographic Conditions):

    • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes. Rationale: The shallow gradient allows for the effective separation of the hydrophobic H-Phe-Leu-NH2 from more polar (early eluting) and less polar (late eluting) impurities.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Step 3 (Fraction Collection): Collect fractions corresponding to the major peak, which represents the desired peptide.

  • Step 4 (Post-Purification): Combine the pure fractions, freeze, and lyophilize to obtain the final product as a white, fluffy powder.

Analytical Validation

After purification, the identity and purity of the peptide must be confirmed.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.

  • Analytical RP-HPLC: The purity of the final product is assessed using a narrower analytical C18 column with a faster gradient. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected. A purity of >95% is typically required for biological assays.[16]

Data Summary

The table below presents the expected analytical results for H-Phe-Leu-NH2.

ParameterExpected ValueRationale
Chemical Formula C₁₅H₂₃N₃O₂Based on the constituent amino acids.
Theoretical Mass (Monoisotopic) 277.18 g/mol The exact mass used for high-resolution MS confirmation.
Purity (Post-HPLC) >95%Standard requirement for in-vitro research applications.
Visualization of the Cleavage and Release Mechanism

This diagram illustrates how the Rink Amide linker is cleaved by TFA to yield the final C-terminal amide.

Caption: Acid-catalyzed cleavage from Rink Amide resin to yield the peptide amide.

Conclusion

The C-terminal amide of H-Phe-Leu-NH2 is a critical functional group that imparts enhanced stability and biological relevance to the dipeptide. Its synthesis is reliably achieved through Fmoc-based Solid-Phase Peptide Synthesis using a Rink Amide resin, a process that offers high efficiency and control. Rigorous purification by RP-HPLC and validation by mass spectrometry and analytical HPLC are mandatory steps to ensure the quality required for research and development. Understanding the principles and methodologies detailed in this guide empowers scientists to confidently synthesize and utilize C-terminally amidated peptides for a wide array of applications, from fundamental biochemical studies to the development of novel peptide-based therapeutics.

References

  • Valero, M. L., Giralt, E., & Andreu, D. (2000). Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support. Journal of Peptide Science, 6(5), 243-250. Available at: [Link]

  • Ajayaghosh, A., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396. Available at: [Link]

  • JPT Peptide Technologies. Comprehensive Guide to Peptide C-Terminal Modifications. Available at: [Link]

  • Winn, M., et al. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews. Available at: [Link]

  • Hammer, R. P., et al. (1990). Practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions based on a photolysable anchoring linkage. International Journal of Peptide and Protein Research. Available at: [Link]

  • Schwarz, A., et al. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering, 39(2), 132-140. Available at: [Link]

  • CDN Isotopes. Cleavage Cocktail Selection. Available at: [Link]

  • Journal of Chemical Education. (2023). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. Journal of Chemical Education, 100(7), 2821-2827. Available at: [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Dennison, S. R., & Phoenix, D. A. (2011). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. Cellular and Molecular Life Sciences. Available at: [Link]

  • Aapptec. Cleavage from Rink Amide Resin. Available at: [Link]

  • Wikipedia. Solid-phase synthesis. Available at: [Link]

  • Harris, F., Dennison, S. R., & Phoenix, D. A. (2009). The effect of amidation on the behaviour of antimicrobial peptides. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • The Conformer. (2018, December 18). Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation. Available at: [Link]

  • Aapptec. Fmoc-Leu-Rink Amide Resin. Available at: [Link]

  • Scaggs, J. E., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science. Available at: [Link]

  • Pesnot, T., & Kuhn, D. (2023). Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Available at: [Link]

  • Aapptec. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Semantic Scholar. The role of C-terminal amidation in the mechanism of action of the antimicrobial peptide aurein 1.2. Available at: [Link]

  • Lukszo, J., et al. (1991). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International Journal of Peptide and Protein Research, 37(5), 443-450. Available at: [Link]

  • Perna, O., et al. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. Frontiers in Microbiology. Available at: [Link]

  • Lind, K., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 56(12), 5026-5037. Available at: [Link]

  • PeptideSciences. H-Phe-Phe-NH2 peptide. Available at: [Link]

  • Sivanandaiah, K. M., et al. (1984). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Biochemistry & Biophysics. Available at: [Link]

  • ResearchGate. (2020). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. Available at: [Link]

  • Sharma, G., & Kumar, S. (2014). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Journal of the Serbian Chemical Society. Available at: [Link]

  • Merkler, D. J. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-44. Available at: [Link]

  • In, Y., et al. (2000). Structural studies of C-amidated amino acids and peptides: crystal structures of Z-Gly-Phe-NH2, Tyr-Lys-NH2, and Asp-Phe-NH2. Journal of Peptide Science, 6(3), 103-114. Available at: [Link]

  • J&K Scientific LLC. Phe-Leu-NH2·HCl | 81638-86-0. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • Mozafari, M., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein & Peptide Letters. Available at: [Link]

  • Aapptec. H-Phe-NH2, L-Phenylalanine amide, CAS 5241-58-7. Available at: [Link]

  • Ohgaki, R., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

  • Wikipedia. Amino acid. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • MDPI. (2021). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition. International Journal of Molecular Sciences, 22(21), 11847. Available at: [Link]

  • Waters Corporation. (2019). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Phe-Leu-NH2.HBr

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of the dipeptide amide H-Phe-Leu-NH2 as its hydrobromide salt, utilizing modern solid-phase peptide synthesis (SPPS) techniques. Rooted in the principles of Fmoc/tBu chemistry, this guide offers not just a step-by-step protocol but also a detailed rationale for each procedural choice, ensuring both scientific rigor and practical applicability. We will explore the entire workflow, from the selection of the appropriate solid support to the final characterization of the purified product. Particular emphasis is placed on the formation of the C-terminal amide and the specific generation of the hydrobromide salt form, a critical consideration for subsequent biological and pharmaceutical applications. This guide is designed to empower researchers with the knowledge and methodology to confidently and successfully synthesize this and similar short peptide amides.

Introduction: The Strategic Imperative of Peptide Amides and Specific Salt Forms

The synthesis of peptides with a C-terminal amide is of paramount importance in medicinal chemistry and drug discovery. The amidation of the C-terminus removes the negative charge of the carboxylate group, which can enhance metabolic stability by reducing susceptibility to carboxypeptidases and can also improve receptor binding affinity by mimicking the native peptide structure.[1] The dipeptide H-Phe-Leu-NH2, composed of Phenylalanine and Leucine, serves as an excellent model system for illustrating the principles of SPPS for short, amidated peptides.

Furthermore, the final salt form of a synthetic peptide is not a trivial consideration. While trifluoroacetate (TFA) salts are a common byproduct of standard cleavage protocols in Fmoc-SPPS, TFA can be cytotoxic and interfere with biological assays.[2] Therefore, conversion to a more biologically compatible salt, such as a hydrobromide (.HBr), is often a necessary and critical step for in-vitro and in-vivo studies. This protocol will detail the synthesis of the peptide amide and provide validated methods for obtaining the desired HBr salt form.

Foundational Principles: The Fmoc/tBu Strategy on Rink Amide Resin

The synthesis of H-Phe-Leu-NH2 will be conducted using the widely adopted Fmoc/tBu orthogonal protection strategy. This approach relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection (though Phe and Leu do not have side chains requiring protection).[3] The key to this strategy's success is its orthogonality, allowing for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups or the linker to the solid support.

For the synthesis of a C-terminal amide, the choice of resin is critical. We will employ the Rink Amide resin , which is specifically designed for this purpose.[4][5] The Rink Amide linker is cleaved under acidic conditions to directly yield the peptide amide.[6]

Materials and Reagents

Reagent Grade Purpose
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g)Peptide Synthesis GradeSolid support for peptide synthesis
Fmoc-Leu-OHPeptide Synthesis GradeFirst amino acid to be coupled
Fmoc-Phe-OHPeptide Synthesis GradeSecond amino acid to be coupled
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions
Dichloromethane (DCM)ACS GradeSolvent for washing
PiperidineACS GradeReagent for Fmoc deprotection
Diisopropylethylamine (DIEA)Peptide Synthesis GradeBase for coupling reaction
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide Synthesis GradeCoupling reagent
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeCoupling additive to suppress racemization
Trifluoroacetic Acid (TFA)Reagent GradeCleavage of peptide from resin
Triisopropylsilane (TIS)Reagent GradeScavenger in cleavage cocktail
DDI WaterHigh PurityScavenger in cleavage cocktail
Diethyl Ether (cold)ACS GradePrecipitation of crude peptide
Acetonitrile (ACN)HPLC GradeMobile phase for HPLC
Hydrobromic acid (HBr) in Acetic Acid (~33%)Reagent GradeFor direct cleavage to HBr salt
Hydrochloric Acid (HCl)ACS GradeFor salt exchange

Experimental Workflow: A Visual Guide

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Characterization cluster_salt_formation HBr Salt Formation Resin_Prep Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (Leu) Resin_Prep->Fmoc_Deprotection1 1. Prepare Resin Coupling1 Coupling of Fmoc-Phe-OH Fmoc_Deprotection1->Coupling1 2. Expose Amine Fmoc_Deprotection2 Fmoc Deprotection (Phe) Coupling1->Fmoc_Deprotection2 3. Add Phe Cleavage TFA Cleavage Fmoc_Deprotection2->Cleavage 4. Final Deprotection Precipitation Ether Precipitation Cleavage->Precipitation 5. Isolate Crude Peptide Direct_Cleavage Direct HBr Cleavage Cleavage->Direct_Cleavage Alternative Step 4b Purification RP-HPLC Precipitation->Purification 6. Purify Characterization LC-MS Purification->Characterization 7. Verify Salt_Exchange Salt Exchange to .HBr Characterization->Salt_Exchange 8a. Convert to HBr Direct_Cleavage->Precipitation

Caption: Workflow for the synthesis of H-Phe-Leu-NH2.HBr.

Detailed Protocol: From Resin to Purified Peptide

This protocol is based on a 0.1 mmol synthesis scale.

Resin Preparation and Swelling

The initial swelling of the resin is crucial for ensuring that all reactive sites within the polymer matrix are accessible to reagents.[7]

  • Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

Synthesis Cycle 1: Coupling of the First Amino Acid (Fmoc-Leu-OH)

Since we are using a pre-loaded Fmoc-Leu-Rink Amide resin, the first amino acid is already attached. If starting with a non-loaded Rink Amide resin, the first coupling would follow the procedure in section 5.4.

Fmoc Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination mechanism, typically using piperidine.[8] The liberated dibenzofulvene is scavenged by excess piperidine to form a stable adduct.[9]

  • To the swollen resin, add 3 mL of 20% (v/v) piperidine in DMF.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add another 3 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to ensure complete removal of piperidine.

Synthesis Cycle 2: Coupling of the Second Amino Acid (Fmoc-Phe-OH)

The coupling reaction forms the peptide bond. We will use HATU as the coupling reagent, which is known for its high efficiency and low rates of racemization, especially when used with HOBt.[10][11]

  • In a separate vial, dissolve Fmoc-Phe-OH (155 mg, 0.4 mmol, 4 eq.), HATU (152 mg, 0.4 mmol, 4 eq.), and HOBt (54 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIEA (139 µL, 0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Optional but Recommended: Perform a Kaiser test to confirm the completion of the coupling. A yellow color indicates a successful coupling (no free primary amines), while a blue color indicates incomplete coupling, requiring a recoupling step.

Final Fmoc Deprotection

Repeat the Fmoc deprotection procedure as described in section 5.3 to remove the Fmoc group from the N-terminal Phenylalanine.

Cleavage and Deprotection: Releasing the Peptide from the Resin

The cleavage cocktail simultaneously cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups. For a simple dipeptide like Phe-Leu, a standard TFA-based cocktail is sufficient.

  • Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% DDI Water, 2.5% TIS. For this scale, use 2 mL of the cocktail. The scavengers (water and TIS) are crucial for quenching reactive carbocations generated during cleavage, preventing side reactions.[12]

  • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a clean centrifuge tube.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Isolation and Purification of the Crude Peptide

  • To the combined filtrate, add 30 mL of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Decant the ether and wash the peptide pellet with another 20 mL of cold ether. Repeat this wash step twice to remove residual scavengers and TFA.[13]

  • Dry the crude peptide pellet under vacuum.

Formation of the Hydrobromide Salt: Two Validated Approaches

Method A: Direct Cleavage with HBr

This method directly yields the peptide hydrobromide salt, bypassing the TFA salt intermediate. HBr in acetic acid or TFA can be used for cleavage.[4][14]

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of 33% HBr in acetic acid with 1% TIS as a scavenger.

  • Add 2 mL of this cocktail to the resin and react for 1.5 hours at room temperature.

  • Filter the solution and precipitate the crude peptide with cold diethyl ether as described in section 7.

Method B: Post-Synthetic Salt Exchange from TFA Salt

This is the more common approach when starting with a TFA salt. It involves repeated lyophilization from an HCl solution, a method that can be adapted for HBr.[15]

  • Dissolve the purified peptide TFA salt in DDI water (1 mg/mL).

  • Add a 100 mM solution of HBr to achieve a final concentration of 5-10 mM HBr.

  • Freeze the solution in liquid nitrogen and lyophilize overnight.

  • Repeat the dissolution in the dilute HBr solution and lyophilization two more times to ensure complete exchange of the counter-ion.

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by RP-HPLC, typically on a C18 column.

Parameter Condition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 220 nm

Fractions corresponding to the major peak are collected, pooled, and lyophilized.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The identity and purity of the final product are confirmed by LC-MS.[14]

  • Expected Mass (M+H)+: 294.18 g/mol

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of solid-phase peptide synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can achieve high yields and purity of the desired peptide amide in its hydrobromide salt form. The choice between direct HBr cleavage and post-synthetic salt exchange will depend on the specific laboratory setup and downstream application requirements. This comprehensive guide provides the necessary framework for the successful synthesis and characterization of this and other similar peptide targets.

References

  • Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 40(3-4), 344–349. [Link]

  • Cleavage from Rink Amide Resin. Aapptec. [Link]

  • Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec. [Link]

  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. [Link]

  • Chemical synthesis of peptides: Conventional and novel routes. ScienceDirect. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-250. [Link]

  • Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. [Link]

  • Fmoc-Phe-OH; CAS 35661-40-6. Aapptec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Which salt form should I choose for my peptide?. AmbioPharm. [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry, 93(34), 11547–11562. [Link]

  • Simple, rapid method for converting a peptide from one salt form to another. International Journal of Peptide and Protein Research, 30(1), 40–43. [Link]

  • WO2016050764A1 - Method for peptide synthesis and apparatus for carrying out a method for solid phase synthesis of peptides.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 15(1), 18–21. [Link]

  • Cleavage from Wang Resin. Aapptec. [Link]

  • Fmoc-Leu-Rink Amide Resin. Aapptec. [Link]

  • How to remove peptide TFA salt?. LifeTein®. [Link]

  • Planning a Peptide Synthesis. Aapptec. [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Conversion of ion-pairing agents/counter ions. Bio-Works. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Phe-Leu-NH2.HBr

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the synthetic dipeptide, Phenylalanyl-Leucinamide Hydrobromide (H-Phe-Leu-NH2.HBr), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide is intended for researchers, scientists, and professionals in drug development and peptide chemistry. It delves into the underlying scientific principles of the purification process, from crude sample preparation to obtaining a highly purified final product. Key aspects covered include the rationale for column and solvent selection, gradient optimization, fraction analysis, and post-purification processing, including salt exchange and lyophilization.

Introduction: The Imperative for Peptide Purity

Peptides are crucial molecules in a vast array of biomedical and chemical research fields, particularly in the realms of drug discovery and biomarker identification.[1] The biological activity and therapeutic efficacy of a synthetic peptide are intrinsically linked to its purity. After solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with various impurities. These can include deletion sequences, truncated peptides, products of incomplete deprotection, and residual reagents from the synthesis and cleavage steps.[2] Therefore, a robust purification strategy is paramount to isolate the desired peptide for downstream applications.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution, speed, and applicability to a wide range of peptides with diverse physicochemical properties.[2][3][4] This method separates molecules based on their hydrophobicity.[1][2] This application note will focus on the purification of H-Phe-Leu-NH2, a dipeptide amide, presented as its hydrobromide salt. The principles and methods described herein can be adapted for other short, synthetic peptides.

Understanding the Analyte: H-Phe-Leu-NH2

A thorough understanding of the target peptide's properties is critical for developing an effective purification method.

  • Structure: H-Phe-Leu-NH2 is a dipeptide composed of Phenylalanine (Phe) and Leucine (Leu), with a C-terminal amide.

  • Hydrophobicity: Phenylalanine, with its aromatic side chain, and Leucine, with its isobutyl side chain, are both nonpolar, hydrophobic amino acids.[5] This inherent hydrophobicity makes the peptide well-suited for retention and separation on a reversed-phase column.

  • Charge: At the acidic pH typically used for RP-HPLC (pH ~2), the N-terminal amine will be protonated, giving the peptide a net positive charge.

  • Counterion: The peptide is in the form of a hydrobromide (HBr) salt. During RP-HPLC, this will be exchanged for the counterion present in the mobile phase, typically trifluoroacetate.

Materials and Methods

Equipment and Materials
Equipment/MaterialSpecifications
HPLC System Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
HPLC Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100-300 Å pore size). Wide-pore columns (300 Å) are often recommended for peptides.[4][6]
Solvents HPLC-grade water, HPLC-grade acetonitrile (ACN).
Mobile Phase Additive Trifluoroacetic acid (TFA), sequencing grade.
Sample Preparation 0.2 µm syringe filters, vials.
Post-Purification Rotary evaporator, lyophilizer (freeze-dryer).
Reagent Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Rationale for TFA: Trifluoroacetic acid is a crucial mobile phase additive in peptide HPLC for several reasons:

  • Ion-Pairing Agent: TFA forms an ion pair with the positively charged groups on the peptide, neutralizing the charge and increasing its hydrophobicity, which enhances retention on the C18 stationary phase.[7][8][9]

  • Improved Peak Shape: It helps to reduce peak tailing, resulting in sharper, more symmetrical peaks.[8]

  • Solubilization: TFA aids in the solubilization of many peptides.[10] A concentration of 0.1% TFA is commonly used and is generally sufficient for good chromatography.[8]

Experimental Protocol: A Step-by-Step Guide

The purification process can be broken down into several key stages, from initial method development on an analytical scale to the final isolation of the pure peptide.

Analytical Method Development

Before scaling up to a preparative column, it is highly recommended to optimize the separation on a smaller analytical column with the same packing material.[9]

  • Sample Preparation: Dissolve a small amount of the crude this compound in Mobile Phase A (or a minimal amount of a compatible solvent if solubility is an issue) to a concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[11][12]

  • Initial Gradient: A common starting gradient for unknown peptides is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[7]

  • Injection and Analysis: Inject a small volume (e.g., 10-20 µL) onto the analytical column and monitor the elution profile at 214-220 nm, where the peptide backbone absorbs UV light.[2][13]

  • Gradient Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between the main product peak and the impurities. For H-Phe-Leu-NH2, which is relatively hydrophobic, a shallower gradient (e.g., 20% to 50% B over 30 minutes) may provide better separation.[7]

Preparative HPLC Purification

Once an optimized analytical method is established, the purification can be scaled up to a preparative or semi-preparative column.

Workflow for Preparative RP-HPLC Purification

G cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude_Peptide Crude this compound Dissolve Dissolve in Mobile Phase A (~10-20 mg/mL) Crude_Peptide->Dissolve Filter Filter (0.2 µm) Dissolve->Filter Equilibrate Equilibrate Preparative Column (Initial %B) Filter->Equilibrate Inject Inject Filtered Sample Equilibrate->Inject Gradient Run Optimized Gradient Inject->Gradient Detect UV Detection (220 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Pure Peptide (TFA Salt) Lyophilize->Pure_Peptide

Caption: Workflow for the purification of this compound by RP-HPLC.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.[3]

  • Sample Loading: Dissolve the crude peptide in a minimal volume of Mobile Phase A. The concentration will be higher than for analytical runs. Ensure the sample is fully dissolved and filtered before injection.

  • Gradient Elution: Run the optimized gradient method.

  • Fraction Collection: Collect fractions corresponding to the elution of the main peak. It is often wise to collect fractions across the entire peak and any closely eluting shoulders to analyze their purity individually.[11]

Fraction Analysis and Pooling
  • Purity Check: Analyze the purity of each collected fraction using the analytical HPLC method.

  • Mass Verification: It is essential to confirm the identity of the main peak by mass spectrometry (MS).[1][14] This ensures that the collected peak corresponds to the correct molecular weight of H-Phe-Leu-NH2.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).[9]

Post-Purification Processing
  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be cautious not to evaporate to complete dryness.

  • Lyophilization: Freeze the aqueous solution containing the purified peptide and lyophilize (freeze-dry) to obtain a fluffy, white powder.[7][9] The purified peptide will be in the form of its trifluoroacetate (TFA) salt.

Counterion Exchange (Optional)

For many biological applications, the presence of TFA can be undesirable.[7] If required, the TFA counterion can be exchanged for a more biocompatible one, such as acetate or hydrochloride.

Protocol for TFA/HCl Exchange:

  • Dissolve the purified peptide (TFA salt) in a 100 mM HCl solution.

  • Let the solution stand for a few minutes at room temperature.

  • Immediately freeze the solution (e.g., in liquid nitrogen).

  • Lyophilize the frozen solution to obtain the peptide as its hydrochloride salt.[7]

Quality Control of the Final Product

The final purified peptide should be characterized to confirm its identity and purity.

Analysis Purpose Expected Result for H-Phe-Leu-NH2
Analytical RP-HPLC Determine purityA single major peak with purity >98%
Mass Spectrometry (MS) Confirm molecular weightA mass corresponding to the theoretical mass of H-Phe-Leu-NH2

Conclusion

This application note outlines a systematic and robust methodology for the purification of this compound using reversed-phase HPLC. By following a logical workflow of analytical method development, preparative scale-up, and rigorous post-purification analysis, researchers can obtain a highly pure peptide suitable for demanding scientific applications. The principles detailed herein provide a solid foundation for the purification of other synthetic peptides, emphasizing the importance of understanding the analyte's properties to achieve optimal separation and purity.

References

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • AmoyChem. (n.d.). The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis. Retrieved from [Link]

  • Gilar, M., et al. (2001). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 929(1-2), 1-13. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • Verified Peptides. (2023). The Role of HPLC Analysis in Peptide Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5241-58-7,H-PHE-NH2. Retrieved from [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

  • PurityChems. (2023). Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-55. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • PubChem. (n.d.). H-Phe-Phe-Leu-Phe-Arg-Pro-NH2. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Peptest. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • EMD Millipore Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Mant, C. T., et al. (2009). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. Journal of Chromatography A, 1216(9), 1446-1457. Retrieved from [Link]

  • ResearchGate. (2018). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (2015). SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24. Retrieved from [Link]

  • Lee, J. W., et al. (1995). Salt effects on the retention of peptides in hydrophobic interaction chromatography. Journal of Chromatography A, 718(2), 295-305. Retrieved from [Link]

  • PubChem. (n.d.). H-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NH2. Retrieved from [Link]

  • Springer. (2012). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Waters Corporation. (2020). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Hage, D. S. (2012). High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents. Journal of Chromatography B, 908, 1-16. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Phe-NH2, L-Phenylalanine amide, CAS 5241-58-7. Retrieved from [Link]

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Application Notes and Protocols for H-Phe-Leu-NH2·HBr in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of the dipeptide amide, H-Phe-Leu-NH2·HBr (Phenylalanyl-leucinamide hydrobromide), as a versatile substrate in enzyme inhibition assays. Primarily targeting chymotrypsin-like serine proteases and thermolysin-like metalloproteases, this document provides the scientific rationale, detailed experimental protocols, and data analysis frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize this substrate in their screening campaigns. We delve into the principles of chromogenic and fluorogenic assay design, offering step-by-step instructions for determining enzyme kinetics and inhibitor potency.

Introduction: The Rationale for a Dipeptide Substrate

The study of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biomedical research and drug discovery. Dysregulation of protease activity is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the identification of specific protease inhibitors is of significant therapeutic interest.

A critical component of any inhibitor screening campaign is a robust and reliable enzymatic assay. The ideal assay employs a substrate that is efficiently and specifically cleaved by the target enzyme, producing a readily detectable signal. Synthetic peptide substrates, which mimic the natural cleavage sites of proteases, have become indispensable tools in this regard.

H-Phe-Leu-NH2 is a dipeptide composed of Phenylalanine (Phe) at the P1 position and Leucine (Leu) at the P1' position, according to the Schechter and Berger nomenclature for protease substrate binding sites. The hydrobromide salt form enhances the compound's solubility and stability in aqueous solutions, making it well-suited for biochemical assays[1].

The specificity of certain proteases for particular amino acid sequences makes H-Phe-Leu-NH2 an excellent substrate for specific enzyme classes:

  • Chymotrypsin and Chymotrypsin-like Proteases: These serine proteases exhibit a strong preference for cleaving peptide bonds C-terminal to large hydrophobic or aromatic amino acids at the P1 position, such as Phenylalanine, Tyrosine, or Tryptophan[2][3][4]. The Phenylalanine residue in H-Phe-Leu-NH2 makes it a prime candidate for chymotrypsin cleavage.

  • Thermolysin and Thermolysin-like Proteases: These metalloendopeptidases preferentially cleave peptide bonds on the N-terminal side of large, bulky hydrophobic amino acids like Leucine, Isoleucine, or Valine at the P1' position[5][6]. The Leucine residue in H-Phe-Leu-NH2 fulfills this requirement.

By chemically modifying the C-terminus of H-Phe-Leu-NH2 with a reporter group (a chromophore or a fluorophore), its cleavage by a target protease can be monitored in real-time, providing a quantitative measure of enzyme activity. This allows for the screening of compound libraries to identify potential inhibitors that disrupt this activity.

Assay Principles and Design

The fundamental principle behind using a modified H-Phe-Leu-NH2 substrate is the enzymatic release of a reporter molecule. The amide bond between Phenylalanine and Leucine is the target for cleavage. The C-terminus of Leucine is chemically linked to a reporter group, rendering it inactive (non-colored or non-fluorescent). Upon enzymatic cleavage, the reporter group is released, leading to a measurable change in absorbance or fluorescence.

Chromogenic Assays

In a chromogenic assay, the reporter group is a chromophore, such as p-nitroaniline (pNA). The substrate, Phe-Leu-pNA, is colorless. When a protease cleaves the amide bond between Leucine and pNA, the free pNA is released, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm.

Fluorogenic Assays

Fluorogenic assays offer significantly higher sensitivity compared to chromogenic methods. Here, a fluorophore, such as 7-amino-4-methylcoumarin (AMC), is attached to the C-terminus of the peptide. The substrate, Phe-Leu-AMC, is relatively non-fluorescent. Enzymatic cleavage liberates the highly fluorescent AMC molecule, which can be detected with high sensitivity using a fluorometer (typically with excitation around 360-380 nm and emission around 440-460 nm).

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., enzyme and substrate concentrations, incubation times) should be determined empirically for each specific enzyme and experimental setup.

Materials and Reagents
  • Enzyme: Purified chymotrypsin or thermolysin (or other target protease).

  • Substrate:

    • Chromogenic: H-Phe-Leu-pNA (custom synthesis or commercially available).

    • Fluorogenic: H-Phe-Leu-AMC (custom synthesis or commercially available).

  • Assay Buffer:

    • For Chymotrypsin: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.

    • For Thermolysin: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂.

  • Inhibitor Stock Solutions: Test compounds and a known reference inhibitor (e.g., chymostatin for chymotrypsin) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well Microplates:

    • Clear, flat-bottom plates for chromogenic assays.

    • Black, opaque, flat-bottom plates for fluorogenic assays.

  • Plate Reader: A microplate spectrophotometer for chromogenic assays or a fluorescence microplate reader for fluorogenic assays.

Preparation of Reagents
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 1 mg/mL in 1 mM HCl for chymotrypsin). Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and prepare a working solution by diluting it in the appropriate assay buffer to the desired final concentration.

  • Substrate Stock Solution: Dissolve the peptide substrate in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C, protected from light.

  • Inhibitor Solutions: Prepare a series of dilutions of the test compounds and the reference inhibitor in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

Protocol 1: Chromogenic Assay for Chymotrypsin Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against chymotrypsin.

Workflow Diagram:

chymotrypsin_inhibition_assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_components Add to Wells: - Assay Buffer - Inhibitor/Vehicle - Enzyme Solution prep_enzyme Prepare Enzyme Working Solution prep_substrate Prepare Substrate Working Solution initiate_reaction Initiate Reaction: Add Substrate Solution pre_incubate Pre-incubate (10-15 min) add_components->pre_incubate Step 1 pre_incubate->initiate_reaction Step 2 measure_absorbance Measure Absorbance (405 nm) (Kinetic or Endpoint) initiate_reaction->measure_absorbance Step 3 plot_data Plot % Inhibition vs. [Inhibitor] measure_absorbance->plot_data Step 4 calc_ic50 Calculate IC50 plot_data->calc_ic50 Step 5

Caption: Workflow for a chromogenic chymotrypsin inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: To each well of a 96-well clear microplate, add the components in the following order:

    • Assay Buffer: To bring the final volume to 100 µL.

    • Inhibitor/Vehicle: 10 µL of the test compound dilution or vehicle (e.g., assay buffer with the same percentage of DMSO as the inhibitor solutions). Include wells for a positive control (known inhibitor) and a negative control (vehicle only).

    • Enzyme Solution: 20 µL of the chymotrypsin working solution.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the H-Phe-Leu-pNA working solution to each well to start the reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Kₘ) for the enzyme, which needs to be determined in a separate substrate titration experiment.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding 50 µL of 30% acetic acid and then measure the final absorbance.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (change in absorbance per unit time).

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorogenic Assay for Thermolysin Inhibition

This protocol outlines a high-sensitivity assay for determining the IC₅₀ of a test compound against thermolysin.

Workflow Diagram:

thermolysin_inhibition_assay cluster_prep Preparation cluster_assay Assay Execution (Black 96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_components Add to Wells: - Assay Buffer - Inhibitor/Vehicle - Enzyme Solution prep_enzyme Prepare Enzyme Working Solution prep_substrate Prepare Substrate Working Solution initiate_reaction Initiate Reaction: Add Substrate Solution pre_incubate Pre-incubate (10-15 min) add_components->pre_incubate Step 1 pre_incubate->initiate_reaction Step 2 measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) (Kinetic Mode) initiate_reaction->measure_fluorescence Step 3 plot_data Plot % Inhibition vs. [Inhibitor] measure_fluorescence->plot_data Step 4 calc_ic50 Calculate IC50 plot_data->calc_ic50 Step 5

Caption: Workflow for a fluorogenic thermolysin inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: To each well of a black, opaque 96-well microplate, add the components in the following order:

    • Assay Buffer: To bring the final volume to 100 µL.

    • Inhibitor/Vehicle: 10 µL of the test compound dilution or vehicle.

    • Enzyme Solution: 20 µL of the thermolysin working solution.

  • Pre-incubation: Mix gently and pre-incubate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 20 µL of the H-Phe-Leu-AMC working solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 15-30 minutes.

  • Data Analysis: Follow the same data analysis steps as described for the chromogenic assay (Section 3.3, Step 5), using the rate of change in fluorescence intensity instead of absorbance.

Data Interpretation and Validation

Self-Validating Systems: A robust assay protocol should include internal controls to ensure the reliability of the data.

  • Negative Control (Vehicle): This represents 0% inhibition and is used to determine the maximum enzyme activity.

  • Positive Control (Known Inhibitor): A reference inhibitor with a known potency should be included to validate the assay's performance. The calculated IC₅₀ for the reference inhibitor should fall within an acceptable range of its historical or literature-reported value.

  • No-Enzyme Control: Wells containing substrate but no enzyme should be included to measure background signal (substrate auto-hydrolysis or fluorescence). This background should be subtracted from all other readings.

  • Compound Interference: Test compounds can sometimes interfere with the assay readout (e.g., by absorbing light at 405 nm or by being fluorescent themselves). It is crucial to run controls with the test compounds and substrate in the absence of the enzyme to identify and correct for such interference.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Enzyme Concentration Final concentration of enzyme in the assay well.1 - 100 nM
Substrate Concentration Final concentration of H-Phe-Leu-pNA or H-Phe-Leu-AMC.10 - 200 µM (ideally near Kₘ)
Incubation Time Duration of the enzymatic reaction.15 - 60 minutes
Incubation Temperature Optimal temperature for enzyme activity.25 - 37°C
Final DMSO Concentration Maximum allowable solvent concentration.< 1% (v/v)

Conclusion

H-Phe-Leu-NH2, when appropriately derivatized with a chromogenic or fluorogenic reporter group, serves as a specific and reliable substrate for assaying the activity of chymotrypsin-like and thermolysin-like proteases. The protocols outlined in this guide provide a robust framework for screening compound libraries and characterizing the potency of potential inhibitors. By adhering to sound experimental design, including appropriate controls and empirical optimization, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

  • Al-Abdullah, I. H., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific Reports, 7(1). [Link]

  • BPS Bioscience. (n.d.). Fluorogenic DPP4 Assay Kit. BPS Bioscience. [Link]

  • Carvalho, K. M., et al. (1993). Characterization of the thermolysin-like cleavage of biologically active peptides by Xenopus laevis peptide hormone inactivating enzyme. Biochemistry, 32(23), 5959-66. [Link]

  • Expasy. (n.d.). PeptideCutter. Expasy. [Link]

  • Gráf, L., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. FEBS Open Bio, 13(10), 1756-1768. [Link]

  • MDPI. (2021). The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. MDPI. [Link]

  • MtoZ Biolabs. (n.d.). Commonly Used Proteases in Protein Sequencing. MtoZ Biolabs. [Link]

  • Vreeke, G. J. C., et al. (2023). The path of proteolysis by bovine chymotrypsin. Food Research International, 165, 112485. [Link]

Sources

Application Notes and Protocols for the Experimental Use of H-Phe-Leu-NH2·HBr in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of H-Phe-Leu-NH2·HBr in Cellular Research

H-Phe-Leu-NH2·HBr, or Phenylalanyl-leucinamide hydrobromide, is a synthetic dipeptide amide that has garnered interest within the scientific community for its potential biological activities. Comprising the essential amino acids L-phenylalanine and L-leucine, this compound is rendered more stable and water-soluble by its hydrobromide salt form.[1] The presence of a C-terminal amide modification can influence the interaction of peptides with cellular membranes and enhance their resistance to proteolytic degradation.[1]

The biological significance of H-Phe-Leu-NH2·HBr is rooted in the functions of its constituent amino acids. L-phenylalanine is a precursor for the synthesis of crucial neurotransmitters such as dopamine, while L-leucine plays a pivotal role in protein synthesis and muscle metabolism.[1] Emerging research points towards the neuroprotective properties of dipeptides like H-Phe-Leu-NH2, suggesting a potential role in modulating cognitive functions and offering therapeutic avenues for neurodegenerative conditions.[1]

A key mechanistic insight into the neuroprotective effects of H-Phe-Leu-NH2·HBr is its ability to attenuate apoptotic cascades. Notably, it has been shown to reduce caspase-3 activity, a critical executioner enzyme in programmed cell death.[1] Molecular modeling studies suggest that the terminal amide group of the dipeptide may form a hydrogen bond with the active-site cysteine (Cys163) of caspase-3, thereby inhibiting its proteolytic function.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of H-Phe-Leu-NH2·HBr in cell culture. The following sections will detail protocols for its preparation and application in cell-based assays, with a focus on assessing its neuroprotective and anti-apoptotic effects.

Physicochemical and Handling Properties

A clear understanding of the physicochemical properties of H-Phe-Leu-NH2·HBr is essential for its effective use in experimental settings.

PropertyValue/InformationSource
Molecular Formula C₁₅H₂₄BrN₃O₂[1]
CAS Number 108321-16-0[1]
Appearance White to off-white crystalline solidGeneral peptide characteristics
Solubility The hydrobromide salt form enhances water solubility. For cell culture, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer like PBS.[1]
Stability The (S,S)-stereochemistry provides resistance to proteolytic degradation.[1] Dipeptides are generally more stable in cell culture media than free amino acids.[2] Stock solutions, once prepared, should be stored at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.
Cell Permeability Unmodified dipeptides may have limited cell permeability.[3][4] Experimental validation of uptake in the cell line of interest is recommended.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical workflow for investigating the neuroprotective properties of H-Phe-Leu-NH2·HBr in a neuronal cell culture model.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_peptide Prepare H-Phe-Leu-NH2·HBr Stock Solution pretreat Pre-treat with H-Phe-Leu-NH2·HBr prep_peptide->pretreat prep_cells Seed Neuronal Cells (e.g., SH-SY5Y, N2A) prep_cells->pretreat induce_stress Induce Neuronal Stress (e.g., 6-OHDA, H₂O₂) pretreat->induce_stress viability_assay Cell Viability Assay (MTT/Resazurin) induce_stress->viability_assay apoptosis_assay Apoptosis Assay (Caspase-3 Activity) induce_stress->apoptosis_assay morphology Microscopic Analysis of Neuronal Morphology induce_stress->morphology

Caption: A generalized workflow for evaluating the neuroprotective effects of H-Phe-Leu-NH2·HBr.

Detailed Experimental Protocols

Protocol 1: Preparation of H-Phe-Leu-NH2·HBr Stock Solution

Rationale: Accurate preparation of a sterile, concentrated stock solution is critical for consistent and reproducible experimental results. Using a high-quality solvent and sterile filtering will prevent contamination of cell cultures.

Materials:

  • H-Phe-Leu-NH2·HBr powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the required mass of H-Phe-Leu-NH2·HBr to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the molecular weight to calculate the mass.

  • Weighing: Accurately weigh the calculated amount of H-Phe-Leu-NH2·HBr powder in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the tube. Vortex gently until the powder is completely dissolved.

  • Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This protocol is designed to determine if H-Phe-Leu-NH2·HBr can protect neuronal cells from a cytotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)

  • Complete cell culture medium

  • H-Phe-Leu-NH2·HBr stock solution

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂))

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the medium and add fresh medium containing various concentrations of H-Phe-Leu-NH2·HBr (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).[5][6] Include a vehicle control (medium only). Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Induction of Cytotoxicity: Add the neurotoxin to the wells (except for the untreated control wells) at a pre-determined toxic concentration.

  • Incubation: Incubate the plate for the desired duration of toxin exposure (e.g., 24 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of MTT solvent to each well. Gently pipette to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

Rationale: This assay directly measures the activity of caspase-3, a key executioner of apoptosis. A reduction in caspase-3 activity in cells treated with H-Phe-Leu-NH2·HBr following a pro-apoptotic stimulus would provide strong evidence for its anti-apoptotic mechanism.

Materials:

  • Cells treated as described in the MTT assay protocol (steps 1-4).

  • Caspase-3 Assay Kit (Fluorometric), which typically includes:

    • Cell Lysis Buffer

    • Reaction Buffer

    • Caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC)

    • DTT

    • Caspase-3 inhibitor (for negative control)

  • 96-well black, clear-bottom plate

  • Fluorometric microplate reader (Ex/Em appropriate for the substrate)

Procedure:

  • Cell Lysis: After the treatment period, collect the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well black plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells. Adjust the volume with Cell Lysis Buffer.

  • Reaction Initiation: Prepare the reaction mixture according to the kit manufacturer's instructions (typically Reaction Buffer with DTT and the caspase-3 substrate). Add the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration. Express the caspase-3 activity as a fold change relative to the untreated control.

Putative Signaling Pathway and Mechanism of Action

The neuroprotective effect of H-Phe-Leu-NH2·HBr is hypothesized to involve the direct inhibition of caspase-3, a key downstream effector in the apoptotic signaling cascade.

signaling_pathway cluster_stress Cellular Stress cluster_apoptosis Apoptotic Cascade cluster_intervention Intervention stress Neurotoxic Insult (e.g., 6-OHDA, Oxidative Stress) bax Bax/Bak Activation stress->bax initiates cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase3 Pro-caspase-3 → Caspase-3 caspase9->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis dipeptide H-Phe-Leu-NH2·HBr dipeptide->caspase3 inhibits

Caption: Proposed mechanism of H-Phe-Leu-NH2·HBr in inhibiting the intrinsic apoptotic pathway.

Trustworthiness and Self-Validation

To ensure the validity and reliability of the experimental findings, the following controls and validation steps are essential:

  • Positive and Negative Controls: In all assays, include appropriate positive (a known neuroprotective agent) and negative (vehicle) controls. For the caspase-3 assay, a specific caspase-3 inhibitor should be used to confirm the specificity of the signal.

  • Dose-Response Relationship: Evaluate the effects of H-Phe-Leu-NH2·HBr across a range of concentrations to establish a dose-response curve. This helps in determining the optimal effective concentration and identifying potential toxicity at higher doses.

  • Multiple Assays: Corroborate findings from one assay with another. For instance, results from a cell viability assay should be consistent with those from an apoptosis assay.

  • Microscopic Examination: Visually inspect the cells under a microscope to assess morphological changes, such as neurite retraction or membrane blebbing, which are indicative of cellular stress or apoptosis.

  • Statistical Analysis: Perform appropriate statistical analyses to determine the significance of the observed effects. Experiments should be repeated independently to ensure reproducibility.

By adhering to these principles of scientific integrity, researchers can confidently evaluate the therapeutic potential of H-Phe-Leu-NH2·HBr in cell culture models.

References

  • Neuroprotective effects of peptides PI-13 and DI-4 on N2A cells viability. ResearchGate. [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. PubMed. [Link]

  • Soybean fermentation drives the production of native neuroprotective peptides based on a peptidomics strategy. NIH. [Link]

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Application Note & Protocol: Assessing the Cell Permeability of H-Phe-Leu-NH2·HBr

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The assessment of cell permeability is a cornerstone of early-stage drug discovery, providing critical insights into a compound's potential for oral bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to evaluate the cell permeability of the dipeptide amide, H-Phe-Leu-NH2·HBr. We present detailed methodologies for two complementary assays: the Caco-2 cell-based assay, which serves as the industry gold standard for modeling the human intestinal epithelium, and the Parallel Artificial Membrane Permeability Assay (PAMPA), a high-throughput screen for passive diffusion. This guide explains the scientific rationale behind experimental choices, provides step-by-step protocols, and outlines data analysis and interpretation, ensuring a self-validating and reliable assessment of peptide permeability.

Introduction: The Permeability Question in Peptide Drug Development

Oral delivery remains the most preferred route for drug administration due to its convenience and patient compliance. For a drug to be orally bioavailable, it must first be absorbed across the intestinal epithelium into systemic circulation.[1][2] This journey across the cellular barrier is governed by the compound's physicochemical properties and its interaction with various transport mechanisms. Cell permeability, therefore, becomes a critical parameter to evaluate during the preclinical phase.

H-Phe-Leu-NH2·HBr is a small dipeptide amide. While peptides offer high specificity and potency, they are often challenged by poor membrane permeability due to their polar nature and susceptibility to enzymatic degradation. Accurately quantifying the permeability of such molecules is essential for lead optimization and formulation strategies.

This application note details two primary in vitro models to address this challenge:

  • The Caco-2 Permeability Assay: This cell-based model uses the human colorectal adenocarcinoma cell line, Caco-2. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and microvilli, morphologically and functionally resembling the enterocytes of the small intestine.[1][3] This model is invaluable as it accounts for multiple transport routes: passive transcellular diffusion, paracellular (between cells) passage, and active transport mechanisms, including uptake and efflux by transporters like P-glycoprotein (P-gp).[1][4]

  • The Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that models passive, transcellular permeation.[5][6] It uses an artificial membrane composed of phospholipids, typically lecithin, dissolved in an organic solvent, which separates a donor and an acceptor compartment.[5][7] PAMPA is a cost-effective method to specifically isolate and measure passive diffusion, avoiding the complexities of active transport and cellular metabolism.[5][8]

By using these two assays in conjunction, researchers can build a comprehensive permeability profile for H-Phe-Leu-NH2·HBr, distinguishing between passive diffusion and potential carrier-mediated transport.[6]

Foundational Concepts & Pre-Assay Considerations

The Apparent Permeability Coefficient (Papp)

The primary metric derived from these assays is the apparent permeability coefficient (Papp), expressed in cm/s. Papp quantifies the rate at which a compound crosses a barrier of a given surface area, normalized for the initial concentration in the donor compartment.[9][10] It is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment, e.g., in µmol/s).

  • A is the surface area of the membrane/cell monolayer (in cm²).

  • C₀ is the initial concentration of the compound in the donor compartment (e.g., in µmol/cm³ or µmol/mL).[11]

This value is fundamental for ranking compounds and predicting in vivo absorption.[12]

Analytical Method Validation: LC-MS/MS

Accurate quantification of H-Phe-Leu-NH2·HBr in the donor and acceptor compartments is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and speed.[13][14]

Core Justification: Before commencing permeability studies, a validated LC-MS/MS method is non-negotiable. This ensures that the measured concentrations are accurate and reproducible. The validation process should adhere to regulatory guidance (e.g., FDA guidance) and assess parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and stability in the assay buffer.[15][16][17] For peptide analysis, special attention must be paid to potential non-specific binding to labware; using low-binding plates and including additives like a small percentage of Bovine Serum Albumin (BSA) in the receiver buffer can mitigate this issue.[11][18]

The Caco-2 Bidirectional Permeability Assay

This assay provides the most physiologically relevant data by modeling the complex intestinal barrier.[1] A bidirectional study, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and from the basolateral to the apical side (B→A), is crucial for identifying whether the peptide is a substrate of efflux transporters like P-gp.[11][19]

Experimental Workflow Diagram

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation (21-25 Days) cluster_qc Phase 2: Monolayer Integrity QC cluster_transport Phase 3: Transport Experiment cluster_analysis Phase 4: Analysis & Calculation seed Seed Caco-2 cells on Transwell™ inserts culture Culture for 21-25 days (Media change every 2-3 days) seed->culture teer Measure Transepithelial Electrical Resistance (TEER) culture->teer ly_qc Assess Lucifer Yellow (LY) paracellular flux teer->ly_qc wash Wash monolayer with pre-warmed HBSS buffer ly_qc->wash add_cmpd Add H-Phe-Leu-NH2·HBr (Apical for A→B, Basolateral for B→A) wash->add_cmpd incubate Incubate at 37°C, 5% CO2 (e.g., 120 minutes) add_cmpd->incubate sample Collect samples from donor and receiver compartments incubate->sample quantify Quantify peptide concentration via LC-MS/MS sample->quantify calc Calculate Papp (A→B) & Papp (B→A) and Efflux Ratio quantify->calc

Caption: Caco-2 permeability assay workflow.

Detailed Step-by-Step Protocol

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow (LY)

  • H-Phe-Leu-NH2·HBr

  • TEER meter (e.g., Millicell® ERS-2)

Procedure:

  • Cell Culture & Seeding:

    • Culture Caco-2 cells in T75 flasks using DMEM supplemented with 10% FBS, 1% NEAA, and 1% Pen-Strep at 37°C, 5% CO₂.[20]

    • Subculture cells twice a week. Use cells between passages 95-105 for permeability assays to ensure consistent transporter expression.[20]

    • Seed cells onto Transwell™ inserts at a density of approximately 150,000 cells/cm².

    • Culture the seeded inserts for 21-25 days, changing the media in both apical and basolateral compartments every 2-3 days. This extended culture period is essential for the cells to differentiate and form a polarized monolayer with functional tight junctions.[1]

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a TEER meter.[21] A high TEER value (typically >250 Ω·cm²) indicates the formation of robust tight junctions. Only inserts meeting this criterion should proceed.

    • Lucifer Yellow Flux: Prepare a working solution of Lucifer Yellow (a fluorescent, membrane-impermeable marker) in HBSS. Add it to the apical donor well alongside the test compound. After incubation, measure LY fluorescence in the basolateral receiver well. A low Papp value for LY (<1.0 x 10⁻⁶ cm/s) confirms the integrity of the paracellular barrier.[8][20] This step is a critical control to ensure that observed peptide transport is not due to a leaky monolayer.

  • Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS buffer. It is recommended to use buffers with different pH to simulate physiological conditions: pH 6.5 for the apical side and pH 7.4 for the basolateral side.[22]

    • Prepare the dosing solution of H-Phe-Leu-NH2·HBr in the appropriate buffer (e.g., 10 µM). The concentration should be low enough to avoid saturating transporters but high enough for reliable LC-MS/MS detection.[22] Include a low concentration of DMSO (<1%) if needed for solubility, but run a solvent tolerance test first.[23]

    • For A→B transport: Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For B→A transport: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 60-120 minutes.[11][19]

    • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis. Also, collect a sample from the initial dosing solution to determine C₀ accurately.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of H-Phe-Leu-NH2·HBr in all samples using a validated LC-MS/MS method.

    • Calculate the Papp values for both A→B and B→A directions using the equation from section 2.1.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) .[11]

    • An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[2][11]

The Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA serves as an excellent complementary assay to Caco-2. Its simplicity and high-throughput nature make it ideal for screening and for confirming that observed permeability is due to passive diffusion.[6]

Experimental Workflow Diagram

PAMPA_Workflow cluster_prep Phase 1: Plate Preparation cluster_transport Phase 2: Permeation Experiment cluster_analysis Phase 3: Analysis & Calculation prep_acceptor Fill Acceptor Plate wells with buffer (e.g., PBS) coat_donor Coat Donor Plate filter membrane with phospholipid solution (e.g., Lecithin in Dodecane) prep_acceptor->coat_donor add_cmpd Add H-Phe-Leu-NH2·HBr to Donor Plate wells coat_donor->add_cmpd assemble Assemble the 'sandwich' by placing the Donor Plate onto the Acceptor Plate add_cmpd->assemble incubate Incubate at room temperature with gentle shaking (e.g., 5 hours) assemble->incubate disassemble Disassemble plates and collect samples from donor and acceptor wells incubate->disassemble quantify Quantify peptide concentration via LC-MS/MS or UV-Vis Spectroscopy disassemble->quantify calc Calculate Effective Permeability (Pe) quantify->calc

Caption: PAMPA experimental workflow.

Detailed Step-by-Step Protocol

Materials:

  • PAMPA plate system (hydrophobic PVDF filter donor plate and acceptor plate)

  • Phospholipid solution (e.g., 1-2% L-α-lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • H-Phe-Leu-NH2·HBr

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Plate Preparation:

    • Prepare the acceptor plate by adding 300 µL of PBS buffer to each well.[7]

    • Carefully coat the filter membrane of each well in the donor plate with ~5 µL of the lecithin-dodecane solution. Allow the solvent to evaporate, leaving a stable artificial lipid membrane.[7]

  • Permeation Experiment:

    • Prepare a 10 µM solution of H-Phe-Leu-NH2·HBr in PBS.[7]

    • Add 150-200 µL of the peptide solution to each well of the coated donor plate.[7]

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Ensure the bottom of the donor filter makes contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[24] A longer incubation time may be necessary for low-permeability compounds.

  • Sample Analysis and Data Interpretation:

    • After incubation, carefully separate the plates.

    • Collect samples from the donor and acceptor wells.

    • Determine the concentration of the peptide in each compartment using a suitable analytical method (LC-MS/MS preferred for specificity).

    • Calculate the effective permeability (Pe), which is analogous to Papp, using a specific equation for the PAMPA model that accounts for equilibrium concentration and incubation time.[24]

Data Interpretation & Permeability Classification

The calculated Papp values allow for the classification of H-Phe-Leu-NH2·HBr's permeability. While classification can vary slightly between labs, the following table provides a generally accepted framework based on Caco-2 data.

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1.0LowPoor (<30%)
1.0 - 10.0ModerateModerate (30-70%)
> 10.0HighHigh (>70%)

Interpreting Combined Caco-2 and PAMPA Data:

  • High Caco-2 Papp, High PAMPA Pe: Suggests permeability is dominated by passive transcellular diffusion.

  • High Caco-2 Papp, Low PAMPA Pe: Indicates the involvement of an active uptake transporter.

  • Low Caco-2 Papp (A→B), High PAMPA Pe: Strongly suggests the compound is a substrate for an efflux pump (confirm with ER > 2).[6]

  • Low Caco-2 Papp, Low PAMPA Pe: Confirms intrinsically poor permeability.

Conclusion

This application note provides a dual-assay strategy for a comprehensive and reliable assessment of the cell permeability of the dipeptide H-Phe-Leu-NH2·HBr. The Caco-2 assay offers a physiologically relevant model that captures multiple transport mechanisms, while the PAMPA provides a rapid, high-throughput method to specifically assess passive diffusion. By following the detailed protocols and data interpretation guidelines presented, researchers can generate robust and self-validated data, enabling informed decisions in the peptide drug development pipeline and guiding strategies to overcome permeability barriers.

References

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Profacgen. (n.d.). Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • I-STAR. (n.d.). Apparent Permeability coefficient: Significance and symbolism. Retrieved from [Link]

  • G. De Nicolao, et al. (n.d.). A general approach to the apparent permeability index. PubMed. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). A general approach to the apparent permeability index | Request PDF. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • ResearchGate. (n.d.). Apparent permeability coefficient calculated from the general equation.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • AWS. (n.d.). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Retrieved from [Link]

  • ResearchGate. (2022). Rapid label-free cell-based Approach Membrane Permeability Assay using MALDI-hydrogen-deuterium exchange mass spectrometry for peptides. Retrieved from [Link]

  • NIH Public Access. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Retrieved from [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). In vitro BE Studies – Inspectional approach. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. Retrieved from [Link]

  • PubMed. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry.... Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.... Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrafiltration-Based Extraction and LC-MS/MS Quantification of Phenylalanine in Human Blood Sample.... Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of Synthetic H-Phe-Leu-NH2·HBr

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the mass spectrometric analysis of the synthetic dipeptide amide, H-Phenylalanyl-Leucinamide Hydrobromide (H-Phe-Leu-NH2·HBr). Mass spectrometry is an essential analytical technique for verifying the identity and purity of synthetic peptides, a critical step in quality control for research, pharmaceutical, and diagnostic applications.[1][2] This document outlines detailed protocols for sample preparation, instrument setup for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, and a thorough guide to data interpretation, including expected molecular ions, common adducts, and fragmentation patterns observed in tandem mass spectrometry (MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable characterization of this and similar synthetic dipeptides.

Introduction

H-Phe-Leu-NH2·HBr is a synthetic dipeptide composed of Phenylalanine and Leucine, with a C-terminal amide and supplied as a hydrobromide salt.[3] Its chemical formula is C₁₅H₂₄BrN₃O₂, corresponding to a monoisotopic mass of 357.1106 g/mol for the free base and 358.27 g/mol for the full hydrobromide salt.[3] The precise characterization of such synthetic peptides is paramount, as even minor impurities or structural discrepancies can significantly impact their biological activity and research outcomes.[4][5]

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for determining the molecular weight and structural integrity of peptides.[1][6] This guide will focus on two primary soft ionization techniques:

  • Electrospray Ionization (ESI): Ideal for analyzing samples in solution, often coupled with liquid chromatography (LC-MS), and capable of producing multiply charged ions, which is particularly useful for larger molecules.[7][8]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A high-throughput technique that analyzes samples from a solid crystalline matrix, typically producing singly charged ions, which simplifies spectral interpretation for smaller molecules like dipeptides.[9][10]

Furthermore, this note will detail the use of tandem mass spectrometry (MS/MS) to confirm the peptide's sequence through Collision-Induced Dissociation (CID), which provides a fragmentation "fingerprint" unique to the H-Phe-Leu-NH2 sequence.[11][12]

Experimental Workflow

The overall process for the mass spectrometric analysis of H-Phe-Leu-NH2·HBr involves several key stages, from sample preparation to final data interpretation. The workflow is designed to ensure the removal of interfering substances and the acquisition of high-quality mass spectra for unambiguous identification.

MS_Workflow cluster_Prep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Interpretation Prep Weigh & Dissolve H-Phe-Leu-NH2·HBr Dilute Dilute to Working Concentration Prep->Dilute ESI ESI-MS / MS/MS Dilute->ESI Liquid Sample MALDI MALDI-TOF MS Dilute->MALDI Co-crystallize with Matrix MS1 MS1 Spectrum Analysis (MW, Adducts) ESI->MS1 MS2 MS/MS Spectrum Analysis (Sequence Verification) ESI->MS2 MALDI->MS1

Caption: General workflow for the MS analysis of H-Phe-Leu-NH2·HBr.

Sample Preparation Protocols

The quality of mass spectrometry data is critically dependent on sample purity.[13] Salts, detergents, and other contaminants can suppress the analyte signal or introduce interfering adducts.[14][15] The hydrobromide salt form of the peptide necessitates careful consideration of potential counter-ion effects, though it is generally volatile enough not to cause significant issues.

Materials
  • H-Phe-Leu-NH2·HBr (Analyte)

  • HPLC-grade or LC-MS grade Water

  • HPLC-grade or LC-MS grade Acetonitrile (ACN)

  • Formic Acid (FA), LC-MS grade

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix for MALDI

  • Trifluoroacetic acid (TFA), LC-MS grade

Protocol for ESI-MS Analysis

This protocol is designed for direct infusion analysis. If using LC-MS, the mobile phases would serve as the solvent system.

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of H-Phe-Leu-NH2·HBr.

    • Dissolve it in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Prepare Working Solution (10 µg/mL):

    • Prepare a solvent mixture of 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid. This acidic environment promotes protonation, which is essential for positive-ion mode ESI.[14]

    • Dilute the stock solution 1:100 in the ACN/Water/FA solvent. For example, add 10 µL of the stock solution to 990 µL of the solvent mixture. This yields a final concentration of 10 µg/mL.

    • Causality: The organic solvent (ACN) aids in the desolvation process in the ESI source, while formic acid provides the protons necessary to form [M+H]⁺ ions.[7][14] Using LC-MS grade reagents minimizes the presence of alkali metals, which can form undesirable adducts like [M+Na]⁺ and [M+K]⁺.[16]

Protocol for MALDI-MS Analysis
  • Prepare Analyte Solution (1 mg/mL):

    • Use the same stock solution as prepared for ESI analysis (1 mg/mL in water).

  • Prepare Matrix Solution:

    • Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA). CHCA is a common and effective matrix for peptides under 3000 Da.[17]

    • Causality: The matrix material co-crystallizes with the analyte. Upon irradiation by the laser, the matrix absorbs the energy, leading to a "soft" desorption and ionization of the analyte molecules with minimal fragmentation.[9][10] TFA helps in creating good crystals and protonating the analyte.

  • Spotting the MALDI Plate:

    • On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot.

    • Alternatively, pre-mix the analyte and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture.

    • Allow the spot to air dry completely at room temperature. This will form a crystalline lattice containing the peptide.

Mass Spectrometry Instrumentation and Data Acquisition

The following tables summarize typical starting parameters for acquiring high-quality data. These may need optimization based on the specific instrument used.

ESI-MS Parameters (Positive Ion Mode)
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The peptide has a free N-terminus and an amide, which are readily protonated.
Capillary Voltage 3.5 - 4.5 kVCreates a stable Taylor cone and efficient ion generation.
Nebulizer Gas (N₂) Instrument DependentAssists in droplet formation and desolvation.
Drying Gas (N₂) Temp 250 - 350 °CFacilitates solvent evaporation from the charged droplets.
Drying Gas Flow 8 - 12 L/minRemoves solvent vapor from the ion path.
MS1 Scan Range 100 - 1000 m/zCovers the expected molecular ion and potential adducts.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Standard method for peptide fragmentation.[18]
Collision Energy 10 - 40 eV (Ramped)A ramp of energies ensures a good range of fragment ions are produced.
MALDI-TOF MS Parameters (Positive Ion Mode)
ParameterRecommended SettingRationale
Ionization Mode Positive IonThe acidic matrix promotes protonation of the analyte.
Laser Type Nitrogen Laser (337 nm)The CHCA matrix strongly absorbs at this wavelength.
Laser Intensity Minimal required for good S/NPrevents excessive fragmentation and matrix signal saturation.
Acquisition Mode ReflectorProvides higher mass accuracy and resolution.
MS1 Scan Range 100 - 1000 m/zSufficient range to observe the molecular ion.
Acceleration Voltage 20 - 25 kVAccelerates ions into the time-of-flight tube.

Data Analysis and Interpretation

Expected Molecular Ions (MS1 Spectrum)

The primary goal of the initial MS scan (MS1) is to confirm the molecular weight of the synthetic peptide.[1] The theoretical monoisotopic mass of the neutral free base (C₁₅H₂₃N₃O₂) is 277.1841 Da .

In positive ion mode, the most abundant species should be the protonated molecular ion, [M+H]⁺ .

Ion SpeciesFormulaTheoretical m/z
Protonated Ion [M+H]⁺ [C₁₅H₂₄N₃O₂]⁺278.1919
Sodium Adduct [M+Na]⁺[C₁₅H₂₃N₃O₂Na]⁺300.1739
Potassium Adduct [M+K]⁺[C₁₅H₂₃N₃O₂K]⁺316.1478
Protonated Dimer [2M+H]⁺[C₃₀H₄₇N₆O₄]⁺555.3657

Trustworthiness Check: The presence of sodium ([M+22]⁺) and potassium ([M+38]⁺) adducts is common in ESI-MS.[16][19] Observing these peaks with the correct mass difference relative to the [M+H]⁺ peak serves as an internal validation of the molecular ion assignment. Their intensity should be significantly lower than the [M+H]⁺ peak in a clean sample.

Tandem MS (MS/MS) Fragmentation Analysis

To confirm the amino acid sequence, the [M+H]⁺ precursor ion (m/z 278.19) is selected and fragmented. In CID, fragmentation typically occurs along the peptide backbone, generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[20]

Fragmentation cluster_Peptide H-Phe-Leu-NH2 Backbone cluster_Ions Fragmentation Ions P1 H₂N- P2 CH(CH₂Ph)- P3 CO- P4 NH- P3->P4 Peptide Bond Cleavage P5 CH(CH₂CH(CH₃)₂)- P6 CO-NH₂ B1 b₁ B1->P3 Y1 y₁ Y1->P4

Caption: CID fragmentation of H-Phe-Leu-NH2 at the peptide bond.

The expected major fragment ions for H-Phe-Leu-NH2 are calculated below. Observing these ions provides high confidence in the peptide's sequence.[21][22]

Fragment IonSequenceTheoretical m/z
b₁ Phe120.0813
y₁ Leu-NH₂130.1133

Interpretation Notes:

  • The b₁ ion corresponds to the Phenylalanine residue minus a hydroxyl group but with the N-terminal amine intact. Its characteristic mass (immonium ion) is a strong indicator of Phe at the N-terminus.

  • The y₁ ion corresponds to the Leucinamide residue. The mass difference between the precursor ion (278.19) and the b₁ ion (120.08) should correspond to the y₁ ion (278.19 - 120.08 = 158.11), and the difference between the precursor and the y₁ ion should correspond to the b₁ ion (278.19 - 130.11 = 148.08). The direct observation of these primary b and y ions confirms the Phe-Leu sequence.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive mass spectrometric analysis of the synthetic dipeptide H-Phe-Leu-NH2·HBr. By employing ESI or MALDI for initial molecular weight determination and utilizing tandem MS for sequence verification, researchers can confidently establish the identity and purity of their synthetic peptide. Adherence to proper sample preparation techniques is critical for minimizing artifacts and generating high-quality, interpretable data. These methods serve as a foundational approach for the quality control and characterization of short synthetic peptides in any research or development setting.

References

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (n.d.). PubMed Central. Retrieved from [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Methods in Molecular Biology. Retrieved from [Link]

  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. Retrieved from [Link]

  • Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2020). Analytical Chemistry. Retrieved from [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Peptide Fragmentation Patterns in Mass Spectrometry. (2025). Proteomics Resource Center. Retrieved from [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. (2021). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. (n.d.). RSC Publishing. Retrieved from [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (2021). National Institutes of Health. Retrieved from [Link]

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). University of Delaware. Retrieved from [Link]

  • Mass spectrometry of peptides and proteins. (2004). The Ohio State University. Retrieved from [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2021). CDC Stacks. Retrieved from [Link]

  • The Analysis of Synthetic Peptides and Proteins by 252CF-Plasma Desorption Mass Spectrometry. (1990). Taylor & Francis eBooks. Retrieved from [Link]

  • How MALDI Advances Peptide Research and Analysis. (2025). Proteomics Resource Center. Retrieved from [Link]

  • Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. (1995). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. (n.d.). Moodle@Units. Retrieved from [Link]

  • Revisit of MALDI for small proteins. (1995). PubMed. Retrieved from [Link]

  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. (2014). Journal of Proteome Research. Retrieved from [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2022). PubMed Central. Retrieved from [Link]

  • Mass Analysis of Peptides and Tryptic Digests of Proteins. (n.d.). MassTech Inc. Retrieved from [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online. Retrieved from [Link]

  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (2005). Spectroscopy Online. Retrieved from [Link]

  • Tandem mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved from [Link]

  • Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. (2014). PubMed Central. Retrieved from [Link]

  • Video: Peptide Identification Using Tandem Mass Spectrometry. (2023). JoVE. Retrieved from [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2015). ResearchGate. Retrieved from [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (n.d.). Springer. Retrieved from [Link]

  • Identification of Peptides. (n.d.). University of Tübingen. Retrieved from [Link]

  • Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2015). PubMed. Retrieved from [Link]

  • Enhancing electrospray ionization efficiency of peptides by derivatization. (2001). PubMed. Retrieved from [Link]

  • Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... (1990). PubMed. Retrieved from [Link]

  • Oxidation of peptides during electrospray ionization. (1993). PubMed. Retrieved from [Link]

  • Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. (2015). PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in Solid-Phase Synthesis of H-Phe-Leu-NH2.HBr

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of H-Phe-Leu-NH2.HBr. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this dipeptide amide. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best resin to use for synthesizing a simple dipeptide amide like H-Phe-Leu-NH2?

A1: For C-terminal peptide amides, a Rink Amide resin is the standard and most effective choice.[1][2] The linker on this resin is designed to be cleaved under moderate acidic conditions (e.g., high concentrations of Trifluoroacetic Acid - TFA) to directly yield the desired peptide amide.[1][3] Polystyrene (PS) is a common resin core, but for peptides prone to aggregation, a more hydrophilic resin like PEG-PS (e.g., ChemMatrix® or TentaGel) can improve solvation and reaction kinetics.[4][5]

Q2: Which coupling reagents are recommended for this synthesis?

A2: A combination of an aminium-based coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with an additive like HOBt (1-Hydroxybenzotriazole) is highly recommended.[6][7][8] HBTU efficiently activates the carboxylic acid of the incoming Fmoc-amino acid, while HOBt serves as a crucial additive to suppress racemization and accelerate the reaction.[8][9] This combination is robust, fast, and helps minimize common side reactions.[6][7]

Q3: What are the most critical steps that impact the final yield of H-Phe-Leu-NH2?

A3: The two most critical stages are the coupling reactions and the Fmoc-deprotection steps . Incomplete coupling or deprotection leads directly to truncated (missing Phe) or deletion sequences, which are major sources of impurity and low yield of the target peptide.[10] Furthermore, for a dipeptide, the formation of a diketopiperazine byproduct after the coupling of the second amino acid (Phe) can be a significant yield-reducing side reaction.[11]

Q4: How important is resin swelling?

A4: Resin swelling is critically important. SPPS is a diffusion-controlled process, meaning reagents must penetrate the resin beads to react with the growing peptide chain.[12][13] Poor swelling in the reaction solvent (typically DMF) limits reagent access, leading to incomplete reactions and lower yields.[12][14] It is essential to choose a resin that swells well in your chosen solvent and to ensure the resin is adequately swollen before the first deprotection step.[14]

Troubleshooting Guide: From Resin to Final Product

This section addresses specific issues you may encounter during the synthesis of H-Phe-Leu-NH2.

Problem 1: Low loading of the first amino acid (Fmoc-Leu-OH) onto the Rink Amide resin.
  • Observation: Fmoc quantification assay after coupling the first residue shows a substitution level significantly lower than the resin's theoretical maximum.

  • Root Causes:

    • Inadequate Resin Swelling: The reactive sites within the resin are not accessible.[13]

    • Inefficient Activation/Coupling: The Fmoc-Leu-OH was not fully activated before or during the coupling reaction.

    • Steric Hindrance: High-loading resins can present steric challenges, making it difficult for all available sites to react.[5]

  • Solutions & Rationale:

    • Ensure Proper Swelling: Before coupling, swell the resin in DMF for at least 30-60 minutes with gentle agitation. The swelled volume should be visibly larger (typically 4-6 mL/g for 1% DVB polystyrene resin in DMF).[13]

    • Pre-activate the Amino Acid: Activate the Fmoc-Leu-OH with HBTU/HOBt and a base like DIPEA for 1-2 minutes before adding the mixture to the swollen resin.[9] This ensures the active ester is formed and ready to react.

    • Double Couple: If the initial loading is low, consider performing a second coupling step. After the first coupling, wash the resin and repeat the coupling procedure with a fresh solution of activated Fmoc-Leu-OH.[15]

    • Use a Capping Step: After the first coupling, cap any unreacted amine groups with a solution of acetic anhydride and DIPEA in DMF.[15][16] This prevents these sites from reacting in the next cycle, which would lead to a truncated sequence (Leu-NH2).

Problem 2: Positive Kaiser test after the coupling step (either Leu or Phe).
  • Observation: A few beads removed from the reactor turn a dark blue color when subjected to the Kaiser test.[17][18]

  • Root Causes:

    • Incomplete Coupling: The amino acid has not coupled to all the available N-terminal amines on the resin.[10] This is the most common cause.

    • Poor Reagent Quality: Degraded amino acid or coupling reagents.

    • Insufficient Reagent Equivalents: Not enough activated amino acid was used to drive the reaction to completion.

  • Solutions & Rationale:

    • Immediate Recoupling: Do not proceed to the deprotection step. Wash the resin thoroughly with DMF to remove old reagents and repeat the coupling reaction with a fresh reagent mixture.[17] Extend the reaction time (e.g., from 60 minutes to 2 hours) or consider gentle heating if aggregation is suspected.

    • Increase Reagent Concentration: For subsequent syntheses, increase the concentration of the amino acid and coupling reagents.[19] SPPS reactions are concentration-dependent; higher concentrations increase the probability of successful molecular interactions.[19]

    • Verify Reagent Quality: Ensure your Fmoc-amino acids, HBTU, and HOBt are stored under dry conditions and are not expired. Use fresh, high-quality DMF, as it is hygroscopic.

Problem 3: Positive Kaiser test after Fmoc deprotection.
  • Observation: The Kaiser test result is colorless or faint yellow after treatment with piperidine.

  • Root Causes:

    • Incomplete Deprotection: The Fmoc group has not been fully removed, leaving the N-terminal amine protected and unavailable for the next coupling step.[20]

    • Degraded Piperidine: The deprotection reagent has lost its basicity.

    • Peptide Aggregation: The growing peptide chain is aggregating on the resin, preventing the piperidine from accessing the Fmoc group.[11]

  • Solutions & Rationale:

    • Extend Deprotection Time: If the test is negative, the most straightforward solution is to repeat the deprotection step.[20] Instead of the standard 10-15 minutes, extend the time to 30 minutes.

    • Use Fresh Reagent: Always prepare the 20% piperidine in DMF solution fresh daily.[20]

    • Disrupt Aggregation: If aggregation is suspected (often with hydrophobic sequences), try switching the solvent to N-Methylpyrrolidone (NMP) or adding a small amount of a chaotropic salt. Sonication of the reaction vessel can also help break up aggregates.[11]

Problem 4: Low final yield of H-Phe-Leu-NH2 after cleavage and precipitation.
  • Observation: The mass of the final lyophilized product is much lower than theoretically expected. Mass spectrometry of the crude product shows the correct mass, but also significant impurities.

  • Root Causes:

    • Diketopiperazine (DKP) Formation: This is a major side reaction for dipeptides. After the deprotection of the second amino acid (Phe), the free N-terminal amine can attack the C-terminal ester linkage to the resin, cyclizing and cleaving the dipeptide from the resin as a DKP. This is especially prevalent with Proline but can occur with other residues in the first two positions.[11]

    • Incomplete Cleavage: The cleavage cocktail or reaction time was insufficient to fully release the peptide from the resin.[21]

    • Product Loss During Workup: The peptide may be partially soluble in the precipitation solvent (cold ether), or handling losses occurred.

  • Solutions & Rationale:

    • Mitigate DKP Formation:

      • Protocol Modification: Couple the second amino acid (Fmoc-Phe-OH) and without performing the final Fmoc deprotection on the resin, proceed directly to the cleavage step. The final Fmoc removal will occur concurrently with cleavage in the acidic cocktail. This strategy protects the N-terminal amine, preventing the intramolecular cyclization.

      • Use Bulky Protecting Groups: While less common for this specific dipeptide, using a more sterically hindered resin linker (like 2-chlorotrityl chloride resin, though this yields a C-terminal acid) can inhibit DKP formation.[11]

    • Optimize Cleavage:

      • Use an Appropriate Cocktail: A standard and effective cocktail for a simple, unprotected peptide is TFA/H2O/TIPS (95:2.5:2.5) .[2][22] TFA performs the cleavage, while water and Triisopropylsilane (TIPS) act as scavengers to trap reactive cations generated during the process.[23]

      • Ensure Sufficient Time and Volume: Use at least 10 mL of cleavage cocktail per gram of resin and allow the reaction to proceed for 2-3 hours at room temperature with agitation.[21]

    • Improve Product Recovery:

      • Thorough Precipitation: After evaporating the TFA, ensure the peptide is fully precipitated by adding a large volume of ice-cold diethyl ether and allowing it to stand at 4°C.

      • Centrifugation: Use centrifugation to pellet the precipitated peptide before decanting the ether, which is more efficient than filtration for small quantities.

Visualizing the Process

SPPS Workflow for H-Phe-Leu-NH2

sps_workflow cluster_resin_prep Resin Preparation cluster_cycle_1 Cycle 1: Leucine cluster_cycle_2 Cycle 2: Phenylalanine cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprot1 Wash1 DMF Wash Deprot1->Wash1 Couple1 Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Wash1->Couple1 Wash2 DMF Wash Couple1->Wash2 Kaiser1 Kaiser Test Wash2->Kaiser1 Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Kaiser1->Deprot2 Pass Wash3 DMF Wash Deprot2->Wash3 Couple2 Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) Wash3->Couple2 Wash4 DMF Wash Couple2->Wash4 Kaiser2 Kaiser Test Wash4->Kaiser2 Cleave Cleavage & Global Deprotection (TFA/H2O/TIPS) Kaiser2->Cleave Pass Precipitate Precipitate in Cold Ether Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Product This compound Lyophilize->Product

Caption: General workflow for the solid-phase synthesis of H-Phe-Leu-NH2.

Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart Start Low Final Yield Q_Crude Crude MS shows correct product mass? Start->Q_Crude Q_Kaiser_Couple Were all post-coupling Kaiser tests negative? Q_Crude->Q_Kaiser_Couple Yes Sol_Multi Multiple issues likely. Systematically review each step of the synthesis protocol. Q_Crude->Sol_Multi No Q_Kaiser_Deprot Were all post-deprotection Kaiser tests positive? Q_Kaiser_Couple->Q_Kaiser_Deprot Yes Sol_Coupling Problem: Incomplete Coupling. Solution: Recouple, increase reagent concentration, check reagent quality for next synthesis. Q_Kaiser_Couple->Sol_Coupling No Q_DKP Crude MS shows mass of DKP? Q_Kaiser_Deprot->Q_DKP Yes Sol_Deprot Problem: Incomplete Deprotection. Solution: Re-treat with fresh piperidine, extend deprotection time, check for aggregation. Q_Kaiser_Deprot->Sol_Deprot No Sol_Cleavage Problem: Incomplete Cleavage or Product Loss in Workup. Solution: Extend cleavage time, use correct cocktail, optimize precipitation/centrifugation. Q_DKP->Sol_Cleavage No Sol_DKP Problem: Diketopiperazine Formation. Solution: Resynthesize and cleave directly after coupling Phe, without the final Fmoc deprotection step. Q_DKP->Sol_DKP Yes

Caption: Decision tree for diagnosing the root cause of low peptide yield.

Data & Protocols

Table 1: Recommended Reagent Stoichiometry (per equivalent of resin functional groups)
ReagentEquivalents (eq.)Rationale
Fmoc-Amino Acid3 - 5Using an excess drives the coupling reaction to completion.[24]
HBTU2.9 - 4.9Slightly less than the amino acid to prevent side reactions like guanidinylation of the N-terminus.[9]
HOBt3 - 5Suppresses racemization and acts as a nucleophilic catalyst.[8]
DIPEA (Base)6 - 10Activates the coupling reaction and neutralizes the protonated amine.[24]
Piperidine (in DMF)20% (v/v)Standard concentration for efficient Fmoc removal.[20][25]
Acetic Anhydride (Cap)10Large excess to ensure all unreacted amines are capped.[26]
DIPEA (for Capping)20Base for the capping reaction.[26]
Table 2: Standard Cleavage Cocktail Composition
Reagent% (v/v)Role
Trifluoroacetic Acid (TFA)95Cleaves the peptide from the Rink Amide linker and removes side-chain protecting groups.[23][27]
Deionized Water2.5Scavenger for carbocations, particularly the tert-butyl cation from Boc groups.[1][23]
Triisopropylsilane (TIPS)2.5Scavenger that effectively traps carbocations and prevents side reactions.[22][23]
Protocol 1: Kaiser (Ninhydrin) Test[17][18]

This test detects free primary amines. A positive result (blue) after coupling indicates failure. A negative result (yellow/colorless) after deprotection indicates failure.

  • Prepare Solutions:

    • Reagent A: 16.5 mg KCN diluted in 25 mL H2O, then 1 mL of this solution diluted in 49 mL of pyridine.

    • Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.

    • Reagent C: 40 g phenol in 20 mL n-butanol.

  • Procedure:

    • Place 10-20 beads of washed and dried peptide-resin into a small glass test tube.

    • Add 2-3 drops of each Reagent (A, B, and C).

    • Heat the tube at 110°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Intense Blue (Beads & Solution): Free amines present (Positive).

      • Yellow/Colorless (Beads & Solution): No free amines (Negative).

Protocol 2: Standard Coupling Cycle
  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 20% piperidine/DMF solution and agitate for 12 minutes.[24]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (6 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Phe-OH (or Fmoc-Leu-OH), HBTU, and HOBt in DMF.

    • Add DIPEA to the mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 40-60 minutes.[24]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (4 times).

  • Monitoring: Perform a Kaiser test. If positive, repeat step 3. If negative, proceed to the next deprotection cycle or final cleavage.

Protocol 3: Final Cleavage and Precipitation
  • Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM) to remove residual DMF, and dry under vacuum.[23]

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (TFA/H2O/TIPS 95:2.5:2.5) to the resin (approx. 10 mL per 0.25 mmol synthesis scale).[27]

    • Agitate at room temperature for 2-3 hours.

  • Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Reduce the volume of the TFA solution under a stream of nitrogen or via rotary evaporation.

  • Precipitation:

    • Add the concentrated peptide solution dropwise to a centrifuge tube containing a large volume (approx. 40 mL) of ice-cold diethyl ether.

    • A white precipitate of the peptide should form.

    • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Recovery:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet with another portion of cold ether, centrifuge, and decant again.

    • Dry the white solid under vacuum to remove residual ether.

    • Lyophilize the peptide from a water/acetonitrile mixture to obtain the final this compound product.

References

  • Merrifield, R. B. (1992). Effects of resin swelling and substitution on solid phase synthesis. International Journal of Peptide and Protein Research, 40(3-4), 208-13. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. [Link]

  • Lee, Y. S., & Lee, S. K. (2001). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 58(5), 387-395. [Link]

  • Khairnar, V. (2019). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. SlideShare. [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec. [Link]

  • Aapptec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Aapptec. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • Lawrenson, S. B. et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23, 165-177. [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Muzaffar, M. (2018). Side Reactions in Peptide Synthesis. International Journal of Pharmaceutical Research & Technology, 10(2). [Link]

  • Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. Biotage. [Link]

  • Vagner, J. et al. (2008). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Journal of Combinatorial Chemistry, 10(3), 459–465. [Link]

  • Konno, H. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. [Link]

  • Pugh, K. C. et al. (1992). Effect of resin swelling and substitution on solid phase synthesis. ResearchGate. [Link]

  • Góngora-Benítez, M. et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. [Link]

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1212 - Fmoc-Rink Amide OctaGel™ Resin. Aapptec. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. [Link]

  • Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-112. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Echner, H., & Voelter, W. (1988). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Zeitschrift für Naturforschung B, 43(12), 1601-1606. [Link]

  • Digital.CSIC. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Digital CSIC. [Link]

  • Albericio, F. et al. (2015). Green Chemistry - In situ Fmoc removal. RSC Advances, 5, 97531-97536. [Link]

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Bark, S. (2018). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?". ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • El-Faham, A. (2016). Response to "In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?". ResearchGate. [Link]

  • Reddit User. (2023). Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Reddit User. (2021). Solid phase peptide synthesis help. Reddit. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Hydrophobic Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when working with hydrophobic dipeptides. Aggregation is a frequent and frustrating issue, leading to inaccurate concentration measurements, loss of biological activity, and failed experiments.[1][2] This resource is structured as a series of frequently asked questions (FAQs) to directly address specific problems, explaining not just the what, but the critical why behind each troubleshooting step.

Section 1: Understanding the "Why" - The Fundamentals of Aggregation
FAQ: Why is my hydrophobic dipeptide crashing out of solution?

The primary reason your hydrophobic dipeptide is precipitating is a phenomenon known as the hydrophobic effect .[3] In an aqueous environment, water molecules form highly ordered cage-like structures around non-polar molecules or residues. This ordering is entropically unfavorable. To minimize this disruption and increase the overall entropy of the system, the hydrophobic dipeptide molecules self-associate, effectively hiding their non-polar side chains from the water.[3] This self-association leads to the formation of soluble oligomers and, eventually, insoluble macroscopic aggregates.[2][4]

Several factors exacerbate this intrinsic property:

  • Amino Acid Composition: Sequences rich in hydrophobic amino acids like Tryptophan (W), Leucine (L), Isoleucine (I), Phenylalanine (F), Methionine (M), and Valine (V) have a high propensity to aggregate.[5][6]

  • Concentration: As peptide concentration increases, the likelihood of intermolecular interactions leading to aggregation rises significantly.[4][7]

  • pH near the Isoelectric Point (pI): At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and making aggregation more favorable.[8][9]

  • Temperature: Temperature can have complex effects. While it can increase solubility by providing more kinetic energy, it can also strengthen hydrophobic interactions, promoting aggregation.[8][10][11]

Diagram: The Hydrophobic Effect Driving Dipeptide Aggregation

Hydrophobic tails aggregate to minimize contact with water. cluster_0 Aqueous Environment cluster_1 Dispersed Dipeptides (Unfavorable) cluster_2 Aggregated State (Favorable) W1 H₂O W2 H₂O W3 H₂O W4 H₂O W5 H₂O W6 H₂O W7 H₂O W8 H₂O P1 Hydrophobic Tail Hydrophilic Head Agg1 Hydrophobic Tail Hydrophilic Head P1:h->Agg1:h Self-Association (Entropy Gain) P2 Hydrophobic Tail Hydrophilic Head Agg2 Hydrophobic Tail Hydrophilic Head P2:h->Agg2:h Agg1:h->Agg2:h

Caption: Dipeptides self-associate to shield hydrophobic regions from water.

Section 2: The First Line of Defense - Strategic Solubilization
FAQ: My dipeptide won't dissolve in sterile water. What is the first thing I should try?

Before resorting to harsh organic solvents, the most logical and often successful first step is to adjust the pH . The solubility of any peptide is lowest at its isoelectric point (pI), where its net charge is zero.[8][12] By shifting the pH of the solvent at least 1-2 units away from the pI, you impart a net positive or negative charge onto the peptide molecules. This leads to electrostatic repulsion, which counteracts the hydrophobic forces driving aggregation and significantly improves solubility.[4][9]

Actionable Steps:

  • Calculate the Net Charge: Determine if your dipeptide is acidic, basic, or neutral at pH 7.[12][13]

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the net charge.

  • Choose the Right Buffer:

    • For Basic Peptides (Net Charge > 0): Dissolve in a small amount of an acidic solution like 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), then slowly dilute with your aqueous buffer to the final desired concentration.[8][13]

    • For Acidic Peptides (Net Charge < 0): Dissolve in a small amount of a basic solution like 0.1 M ammonium bicarbonate or 1% aqueous ammonia, then slowly dilute.[8][12][13] Ensure the final pH is basic.

    • Caution: Avoid basic solutions if your peptide contains Cysteine (Cys), as high pH can promote disulfide bond formation.[14]

FAQ: If pH adjustment fails, how do I choose and use an organic co-solvent?

For dipeptides that are neutral or remain insoluble after pH adjustment (typically those with >50% hydrophobic residues), organic solvents are necessary.[5][13]

Recommended Solvents (in order of preference for biological compatibility):

  • Dimethyl Sulfoxide (DMSO): Excellent for dissolving highly hydrophobic peptides and is generally tolerated in small amounts (<1%) in most biological assays.[5][13] Warning: Avoid DMSO for peptides containing Cys, Met, or Trp, as it can cause oxidation.[12][13]

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): Stronger solvents than DMSO, useful for extremely difficult sequences.[8][15] Check compatibility with your experimental system carefully.

  • Acetonitrile (ACN) or Isopropanol: Less polar options that can also be effective.[8][12]

The Critical Protocol for Using Organic Solvents:

The key to success is to achieve full dissolution in the organic solvent before introducing the aqueous component. Adding the organic solvent dropwise to a peptide suspension in water is far less effective.[12]

  • Add a minimal amount of the chosen pure organic solvent (e.g., 50 µL of DMSO) to the lyophilized peptide powder.[5]

  • Vortex or sonicate briefly to ensure the peptide is completely dissolved. The solution should be perfectly clear.[13]

  • Slowly add the dissolved peptide solution drop-by-drop into your vigorously vortexing aqueous buffer. This rapid dilution prevents localized high concentrations of the peptide from crashing out of the aqueous phase.[12]

  • If the solution becomes cloudy, you have exceeded its solubility limit at that concentration.[8]

Section 3: Advanced Troubleshooting & Optimization
FAQ: My peptide solution is still cloudy. What else can I try?

If standard pH and solvent adjustments are insufficient, you can employ solubility-enhancing excipients or chaotropic agents.

Additive Type Examples Mechanism of Action Considerations
Chaotropic Agents 6M Guanidine-HCl, 8M UreaThese agents disrupt the structure of water, weakening the hydrophobic effect and interfering with the intermolecular hydrogen bonds that stabilize aggregates.[8][14]Highly denaturing. Primarily used for solubilizing stock solutions that will be heavily diluted. Incompatible with most cell-based assays and structural studies.[14]
Amino Acids 50 mM L-Arginine + L-GlutamateThis mixture is thought to suppress aggregation by binding to exposed hydrophobic patches and through charge-screening effects, increasing overall solubility.[1][7]Generally biocompatible and non-denaturing. A very effective strategy for preventing aggregation in protein and peptide formulations.
Non-ionic Surfactants 0.01-0.1% Polysorbate 20 (Tween-20), Poloxamer 188These amphiphilic molecules can coat hydrophobic surfaces of the peptide or competitively adsorb to interfaces (like air-water), preventing protein unfolding and subsequent aggregation.[1][4][16]Widely used in biopharmaceutical formulations. Check for interference with your specific assay.[16]
FAQ: How does temperature affect my dipeptide's solubility?

The effect of temperature is a double-edged sword.

  • Increased Kinetic Energy: Gently warming a solution (<40°C) can increase the kinetic energy of both solvent and peptide molecules, which can help break apart aggregates and increase the rate of dissolution.[8]

  • Strengthening Hydrophobic Interactions: Counterintuitively, hydrophobic interactions can become stronger as temperature increases from cold to moderate levels (e.g., 4°C to 37°C).[11] This can promote aggregation. Conversely, very low temperatures can also lead to instability, a phenomenon known as cold denaturation.[10]

Practical Advice: While gentle warming can be a useful tool for initial solubilization, long-term storage at elevated temperatures (e.g., 37°C) is likely to promote aggregation for hydrophobic peptides.[4] For storage, it is best to flash-freeze aliquots of your stock solution and store them at -80°C.[7]

Section 4: Characterization and Validation
FAQ: How can I confirm aggregation and analyze the aggregates?

Visual inspection for cloudiness is the first step, but it is not quantitative.[1] To properly characterize aggregation, you need biophysical techniques.

Technique Information Provided When to Use
Dynamic Light Scattering (DLS) Provides the size distribution of particles in solution, from small oligomers (nm) to large aggregates (µm).[17][18][19]Excellent for quickly assessing the homogeneity of a solution and detecting the presence of aggregates.
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius, allowing for the quantification of monomer, oligomer, and aggregate populations.[17][18]A gold-standard method for purity analysis and stability studies, providing quantitative data on different species.
Thioflavin T (ThT) Fluorescence ThT dye binds specifically to the cross-β-sheet structure characteristic of amyloid-like fibrils, resulting in a large increase in fluorescence.[2][4]Used to specifically detect and monitor the kinetics of amyloid fibril formation.[2]
Transmission Electron Microscopy (TEM) Provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and highly structured fibrils.[6][20]The definitive method for determining the physical structure and shape of the aggregates formed.
Section 5: Protocols & Data
Experimental Protocol: A Systematic Approach to Solubilizing a Novel Hydrophobic Dipeptide

This protocol provides a logical workflow for tackling a new, challenging dipeptide.

Diagram: Troubleshooting Workflow for Dipeptide Solubilization

G start Start: Lyophilized Dipeptide Powder calc_pi Calculate Net Charge at pH 7 start->calc_pi decision_charge Acidic, Basic, or Neutral? calc_pi->decision_charge dissolve_acid Try 0.1% Acetic Acid decision_charge->dissolve_acid Basic dissolve_base Try 0.1M NH4HCO3 decision_charge->dissolve_base Acidic dissolve_organic Use Organic Solvent (e.g., DMSO) decision_charge->dissolve_organic Neutral or Hydrophobic check_sol Is Solution Clear? dissolve_acid->check_sol dissolve_base->check_sol add_buffer Slowly Dilute into Aqueous Buffer dissolve_organic->add_buffer check_sol->dissolve_organic No check_sol->add_buffer Yes final_check Is Final Solution Clear? add_buffer->final_check success Success! Proceed with Experiment final_check->success Yes advanced Try Advanced Methods: - Additives (Arg/Glu) - Chaotropes (Gu-HCl) final_check->advanced No fail Insoluble characterize Characterize Aggregates (DLS, SEC, TEM) advanced->characterize characterize->fail

Caption: A decision tree for systematically troubleshooting dipeptide solubility.

Steps:

  • Initial Assessment: Before opening the vial, calculate the theoretical net charge of your dipeptide at neutral pH.[13]

  • Test a Small Amount: Always perform solubility tests on a small aliquot first to avoid wasting your entire sample.[5][13]

  • pH-Based Approach (for charged peptides):

    • If basic, add a small volume of 10% acetic acid. Vortex.

    • If acidic, add a small volume of 0.1 M ammonium bicarbonate. Vortex.

    • If it dissolves completely, proceed to step 5. If not, proceed to step 4.

  • Organic Solvent Approach (for neutral/hydrophobic peptides):

    • Add a minimal volume of pure DMSO to the dry peptide.

    • Vortex or sonicate briefly until a clear solution is obtained.

  • Dilution:

    • Place your target aqueous buffer in a separate tube on a vortex mixer.

    • Slowly (drop-by-drop) add the concentrated peptide stock from step 3 or 4 to the vortexing buffer.[12]

  • Final Check & Action:

    • Visually inspect the final solution. It should be completely clear.[13]

    • Best Practice: Before use in a critical experiment, centrifuge the solution at high speed (e.g., 10,000 x g for 5 min) and use the supernatant to remove any small, undissolved particulates.[5][8]

    • If the solution is cloudy, the peptide has aggregated. Consider lowering the final concentration or moving to the advanced methods described in Section 3.

References
  • Vetri, V., & Foderà, V. (2015). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Li, J., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. Available at: [Link]

  • Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility, University of Basel. Retrieved from [Link]

  • Andersson, S., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. Available at: [Link]

  • Foderà, V., & Vetri, V. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available at: [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. Retrieved from [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Dehsorkhi, A., et al. (2011). Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Chaudhuri, S. N., & Trout, B. L. (2007). Rational Design of Solution Additives for the Prevention of Protein Aggregation. AIChE Annual Meeting. Available at: [Link]

  • IJSRA. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • ResearchGate. (n.d.). Morphology of peptide/protein aggregates. Retrieved from [Link]

  • Wassenaar, T. A., et al. (2015). The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures. PLOS Computational Biology. Available at: [Link]

  • Wurth, C., et al. (2002). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Journal of Molecular Biology. Available at: [Link]

  • ResearchGate. (2021). Techniques used for characterization of protein aggregates. Retrieved from [Link]

  • Meng, Y., et al. (2011). Effects of surface interactions on peptide aggregate morphology. The Journal of Chemical Physics. Available at: [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • S. W. Chen, et al. (2008). The hydrophobic effect characterises the thermodynamic signature of amyloid fibril growth. PLoS Computational Biology. Available at: [Link]

  • ACS Publications. (n.d.). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein folding. Retrieved from [Link]

  • Nagarkar, R. P., et al. (2009). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. MRS Online Proceedings Library. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Gradient Purification for H-Phe-Leu-NH2·HBr

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for scientists and researchers engaged in the purification of synthetic peptides. This guide provides in-depth troubleshooting and optimization strategies specifically tailored for the reversed-phase HPLC purification of the dipeptide amide, H-Phe-Leu-NH2, particularly when it is present as a hydrobromide (HBr) salt.

This document is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered in the laboratory. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.

Frequently Asked questions (FAQs)
1. Method Development & Initial Setup

Q1: I'm starting from scratch. What is a good starting point for column and mobile phase selection for H-Phe-Leu-NH2·HBr purification?

A1: For a small, relatively hydrophobic dipeptide like H-Phe-Leu-NH2, a standard C18 column is the most appropriate initial choice.[1][2] The hydrophobicity is driven by the phenylalanine and leucine residues.

  • Column Selection:

    • Stationary Phase: A C18-bonded silica phase is recommended. For peptides, wide-pore (300 Å) columns are often preferred as they provide better access to the bonded phase for larger molecules, though for a small dipeptide, a standard 100-120 Å pore size is also suitable.[3]

    • Particle Size: For analytical method development, 3.5 µm or 5 µm particles provide a good balance of efficiency and backpressure. For preparative work, larger particle sizes (e.g., 10 µm) are common to reduce backpressure.[4]

  • Mobile Phase Selection:

    • Solvent A (Aqueous): Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B (Organic): Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).[5]

The critical role of Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that is essential for good peak shape in peptide separations.[6][7][8] It works in two ways:

  • It protonates the free amine of the peptide, giving it a consistent positive charge.

  • The trifluoroacetate anion then forms an ion pair with the protonated peptide, effectively neutralizing the charge and increasing its hydrophobicity, which enhances retention on the C18 column.[7][9]

Initial Scouting Gradient: A broad gradient is recommended to first determine the approximate elution conditions for your peptide.[5][6]

Time (min)% Solvent B (ACN + 0.1% TFA)
05
2095
2295
235
305

This initial run will show you at what percentage of acetonitrile your peptide elutes, which is the foundation for further optimization.

2. Troubleshooting Poor Peak Shape

Q2: My peak for H-Phe-Leu-NH2 is broad and tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic peptides is a common issue, often stemming from secondary interactions with the silica backbone of the column or issues with the mobile phase.

Troubleshooting Workflow for Peak Tailing

G start Broad or Tailing Peak Observed check_tfa Is TFA concentration optimal? (0.1%) start->check_tfa increase_tfa Consider increasing TFA to 0.2-0.25% for highly basic peptides check_tfa->increase_tfa No check_column Is the column old or contaminated? check_tfa->check_column Yes increase_tfa->check_column flush_column Flush column with high organic phase check_column->flush_column Possibly check_loading Is the sample overloaded? check_column->check_loading No replace_column Replace column if performance is not restored flush_column->replace_column end Improved Peak Shape replace_column->end Re-inject reduce_load Reduce injection volume or sample concentration check_loading->reduce_load Yes check_loading->end No reduce_load->end Re-inject

Troubleshooting Workflow for Peak Tailing.

  • Insufficient Ion-Pairing: The standard 0.1% TFA may not be sufficient, especially if there are multiple basic sites. While H-Phe-Leu-NH2 has one primary amine, interactions can still be complex. For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can sometimes improve peak shape and resolution.[10]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can be acidic and interact strongly with the basic amine of your peptide, causing tailing.[11] Using a high-purity silica column or one with advanced end-capping can mitigate this.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try reducing the injection volume or diluting your sample.

  • Column Degradation: Over time, columns lose efficiency. If you've tried the above and still have issues, it may be time to replace your column.

Q3: I'm observing peak splitting. What does this indicate?

A3: Peak splitting can be caused by several factors, both chemical and mechanical.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile or DMSO), it can cause the peak to distort or split. Ideally, dissolve your peptide in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).[6]

  • Column Void or Channeling: A physical void at the head of the column can cause the sample band to split as it enters the stationary phase. This is often irreversible and requires column replacement.

  • On-Column Degradation: While less common for a stable dipeptide, some compounds can degrade on the column, leading to multiple peaks.

3. Optimizing Resolution

Q4: My peptide peak is not well-separated from impurities. How can I improve the resolution?

A4: Improving resolution involves manipulating the selectivity and efficiency of your separation. The most powerful tool for this is adjusting the gradient slope.

The Relationship Between Gradient Slope and Resolution

A shallower gradient increases the time the analyte spends in the "elution window," allowing for more interactions with the stationary phase and thus better separation of closely eluting compounds.[4]

Experimental Protocol: Gradient Optimization

  • Initial Scouting Run: Perform the broad gradient (e.g., 5-95% ACN in 20 minutes) to determine the retention time (Tr) of H-Phe-Leu-NH2. Let's assume it elutes at 12 minutes, which corresponds to approximately 50% ACN.

  • Focused Gradient: Design a new, shallower gradient centered around the elution percentage from the scouting run. A good starting point is to run a gradient of 1% per minute.[5] For our example, you could try a gradient from 40% to 60% ACN over 20 minutes.

    • This decreases the gradient slope, which generally improves resolution.[4][12]

  • Further Refinement: If impurities are still not resolved, you can make the gradient even shallower (e.g., 0.5% per minute) over a narrower range (e.g., 45-55% ACN over 20 minutes).

Focused Gradient Strategy

G cluster_0 Step 1: Scouting Gradient cluster_1 Step 2: Focused Gradient scout Broad Gradient (5-95% ACN) Impurity H-Phe-Leu-NH2 Impurity focused Shallow Gradient (e.g., 40-60% ACN) Impurity H-Phe-Leu-NH2 Impurity scout:f1->focused:f1 Center gradient around elution % result Improved Resolution focused->result Achieves better separation

Focused Gradient Optimization Workflow.

4. The Impact of the HBr Salt

Q5: My peptide is an HBr salt. Does the bromide counter-ion affect the chromatography?

A5: Yes, the counter-ion can have an effect, although it is often managed by the mobile phase additives.

The mobile phase, containing a high concentration of trifluoroacetate anions from the TFA, effectively swamps out the effects of the initial bromide counter-ion. The peptide, once dissolved and injected, will preferentially pair with the trifluoroacetate.

However, very high salt concentrations in the injected sample can sometimes lead to peak shape distortion or slight shifts in retention time. This is another reason to ensure your sample is adequately diluted in the starting mobile phase before injection.

Q6: Should I perform a salt exchange before purification?

A6: It is generally not necessary. The TFA in the mobile phase will control the ion-pairing during the separation.[6] If the final product needs to be in a different salt form (e.g., hydrochloride or acetate) for biological applications, it is more efficient to perform the salt exchange after purification, typically through a process of lyophilization from an aqueous solution containing the desired acid (e.g., 100 mM HCl).[6]

References
  • Post Cleavage Purification and Analysis of Peptides; TFA removal . AAPPTec. Available from: [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? . ResearchGate. Available from: [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? . Quora. Available from: [Link]

  • Peptide Purification . AAPPTec. Available from: [Link]

  • Geng, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited . Journal of Chromatography A, 1057(1-2), 125-131. Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . Advanced Chromatography Technologies. Available from: [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase . YMC CO., LTD. Available from: [Link]

  • How to decrease your time for peptide purification optimization . Biotage. Available from: [Link]

  • Which is the best Preparative HPLC column for peptide purification? . ResearchGate. Available from: [Link]

  • HPLC Analysis and Purification of Peptides . PubMed Central (PMC). Available from: [Link]

  • Peptide purification using HPLC ? . ResearchGate. Available from: [Link]

  • Which Stationary Phase Should I Chose For My Peptide Purification? . Biotage. Available from: [Link]

  • H-Phe-Phe-Leu-Phe-Arg-Pro-NH2 PubChem Entry . PubChem. Available from: [Link]

  • HPLC Analysis Methods for Peptide Characterization . Biovera. Available from: [Link]

  • H-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NH2 PubChem Entry . PubChem. Available from: [Link]

  • H-Phe-Phe-NH2 peptide . GenScript. Available from: [Link]

  • Understanding the Effect of the Counterion on the Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) Resolution of Heparin-Related Saccharide Anomers . ResearchGate. Available from: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography . PubMed. Available from: [Link]

  • Reversed-phase high-performance liquid chromatography behavior of chaotropic counteranions . ResearchGate. Available from: [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability . ACS Publications. Available from: [Link]

  • Charged Stationary Phases in Reversed Phase HPLC . Element Lab Solutions. Available from: [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC . LCGC International. Available from: [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns . Waters Corporation. Available from: [Link]

  • High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents . NIH. Available from: [Link]

  • Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Preventing Racemization in H-Phe-Leu-NH2.HBr Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining chiral purity during the synthesis of H-Phe-Leu-NH2.HBr. Racemization, the conversion of a chiral molecule into its mirror image, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity of the final product.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you minimize racemization and ensure the stereochemical integrity of your dipeptide.

Troubleshooting Guide: Racemization in this compound Synthesis

This section addresses specific issues you might encounter during your synthesis, their probable causes related to racemization, and actionable solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Presence of a diastereomeric impurity (D-Phe-L-Leu-NH2) in the final product, confirmed by chiral HPLC. 1. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[2] Carbodiimides like DCC or DIC, when used without additives, can lead to significant racemization.[3][4]2. Suboptimal Base Selection: The choice and amount of base used during the coupling reaction can significantly influence the rate of racemization.[5][6]3. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[6][7]1. Select a Low-Racemization Coupling Reagent/Additive Combination: - Uronium/Aminium Salts: Reagents like HBTU, HATU, and COMU, especially when paired with an additive like HOBt or HOAt, are highly effective at suppressing racemization.[3][8] These additives form active esters that are more stable and less prone to racemization than the intermediates formed with carbodiimides alone.[5] - Phosphonium Salts: PyBOP is another excellent choice that minimizes racemization.[3][4] - Carbodiimides with Additives: If using a carbodiimide such as DIC, it is crucial to include an additive like HOBt or Oxyma to prevent racemization.[3][4]2. Optimize Base Usage: - Weaker Bases: Opt for weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[5][6] Stronger bases can more readily abstract the α-proton of the activated amino acid, leading to racemization.[9]3. Control Reaction Temperature: - Perform couplings at lower temperatures, such as 0°C, to reduce the rate of racemization.[6] While microwave heating can be beneficial for difficult couplings, it's important to be aware that the associated high temperatures can increase racemization, especially for sensitive amino acids.[7]
Low yield of the desired L-L dipeptide and a complex mixture of byproducts. 1. Side Reactions Promoted by Racemization Conditions: The same conditions that favor racemization can also lead to other side reactions, such as the formation of diketopiperazine, particularly at the dipeptide stage.[8]2. Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus to form a guanidine moiety, terminating the peptide chain.[8]1. Optimize Coupling and Deprotection Steps: - For Fmoc-based synthesis, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[8] Another strategy is to couple the second and third amino acids as a dipeptide unit to bypass the problematic dipeptide-resin intermediate.[8] - Pre-activation: To avoid guanidinylation when using uronium/aminium reagents, pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[8]2. Careful Monitoring of Reaction Progress: - Use techniques like TLC or LC-MS to monitor the reaction and identify the formation of major byproducts early on.
Difficulty in purifying the final product to obtain a single stereoisomer. 1. Co-elution of Diastereomers: The diastereomers (L-L and D-L) may have very similar retention times on standard reversed-phase HPLC columns, making their separation challenging.2. Racemization During Workup or Purification: Exposure to strongly acidic or basic conditions during the cleavage, workup, or purification steps can potentially cause epimerization.1. Employ Chiral Chromatography: - Utilize a chiral HPLC column for both analytical and preparative separations to effectively resolve the diastereomers.[1][10] Several types of chiral stationary phases (CSPs) are available for the separation of amino acids and small peptides.[11]2. Maintain Mild Conditions: - Ensure that all post-synthesis steps are carried out under conditions that do not promote racemization. Avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide bond formation?

A1: The primary mechanism of racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][9] This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. A base present in the reaction mixture can then abstract the proton from the α-carbon of this activated intermediate, leading to the formation of a planar, achiral enolate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers.[9][12]

Q2: Why are some amino acids more prone to racemization than others?

A2: While phenylalanine is not as susceptible to racemization as residues like histidine or cysteine, it can still undergo epimerization under suboptimal conditions.[2][8] The rate of racemization is influenced by the steric and electronic properties of the amino acid side chain. For instance, the imidazole side chain of histidine can catalyze racemization.[6]

Q3: How do coupling additives like HOBt and HOAt suppress racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[5][8] They react with the initially formed highly reactive intermediate (e.g., O-acylisourea) to generate an active ester (OBt or OAt ester). These active esters are more stable and less prone to forming the oxazolone intermediate, thereby suppressing the racemization pathway.[5][13]

Q4: What is the impact of the solvent on racemization?

A4: The choice of solvent can influence the rate of racemization. Polar aprotic solvents like DMF and NMP are commonly used in peptide synthesis. The solvent can affect the stability of the intermediates and the solubility of the reactants, which in turn can impact the reaction kinetics and the extent of side reactions, including racemization.

Q5: How can I accurately determine the enantiomeric purity of my this compound?

A5: The most reliable method for determining the enantiomeric purity of your synthesized peptide is through chiral High-Performance Liquid Chromatography (HPLC).[1][14] This technique utilizes a chiral stationary phase that can differentiate between the L-L and D-L diastereomers, allowing for their separation and quantification.[10][15] Alternatively, the peptide can be hydrolyzed back to its constituent amino acids, which can then be analyzed for their chiral purity using chiral GC or HPLC after derivatization.[1][14]

Visualizing the Mechanism of Racemization

The following diagram illustrates the key steps in the oxazolone-mediated racemization pathway during peptide coupling.

racemization_mechanism cluster_activation Activation & Racemization cluster_coupling Coupling Activated_AA Activated N-Protected L-Amino Acid Oxazolone 5(4H)-Oxazolone (Chiral) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar) Oxazolone->Enolate Base-catalyzed α-proton abstraction L_Peptide Desired L-L Peptide Oxazolone->L_Peptide Coupling with L-Leu-NH2 D_Oxazolone 5(4H)-Oxazolone (Racemized) Enolate->D_Oxazolone Reprotonation D_Peptide Diastereomeric D-L Peptide D_Oxazolone->D_Peptide Coupling with L-Leu-NH2

Caption: Oxazolone-mediated racemization pathway.

Validated Experimental Protocol for this compound Synthesis

This protocol is designed to minimize racemization during the solution-phase synthesis of this compound.

Materials:

  • Boc-L-Phe-OH

  • H-L-Leu-NH2.HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 10% aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Coupling Reaction: a. To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-L-Phe-OH (1 equivalent), HOBt (1.1 equivalents), and anhydrous DCM. b. Cool the mixture to 0°C in an ice bath. c. In a separate flask, dissolve H-L-Leu-NH2.HCl (1 equivalent) in anhydrous DMF and add NMM (1 equivalent). Stir for 5-10 minutes. d. Add the H-L-Leu-NH2/NMM solution to the Boc-L-Phe-OH/HOBt mixture. e. Slowly add DIC (1.1 equivalents) to the reaction mixture at 0°C. f. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • Workup: a. Filter the reaction mixture to remove the diisopropylurea byproduct. b. Dilute the filtrate with EtOAc. c. Wash the organic layer sequentially with 10% citric acid (2x), saturated NaHCO3 (2x), and brine (1x).[16] d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain crude Boc-Phe-Leu-NH2.

  • Purification of Boc-Protected Dipeptide: a. Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain pure Boc-Phe-Leu-NH2.

  • Boc Deprotection: a. Dissolve the purified Boc-Phe-Leu-NH2 in a minimal amount of a suitable solvent (e.g., methanol or DCM). b. Add an excess of 4 M HCl in 1,4-dioxane. c. Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS. d. Concentrate the reaction mixture under reduced pressure. e. Triturate the residue with diethyl ether to precipitate the product. f. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

  • Chiral Purity Analysis: a. Dissolve a small amount of the final product in a suitable solvent. b. Analyze by chiral HPLC to determine the ratio of the L-L to D-L diastereomer.[1][14]

Workflow for Synthesis and Analysis

synthesis_workflow Start Start: Boc-L-Phe-OH & H-L-Leu-NH2.HCl Coupling Step 1: Coupling (DIC/HOBt, NMM, 0°C -> RT) Start->Coupling Workup Step 2: Aqueous Workup Coupling->Workup Purification1 Step 3: Flash Chromatography (Boc-Phe-Leu-NH2) Workup->Purification1 Deprotection Step 4: Boc Deprotection (4M HCl in Dioxane) Purification1->Deprotection Purification2 Step 5: Precipitation/Trituration (this compound) Deprotection->Purification2 Analysis Step 6: Chiral HPLC Analysis Purification2->Analysis End End: Chirally Pure This compound Analysis->End

Caption: Synthesis and analysis workflow.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved January 12, 2026, from [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025). American Chemical Society. Retrieved January 12, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed. Retrieved January 12, 2026, from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (2002, January 1). PubMed. Retrieved January 12, 2026, from [Link]

  • Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. (2022, May 22). Slideshare. Retrieved January 12, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2018, August 28). Chromatography Today. Retrieved January 12, 2026, from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved January 12, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH. Retrieved January 12, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2012, January 1). NIH. Retrieved January 12, 2026, from [Link]

  • Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]

  • The Mechanism of Racemisation during the Coupling of Acylpeptides. (n.d.). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2022, October 8). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008, November 21). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2017, January 1). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

challenges in the cleavage step of H-Phe-Leu-NH2.HBr synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Critical Cleavage Step

Welcome to the technical support center for the synthesis of H-Phe-Leu-NH2.HBr. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS). Here, we focus specifically on the final, and often most challenging, stage: the cleavage of the dipeptide amide from the resin and the concurrent removal of protecting groups to yield the final hydrobromide salt.

This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues encountered during this critical step.

Section 1: Understanding the Cleavage Landscape

The synthesis of a C-terminal amide peptide like H-Phe-Leu-NH2 typically utilizes a Rink Amide resin. The final cleavage is not merely a release from the solid support; it's a multi-faceted chemical transformation where the linker is severed and the N-terminal Boc (tert-butyloxycarbonyl) group is removed. The choice of a strong acid, such as a hydrobromic acid (HBr) solution, is deliberate to achieve both of these objectives and to deliver the final product as a stable hydrobromide salt.

However, the harsh acidic conditions required for cleavage can also initiate a cascade of undesirable side reactions. Understanding these potential pitfalls is the first step toward a successful synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the cleavage of Boc-Phe-Leu-NH2 from the resin.

FAQ 1: My final yield is significantly lower than expected. How can I determine if the cleavage was incomplete?

Answer: Low yield is a frequent complaint, and incomplete cleavage is a primary suspect. Before optimizing other parameters, it's crucial to confirm whether a substantial amount of your peptide remains anchored to the resin.

Diagnostic Protocol: The Post-Cleavage Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines.[1] If your peptide has not been successfully cleaved, its N-terminal amine (exposed after Boc-deprotection during the cleavage step) will remain on the resin beads.

Step-by-Step Protocol:

  • After completing the cleavage reaction and filtering off the acidic solution, wash the resin beads thoroughly with dichloromethane (DCM) and then methanol to remove residual acid and scavengers.

  • Dry a small sample of the resin beads (5-10 mg) under vacuum.

  • Place the dried beads in a small glass test tube.

  • Add 2-3 drops each of the following reagents:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Heat the test tube at 100°C for 5 minutes.

Interpreting the Results:

  • Positive Result (Deep Blue/Purple): The appearance of a dark blue or purple color on the beads and in the solution indicates the presence of primary amines, confirming that cleavage was incomplete.[1]

  • Negative Result (Colorless/Yellow): The solution and beads remaining colorless or turning a faint yellow/brown suggest that the cleavage was successful and the low yield may be due to other factors such as poor synthesis efficiency or issues with peptide precipitation.[1]

FAQ 2: My Kaiser test was positive. What are the most common causes of incomplete cleavage and how do I fix them?

Answer: A positive Kaiser test points directly to issues with your cleavage conditions. Several factors could be at play.

Troubleshooting Incomplete Cleavage:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Reaction Time The kinetics of acid-catalyzed linker cleavage can be sluggish, especially if the resin is sterically hindered or if the peptide exhibits aggregation. Standard times may not be sufficient for complete reaction.[2]Extend the cleavage reaction time. For HBr/acetic acid, a standard time is 60-90 minutes.[3][4] Consider running a time-course experiment (e.g., testing 1, 2, and 4-hour time points) on a small scale to determine the optimal duration.[1]
Degraded Reagents HBr in acetic acid can degrade, and scavengers can oxidize over time. Water contamination in the cleavage cocktail can also reduce the efficacy of the strong acid.Always use fresh, high-quality reagents. Ensure your HBr/acetic acid solution is from a recently opened bottle and that scavengers have been stored properly.
Inappropriate Cleavage Cocktail The composition of the cleavage cocktail is critical. The absence of effective scavengers can lead to side reactions that consume the acid or modify the peptide, hindering cleavage.For the HBr/acetic acid method, ensure the presence of appropriate scavengers. Pentamethylbenzene is known to accelerate cleavage and the removal of protecting groups.[3] Thioanisole is also a common addition.[3]

Logical Flow for Troubleshooting Incomplete Cleavage:

G start Low Yield Observed kaiser Perform Post-Cleavage Kaiser Test on Resin start->kaiser positive Positive Result (Blue/Purple) kaiser->positive negative Negative Result (Yellow/Clear) kaiser->negative review Review Cleavage Conditions positive->review other Investigate Other Causes: - Poor Synthesis Efficiency - Precipitation Issues - Purification Losses negative->other time Was Reaction Time Sufficient? (e.g., 60-90 min) review->time reagents Are Reagents Fresh? time->reagents Yes extend Action: Extend Cleavage Time (e.g., to 2-4 hours) time->extend No fresh Action: Use Freshly Prepared Reagents reagents->fresh No recleave Re-cleave Resin with Optimized Conditions reagents->recleave Yes extend->recleave fresh->recleave G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Work-up & Isolation prep1 Wash Resin with DCM prep2 Dry Resin Under Vacuum prep1->prep2 cleave1 Combine Resin, TFA, & Scavengers in Flask prep2->cleave1 cleave2 Add HBr/Acetic Acid cleave1->cleave2 cleave3 Stir for 60-90 min at Room Temperature cleave2->cleave3 workup1 Filter to Remove Resin cleave3->workup1 workup2 Precipitate Peptide in Cold Diethyl Ether workup1->workup2 workup3 Centrifuge and Wash Pellet workup2->workup3 workup4 Dry Final Product (this compound) workup3->workup4

Caption: Workflow for HBr/Acetic Acid Cleavage.

Protocol 2: Post-Cleavage Purification and Salt Exchange

The crude peptide obtained after cleavage often requires purification. Reverse-phase HPLC (RP-HPLC) is the most common method. [5]The crude product will be a mix of the HBr and TFA salt. If a pure HBr or acetate salt is required for biological assays, a salt exchange can be performed.

TFA to HCl/HBr Exchange:

  • Dissolve the purified, lyophilized peptide in a minimal amount of 100 mM HCl or HBr.

  • Let the solution stand for 1-2 minutes.

  • Immediately freeze the solution (e.g., in liquid nitrogen).

  • Lyophilize the frozen solution to obtain the desired peptide salt. [5] TFA to Acetate Exchange:

  • Prepare a small column of a strong anion exchange resin.

  • Equilibrate the column with 1 M sodium acetate, followed by a thorough wash with distilled water.

  • Dissolve the peptide in distilled water and apply it to the column.

  • Elute the peptide with distilled water and collect the fractions.

  • Lyophilize the combined fractions to obtain the peptide acetate salt. [5]

References

  • AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved January 12, 2026, from [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. [Link]

  • Abdel-Aal, A. M., Papageorgiou, G., & El-Faham, A. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved January 12, 2026, from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved January 12, 2026, from [Link]

  • Abdel-Aal, A. M., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen. [Link]

  • Yagami, T., et al. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research. [Link]

  • Bodanszky, M., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 12, 2026, from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved January 12, 2026, from [Link]

  • Yagami, T., Shiue, J. Y., & Futaki, S. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International journal of peptide and protein research, 40(3-4), 344–349. [Link]

  • CEM. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved January 12, 2026, from [Link]

  • Torshin, I. Y., & Harrison, R. W. (2004). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 6(13), 3434-3439. [Link]

Sources

Technical Support Center: Enhancing the Stability of H-Phe-Leu-NH2•HBr in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-Phe-Leu-NH2•HBr. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this dipeptide in solution. Here, we move beyond generic protocols to offer in-depth, scientifically-grounded troubleshooting and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses specific problems you might encounter during your work with H-Phe-Leu-NH2•HBr solutions.

Scenario 1: Rapid loss of purity or appearance of unexpected peaks in HPLC analysis.

  • Question: I've prepared an aqueous solution of H-Phe-Leu-NH2•HBr, and within a short period, my HPLC analysis shows a decrease in the main peak area and the emergence of new, unidentified peaks. What is happening and how can I prevent it?

  • Answer: This is a classic sign of chemical degradation. For a dipeptide like H-Phe-Leu-NH2•HBr, the most probable culprits are hydrolysis of the peptide bond or the C-terminal amide. The rate of this degradation is highly dependent on the pH, temperature, and composition of your solution.[1][2]

    Immediate Actions:

    • pH Control is Critical: The stability of peptides in aqueous solutions is significantly influenced by pH.[2][3] For H-Phe-Leu-NH2•HBr, maintaining a slightly acidic pH, typically in the range of 3-5, can minimize hydrolysis.[2] Avoid neutral to alkaline conditions (pH > 7) as this can accelerate the degradation of the C-terminal amide. Use a suitable buffer system to maintain the desired pH.

    • Temperature Management: Elevated temperatures will accelerate hydrolytic reactions.[4] Prepare and store your solutions at low temperatures (2-8 °C) whenever possible. For long-term storage, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C and prepare solutions fresh. If you must store a solution, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.

    • Solvent Choice: While aqueous solutions are common, consider if your experiment allows for the use of co-solvents which can sometimes reduce the rate of hydrolysis.[1][5]

Scenario 2: Decreased biological activity of the peptide solution over time.

  • Question: My H-Phe-Leu-NH2•HBr solution, which was initially active in my cell-based assay, is now showing significantly reduced or no activity. What could be the cause?

  • Answer: A loss of biological activity is a direct consequence of the degradation of the parent peptide into inactive products. The hydrolysis of the peptide bond between Phenylalanine and Leucine or the C-terminal amide would alter the three-dimensional structure and chemical properties of the dipeptide, likely abolishing its interaction with its target.[6]

    Troubleshooting Steps:

    • Confirm Degradation: Use an analytical technique like HPLC or mass spectrometry to confirm that the concentration of the intact H-Phe-Leu-NH2•HBr has decreased and degradation products have appeared.

    • Review Solution Preparation and Storage: Re-evaluate your solution preparation protocol against the recommendations in Scenario 1. Were there any deviations in pH, temperature, or storage conditions?

    • Consider Oxidative Stress: Although less likely for Phenylalanine and Leucine side chains compared to residues like Methionine or Cysteine, oxidation can still be a concern in the presence of dissolved oxygen or metal ions.[1] If your buffer contains components that could promote oxidation, consider degassing the solution or adding a chelating agent like EDTA.

Scenario 3: Cloudiness or precipitation in the peptide solution.

  • Question: I dissolved H-Phe-Leu-NH2•HBr in my buffer, and it was initially clear, but now it has become cloudy or has formed a precipitate. Why is this happening?

  • Answer: This is likely due to either poor solubility at the chosen pH and concentration or aggregation of the peptide. The hydrobromide salt form of the peptide is intended to enhance its aqueous solubility.[6] However, solubility can still be influenced by the solution's pH and ionic strength.

    Solutions:

    • Check pH and Solubility: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI will increase solubility. For H-Phe-Leu-NH2•HBr, maintaining a slightly acidic pH should favor solubility.

    • Concentration Matters: You may be exceeding the solubility limit of the peptide in your specific buffer. Try preparing a more dilute solution.

    • Consider Aggregation: While less common for a small dipeptide, aggregation can occur. This can sometimes be mitigated by the addition of excipients like certain amino acids or sugars.[2]

Frequently Asked Questions (FAQs)

This section provides more detailed explanations of the principles behind maintaining H-Phe-Leu-NH2•HBr stability.

1. What are the primary degradation pathways for H-Phe-Leu-NH2•HBr in solution?

The two main chemical degradation pathways for H-Phe-Leu-NH2•HBr are:

  • Hydrolysis of the Peptide Bond: This occurs at the amide linkage between the Phenylalanine and Leucine residues, resulting in the formation of the individual amino acids. This reaction is catalyzed by both acidic and basic conditions.[4][7]

  • Hydrolysis of the C-terminal Amide: The primary amide at the C-terminus can be hydrolyzed to a carboxylic acid, forming H-Phe-Leu-OH. This reaction is particularly susceptible to basic conditions.[8]

The following diagram illustrates these primary degradation pathways:

G cluster_main H-Phe-Leu-NH2•HBr Solution cluster_degradation Degradation Pathways cluster_products Degradation Products H-Phe-Leu-NH2 Intact Dipeptide (H-Phe-Leu-NH2) Peptide_Bond_Hydrolysis Peptide Bond Hydrolysis (pH dependent) H-Phe-Leu-NH2->Peptide_Bond_Hydrolysis C_Terminal_Amide_Hydrolysis C-Terminal Amide Hydrolysis (favored at high pH) H-Phe-Leu-NH2->C_Terminal_Amide_Hydrolysis Phe_Leu Phenylalanine + Leucine Peptide_Bond_Hydrolysis->Phe_Leu Phe_Leu_OH H-Phe-Leu-OH C_Terminal_Amide_Hydrolysis->Phe_Leu_OH

Caption: Primary degradation pathways of H-Phe-Leu-NH2 in solution.

2. How do I select the optimal buffer and pH for my H-Phe-Leu-NH2•HBr solution?

The selection of an appropriate buffer system is arguably the most effective strategy for enhancing peptide stability.[1][3]

  • Optimal pH Range: For most peptides, a pH range of 3-5 is recommended to minimize both deamidation and oxidation, and to protect disulfide bridges if present.[2] For H-Phe-Leu-NH2•HBr, this acidic range will also help to minimize the hydrolysis of the C-terminal amide.

  • Buffer Selection: Choose a buffer that has a pKa value close to the desired pH. Common choices for this pH range include citrate or acetate buffers. It is important to ensure that the buffer components themselves do not catalyze degradation or interfere with your assay.

3. What is the role of excipients in stabilizing peptide solutions?

Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics. For peptide solutions, common stabilizing excipients include:

  • Amino Acids: Certain amino acids can act as antioxidants or cryoprotectants.

  • Sugars and Polyols: Mannitol, sorbitol, and sucrose can help to stabilize the native conformation of peptides and reduce aggregation.[2]

  • Surfactants: Polysorbates can be used to prevent surface adsorption and aggregation.

The following table summarizes key stabilization strategies:

StrategyParameterRecommended Conditions for H-Phe-Leu-NH2•HBrRationale
pH Control pH3.0 - 5.0Minimizes hydrolysis of the peptide bond and C-terminal amide.[2]
Temperature StorageLyophilized: -20°C to -80°C. Solution: 2-8°C (short-term), -80°C (long-term, aliquoted).Reduces the rate of all chemical degradation reactions.[4]
Atmosphere OxygenMinimize exposure. Consider using deoxygenated buffers.Reduces the potential for oxidative degradation.[5]
Additives ExcipientsConsider co-solvents or cryoprotectants for long-term storage.Can enhance stability and prevent aggregation.[1][2][5]

4. What is the recommended procedure for preparing a stock solution of H-Phe-Leu-NH2•HBr?

To ensure the highest quality stock solution, follow these steps:

Experimental Protocol: Preparation of a Stabilized H-Phe-Leu-NH2•HBr Stock Solution

  • Pre-cool all materials: Place your vial of lyophilized H-Phe-Leu-NH2•HBr, your chosen buffer (e.g., 50 mM citrate buffer, pH 4.0), and sterile, low-protein binding microcentrifuge tubes on ice.

  • Equilibrate the peptide: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Reconstitution: Add the pre-cooled, sterile buffer to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can introduce shear stress and dissolved gases.

  • Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter that is compatible with your buffer and has low protein binding characteristics.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in pre-cooled, sterile, low-protein binding tubes. The volume of the aliquots should be appropriate for your typical experiment to avoid multiple freeze-thaw cycles.

  • Storage: For short-term storage (a few days), keep the aliquots at 2-8°C. For long-term storage, snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer.

The following diagram illustrates this workflow:

G cluster_prep Preparation cluster_processing Processing cluster_storage Storage Start Start: Lyophilized H-Phe-Leu-NH2•HBr Equilibrate Equilibrate to Room Temp. Start->Equilibrate Reconstitute Reconstitute in Pre-cooled, pH-optimized Buffer Equilibrate->Reconstitute Dissolve Gentle Dissolution Reconstitute->Dissolve Filter Sterile Filtration (Optional) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Short_Term Short-Term: 2-8°C Aliquot->Short_Term Days Long_Term Long-Term: Snap-freeze & Store at -80°C Aliquot->Long_Term Weeks/Months

Caption: Recommended workflow for preparing H-Phe-Leu-NH2•HBr stock solutions.

By understanding the chemical liabilities of H-Phe-Leu-NH2•HBr and implementing these scientifically-grounded strategies, you can significantly enhance the stability of your solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]

  • MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • OUCI. (n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • PubMed. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Phe(4-NH2)-OH. [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for AHF102. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

  • IU Indianapolis ScholarWorks. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • PubChem. (n.d.). H-Phe-Phe-Leu-Phe-Arg-Pro-NH2. [Link]

  • ResearchGate. (2025, August 9). Stability of peptide amides under high pressure. [Link]

  • PubChem. (2026, January 3). H-Pyr-Phe-Leu-Phe-Arg-Pro-Asn-NH2. [Link]

  • PubChem. (2026, January 3). H-Pyr-Phe-Leu-Phe-Thr-Pro-Arg-Asn-NH2. [Link]

  • PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

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Technical Support Center: Method Refinement for H-Phe-Leu-NH2·HBr Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of H-Phe-Leu-NH2·HBr (Phenylalanine-Leucinamide Hydrobromide). This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development, validation, and routine analysis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analytical strategy for H-Phe-Leu-NH2·HBr.

Q1: What is the most suitable analytical method for quantifying H-Phe-Leu-NH2·HBr?

For routine quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[1][2] This technique offers an excellent balance of specificity, precision, and accessibility.[2] The dipeptide's aromatic phenylalanine residue allows for sensitive UV detection, while the leucine residue provides sufficient hydrophobicity for good retention and separation on common stationary phases like C18.[2][3] For applications requiring higher sensitivity or analysis in complex biological matrices, LC-MS/MS is the method of choice.[4][5][6]

Q2: How should I prepare standards and samples for analysis?

Accurate sample preparation is critical. The lyophilized peptide powder can contain 10-70% of bound water and counter-ions (HBr), so relying solely on weight-based concentration is often inaccurate.[7]

  • Reference Standard: Use a well-characterized reference standard with a certificate of analysis stating its purity and peptide content.

  • Solvent/Diluent: H-Phe-Leu-NH2·HBr is a salt and generally soluble in aqueous solutions. The recommended starting diluent is the mobile phase's initial composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Avoid dissolving directly in high organic concentrations, which can cause precipitation. For stock solutions, high-purity water or a low percentage of organic solvent is acceptable, but ensure stability.[8]

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve covering the expected concentration range of your samples. The range should demonstrate linearity, accuracy, and precision as defined by ICH Q2(R1) guidelines.[9][10]

Q3: What UV wavelength is optimal for detecting H-Phe-Leu-NH2·HBr?

There are two primary options for UV detection:

  • ~215 nm: This wavelength detects the peptide (amide) bond itself.[11] It offers near-universal detection for peptides and is generally more sensitive than monitoring the aromatic side chain. However, it is also more susceptible to interference from mobile phase additives like trifluoroacetic acid (TFA) and contaminants.[12]

  • ~257-260 nm: This wavelength targets the phenyl group of the Phenylalanine residue. While typically less sensitive than 215 nm, it is far more specific and less prone to baseline interference, making the method more robust.

For method development, we recommend evaluating both wavelengths. If sensitivity is not a limiting factor, 257 nm is often the more robust choice for a stability-indicating assay.

Q4: What are the critical system suitability parameters I must meet before analysis?

System Suitability Tests (SST) are integral to chromatographic methods and verify that the system is adequate for the intended analysis.[13] Before injecting any samples, the system must meet pre-defined criteria as outlined in pharmacopeias like the USP.[13][14][15]

ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, which is critical for accurate integration.[16]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
Reproducibility (%RSD) ≤ 2.0% for ≥ 5 replicate injectionsConfirms the precision of the injector and pumping system.
Resolution (Rs) > 2.0 (between analyte and closest impurity)Ensures that the analyte peak is fully separated from any potential degradants or impurities.[16]

These criteria should be established during method validation and confirmed for each analytical run.

Section 2: HPLC Method Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of H-Phe-Leu-NH2·HBr.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Symptom: The peak for H-Phe-Leu-NH2·HBr is asymmetrical or appears as two merged peaks.

  • Potential Causes & Solutions:

    • Chemical Interactions: The free amine groups on the peptide can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.

      • Solution: Ensure the mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA). TFA protonates the free amines to minimize secondary interactions and also acidifies the silanols, reducing their activity.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile or DMSO) can cause peak distortion.[3]

      • Solution: The ideal sample diluent is the initial mobile phase itself. If a stronger solvent must be used for solubility, keep the injection volume as low as possible.

    • Column Degradation: Over time, the stationary phase can degrade, especially at high pH or temperature, leading to poor peak shape.

      • Solution: Replace the column. Use a guard column to protect the analytical column from strongly adsorbed contaminants.[17]

    • Contamination/Buildup: Contaminants from previous samples may have accumulated at the head of the column.

      • Solution: Flush the column with a strong solvent wash (e.g., 100% Acetonitrile, then Isopropanol). If the problem persists, reverse the column (if permitted by the manufacturer) and flush again.

Problem 2: Inconsistent or Drifting Retention Times
  • Symptom: The retention time for the main analyte peak shifts between injections or drifts over the course of a run.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column requires sufficient time to equilibrate with the initial mobile phase conditions before the first injection.

      • Solution: Equilibrate the column for at least 10-15 column volumes. For a standard 4.6 x 150 mm column at 1 mL/min, this is approximately 20-30 minutes.

    • Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components may be evaporating, changing the composition over time.

      • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile component (Acetonitrile). Ensure solvents are thoroughly degassed.

    • Pump Malfunction: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate and fluctuating pressure.

      • Solution: Check for pressure fluctuations. Prime all solvent lines to remove air bubbles. If problems persist, perform pump maintenance and replace seals or check valves as needed.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

      • Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C) for robust and reproducible chromatography.

Workflow: Troubleshooting Retention Time Drift

G start Retention Time (RT) Drifting? check_pressure Is pump pressure stable? start->check_pressure Start Here check_equilibration Was column fully equilibrated (>15 column volumes)? check_pressure->check_equilibration Yes sol_pump Action: Prime pump. Check for leaks. Service check valves. check_pressure->sol_pump No check_mobile_phase Is mobile phase fresh? Are bottles capped? check_equilibration->check_mobile_phase Yes sol_equilibrate Action: Re-equilibrate column for 20-30 min. check_equilibration->sol_equilibrate No check_temp Is a column oven in use? check_mobile_phase->check_temp Yes sol_mobile_phase Action: Prepare fresh mobile phase. Ensure bottles are capped. check_mobile_phase->sol_mobile_phase No sol_temp Action: Use a column oven to maintain constant temperature. check_temp->sol_temp No end_node Problem Resolved check_temp->end_node Yes sol_pump->end_node sol_equilibrate->end_node sol_mobile_phase->end_node sol_temp->end_node

Caption: Decision tree for troubleshooting retention time instability.

Problem 3: Extraneous or Unexpected Peaks
  • Symptom: The chromatogram shows peaks that are not present in the reference standard.

  • Potential Causes & Solutions:

    • Sample Degradation: H-Phe-Leu-NH2 is an amide and can be susceptible to hydrolysis under harsh pH conditions (acidic or basic), cleaving the peptide bond.[18][19] Oxidation of the phenylalanine residue is also possible.[19]

      • Solution: This is a key part of method validation. Perform forced degradation studies (stress testing) by exposing the peptide to acid, base, peroxide, heat, and light.[18][19][20] This will help identify potential degradation products and prove that the analytical method can separate them from the main peak, making it "stability-indicating."[19][20] Prepare samples fresh and store them at 2-8 °C in the autosampler.

    • System or Solvent Contamination: Ghost peaks can arise from contaminated solvents, glassware, or carryover from a previous injection.[21]

      • Solution: Run a blank gradient (injecting only the sample diluent).[21] If peaks appear, the contamination is from the system or solvents. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase. Implement a needle wash step in the autosampler method.

    • Synthesis-Related Impurities: The unexpected peaks may be residual impurities from the peptide synthesis process, such as deletion sequences or incompletely deprotected side chains.[21]

      • Solution: Confirm the identity of these peaks using LC-MS if possible. A high-purity (>98%) reference standard should be used to distinguish known impurities from unknown degradants.

Section 3: Experimental Protocols & Workflows
Protocol 1: Sample & Standard Preparation
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of H-Phe-Leu-NH2·HBr reference standard into a 10 mL volumetric flask. Record the exact weight.

  • Dissolve and dilute to volume using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Sonicate briefly if needed to ensure complete dissolution.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards. A typical range for an assay might be 5 µg/mL to 150 µg/mL.

  • Sample Preparation: Prepare the test sample to have a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter (e.g., PVDF or nylon) before transferring to HPLC vials to prevent particulates from damaging the column and system.

Protocol 2: Recommended RP-HPLC Method

This method serves as a robust starting point for analysis. Adjustments may be necessary based on the specific HPLC system and column used, in accordance with USP <621> allowable adjustments.[22]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 or 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 257 nm (primary) or 215 nm (secondary)
Run Time 25 minutes (including re-equilibration)
Workflow: Overall Quantification Process

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard Stock & Calibrants filter_all Filter All Solutions (0.45 µm) prep_standard->filter_all prep_sample Prepare Test Sample prep_sample->filter_all sst Perform System Suitability (SST) Injections filter_all->sst sst_pass SST Pass? sst->sst_pass sst_pass->sst No, Troubleshoot run_sequence Run Calibration Curve & Samples sst_pass->run_sequence Yes integrate Integrate Peaks run_sequence->integrate regression Generate Calibration Curve (Linear Regression) integrate->regression calculate Calculate Concentration in Sample regression->calculate

Caption: General workflow for the quantification of H-Phe-Leu-NH2·HBr.

Section 4: References
  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • Biology Stack Exchange. Spectroscopic methods for quantifying peptides/proteins with or without Tryptophan or Tyrosine content. [Link]

  • National Institutes of Health. Protein Quantitation Using Mass Spectrometry. [Link]

  • Mtoz Biolabs. Comparison of Peptide Content Determination Methods. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • ResearchGate. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. [Link]

  • YouTube. LC-MS/MS for Bioanalytical Peptide and Protein Quantification. [Link]

  • Semantic Scholar. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Chromatography Forum. Small peptide quantification by RP HPLC. [Link]

  • Chromedia. HPLC Troubleshooting Guide. [Link]

  • National Institutes of Health. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. [Link]

  • National Institutes of Health. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham. [Link]

  • ResearchGate. How can I quantify amide species in reaction mixture by UV-Vis method preferably?. [Link]

  • ResearchGate. Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. [Link]

  • MDPI. Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. [Link]

  • National Institutes of Health. Clinical relevance of the discrepancy in phenylalanine concentrations analyzed using tandem mass spectrometry compared with ion-exchange chromatography in phenylketonuria. [Link]

  • National Institutes of Health. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]

  • PubMed. Stability issues in bioanalysis. [Link]

  • National Institutes of Health. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • PubMed. Use of phenylalanine-to-tyrosine ratio determined by tandem mass spectrometry to improve newborn screening for phenylketonuria of early discharge specimens collected in the first 24 hours. [Link]

  • PubMed. Newborn screening of phenylketonuria using direct analysis in real time (DART) mass spectrometry. [Link]

  • PubMed. Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. [Link]

  • ResearchGate. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection. [Link]

  • ResearchGate. Use of phenylalanine-to-tyrosine ratio determined by tandem mass spectrometry to improve newborn screening for phenylketonuria of early discharge specimens collected in the first 24 hours. [Link]

  • MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]

Sources

Technical Support Center: Overcoming Poor Signal in NMR of Small Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of poor signal-to-noise in the Nuclear Magnetic Resonance (NMR) spectroscopy of small peptides. This guide is structured to provide in-depth, field-proven insights and practical solutions to common issues encountered during your experiments.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific problems you may be facing.

Q1: Why is the signal-to-noise ratio (S/N) of my peptide spectrum consistently low?

A1: Low signal-to-noise is a frequent challenge in peptide NMR and can stem from several factors, ranging from sample preparation to instrument settings. The primary reason is often an insufficient concentration of the peptide in the active volume of the NMR tube. Unlike larger proteins, small peptides can be highly flexible, leading to a distribution of conformations and potentially broader, less intense signals.[1][2]

Troubleshooting Steps:

  • Increase Peptide Concentration: The most direct way to improve S/N is to increase the amount of sample. For small peptides, concentrations in the range of 1-5 mM are often recommended.[3][4] Keep in mind that at half the concentration, the measurement time required to achieve the same S/N increases fourfold.[5]

  • Optimize Sample Volume: Ensure the sample volume is appropriate for your NMR tube. For standard 5mm tubes, a volume of 450-500 µL is typical.[6] Using specialized tubes like Shigemi tubes can help if you have a limited amount of sample, as they reduce the required volume while maintaining a sufficient sample height in the coil region.

  • Check Peptide Solubility and Stability: Poor solubility or aggregation can drastically reduce the effective concentration of the peptide in solution, leading to weak signals.[5] Ensure your peptide is fully dissolved and stable for at least a week under the chosen experimental conditions.[3] You can check for aggregation using techniques like Dynamic Light Scattering (DLS) or by inspecting the NMR linewidths, as aggregation leads to broader peaks.[5]

  • Utilize a Cryoprobe: If available, a cryoprobe is one of the most effective ways to boost S/N. By cooling the detection electronics to cryogenic temperatures (around 83K), thermal noise is significantly reduced, which can result in a signal-to-noise increase of approximately 300%.[7][8][9] It's important to note that the sample itself remains at the desired experimental temperature.[7]

Q2: My peptide signals are broad and poorly resolved. What are the likely causes and solutions?

A2: Broad NMR signals can be caused by several factors, including peptide aggregation, intermediate conformational exchange, high solution viscosity, or suboptimal instrument settings.

Troubleshooting Steps:

  • Address Aggregation: As mentioned above, aggregation is a common cause of broad lines. Try optimizing the buffer conditions by adjusting pH, ionic strength, or temperature.[5] For some peptides, adding a small amount of an organic co-solvent or detergents can improve solubility and reduce aggregation.[5]

  • Optimize Temperature: Temperature can have a significant impact on both conformational exchange and viscosity. Increasing the temperature can sometimes sharpen signals by moving the exchange rate out of the intermediate regime or by reducing the viscosity of the solution.[5] However, be mindful of your peptide's stability at higher temperatures.

  • Improve Shimming: Poor magnetic field homogeneity is a common instrumental reason for broad peaks. Always ensure the instrument is properly shimmed for your sample. If you are having trouble, consider using a high-quality NMR tube and ensuring your sample is free of any particulate matter.[10][11]

  • Check Buffer Composition: High salt concentrations can increase the dielectric of the sample, which can degrade the performance of the NMR probe, especially cryoprobes, leading to broader signals and lower sensitivity.[12][13] It is generally recommended to keep the total salt concentration below 300mM.[6]

Q3: The amide proton signals of my peptide are weak or have disappeared. How can I observe them?

A3: Amide protons are exchangeable and can exchange with deuterium from the solvent (if using D2O), leading to a loss of their signal.[14] The rate of this exchange is pH and temperature-dependent.

Troubleshooting Steps:

  • Use a Mixed Solvent System: To observe amide protons, experiments should be conducted in a solvent mixture that is predominantly H2O, typically 90% H2O/10% D2O.[5][14] The D2O is necessary for the field-frequency lock.

  • Optimize pH: The rate of amide proton exchange is slowest at a pH of around 3.0.[5] However, for reasons of peptide stability, a pH between 4 and 5 is often a good compromise.[5]

  • Lower the Temperature: Reducing the temperature will slow down the exchange rate of the amide protons with the solvent, making them more readily observable.

  • Solvent Suppression: When working in high water concentration, you will need to use a solvent suppression technique to attenuate the very large water signal. Common methods include presaturation or pulsed-field gradient-based sequences like WATERGATE.

Frequently Asked Questions (FAQs)

What is the best way to prepare my peptide sample for NMR?

The ideal sample preparation protocol depends on the specific properties of your peptide. Here is a general workflow:

Experimental Protocol: Preparing a Peptide Sample for NMR

  • Determine Peptide Polarity: Assess the overall charge of your peptide at neutral pH to guide your choice of initial solvent.

  • Initial Dissolution:

    • Basic peptides (net positive charge): Try dissolving in distilled water first. If unsuccessful, add a small amount of 10-25% acetic acid.[15]

    • Acidic peptides (net negative charge): These may be soluble in phosphate-buffered saline (PBS) at pH 7.4.[6][15] If not, a small amount of a basic solvent like 0.1 M ammonium bicarbonate can be used.[15]

    • Neutral/Hydrophobic peptides: Start with a small amount of an organic solvent like acetonitrile, methanol, or isopropanol. For very hydrophobic peptides, DMSO can be used, followed by dilution with water.[15] Note: Avoid DMSO if your peptide contains cysteine or methionine, as it can cause oxidation.[15]

  • Buffer Exchange/Final Buffer Preparation: Once dissolved, you may need to exchange the peptide into your final NMR buffer. This can be done using dialysis, size-exclusion chromatography, or repeated lyophilization and resuspension. The final buffer should be prepared with 90% H2O/10% D2O if you wish to observe exchangeable protons.

  • Final Concentration and Volume Adjustment: Adjust the concentration to the desired level (typically 1-5 mM for small peptides) and the volume to match your NMR tube requirements (e.g., 500 µL for a 5mm tube).[3][6]

  • pH Adjustment: Carefully adjust the pH of the final sample. This is a critical step that influences chemical shifts and peptide folding.[4]

  • Filtration/Centrifugation: Before transferring the sample to the NMR tube, it is good practice to centrifuge it to pellet any aggregates or particulate matter.

How do I choose the right NMR solvent?

The choice of solvent is critical for peptide solubility and stability.

Solvent SystemUse CaseConsiderations
90% H2O / 10% D2O Standard for observing exchangeable protons and mimicking physiological conditions.Requires solvent suppression.
D2O Used when exchangeable protons are not of interest. Simplifies the spectrum.Amide and hydroxyl protons will be exchanged and become invisible.[14]
Organic Solvents (e.g., DMSO-d6, Methanol-d4) For hydrophobic peptides that are insoluble in aqueous solutions.Can alter peptide conformation. Avoid DMSO with Cys or Met containing peptides.[15]
Solvent Mixtures (e.g., TFE/Water) Trifluoroethanol (TFE) can induce or stabilize secondary structures like α-helices and is often used in folding studies.[15]The observed structure may not be the native conformation in a purely aqueous environment.
What are the key NMR parameters to optimize for a simple 1D proton experiment?

Optimizing acquisition parameters is crucial for maximizing signal and ensuring quantitative accuracy.

ParameterDescriptionRecommended Setting for Small PeptidesRationale
Number of Scans (NS) The number of times the experiment is repeated and averaged.Start with 8 or 16 and increase as needed.S/N increases with the square root of the number of scans.[7]
Acquisition Time (AQ) The duration of data collection for each scan.2-3 seconds.[16]Longer AQ provides better resolution but also increases noise. A good compromise is needed.
Relaxation Delay (D1) The time between scans to allow for longitudinal relaxation.1.5-2 seconds.[16]For quantitative results, D1 should be at least 5 times the longest T1 of interest. For routine screening, a shorter D1 can be used to save time.
Pulse Angle The angle by which the magnetization is tipped.30-45 degrees.Using a smaller pulse angle allows for a shorter relaxation delay (D1) without saturating the signals, which can improve S/N per unit time when multiple scans are required.[16]
Should I use isotopic labeling for my small peptide?

For many experiments on small peptides, isotopic labeling is not necessary.[6] 1D proton and 2D homonuclear experiments like COSY, TOCSY, and NOESY can be performed on unlabeled samples to get information about the overall fold and proton proximities.[4][6]

However, if you need to resolve spectral overlap or perform more advanced experiments to determine the three-dimensional structure with high precision, isotopic labeling with ¹³C and/or ¹⁵N is highly beneficial.[6] Labeled samples are essential for heteronuclear experiments like HSQC, which correlate protons with their directly attached carbons or nitrogens.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving poor signal issues in peptide NMR.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Sample Optimization cluster_2 Instrument & Acquisition cluster_3 Solution Start Poor NMR Signal Is_Signal_Weak Low S/N? Start->Is_Signal_Weak Is_Peak_Broad Broad Peaks? Is_Signal_Weak->Is_Peak_Broad No Increase_Conc Increase Concentration Is_Signal_Weak->Increase_Conc Yes Check_Aggregation Check for Aggregation Is_Peak_Broad->Check_Aggregation Yes Use_Cryoprobe Use Cryoprobe Increase_Conc->Use_Cryoprobe Check_Solubility Optimize Buffer/Solvent Shim Improve Shimming Check_Solubility->Shim Check_Aggregation->Check_Solubility Optimize_Params Optimize Acq. Parameters Use_Cryoprobe->Optimize_Params End High-Quality Spectrum Optimize_Params->End Shim->Optimize_Params Factors cluster_Sample Sample Properties cluster_Instrument Instrument/Acquisition cluster_Output Spectral Quality Concentration Concentration Signal_to_Noise Signal-to-Noise Concentration->Signal_to_Noise Purity Purity Resolution Resolution Purity->Resolution Stability Stability Stability->Signal_to_Noise pH pH Ionic_Strength Ionic Strength Ionic_Strength->Signal_to_Noise Field_Strength Field Strength Field_Strength->Signal_to_Noise Probe_Type Probe Type (Cryo) Signal_to_noise Signal_to_noise Probe_Type->Signal_to_noise Shimming Shimming Shimming->Resolution Acq_Parameters Acq. Parameters Acq_Parameters->Signal_to_Noise Acq_Parameters->Resolution

Caption: Key factors influencing NMR spectral quality.

References

  • NMR sample preparation guidelines. (n.d.).
  • NMR-Based Peptide Structure Analysis. (n.d.). Creative Proteomics.
  • [Optimization of the methods for small peptide solution structure determination by NMR spectroscopy]. (n.d.). PubMed.
  • Peptide/Protein NMR. (n.d.).
  • Optimization of the methods for small peptide solution structure determination by NMR spectroscopy. (n.d.). ResearchGate.
  • Peptide NMR Analysis Services. (n.d.). Triclinic Labs.
  • How to dissolve peptides?. (n.d.). LifeTein.
  • Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. (n.d.). PubMed Central.
  • What is a cryoprobe?. (n.d.). Cornell University NMR and Chemistry MS Facilities.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.).
  • Cryoprobe: a key tool for the NMR characterization of small amount of peptides. (2012, April 29). SeRMN.
  • Increase NMR signal-to-noise per unit mass/concentration?. (2015, January 24). ResearchGate.
  • Optimal Use of Cryogenic Probe Technology in NMR Studies of Proteins. (n.d.). ResearchGate.
  • Performance of cryogenic probes as a function of ionic strength and sample tube geometry. (n.d.).
  • On-line NMR detection of amino acids and peptides in microbore LC. (n.d.). PubMed.
  • NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. (n.d.). ACS Publications.
  • De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. (n.d.). PNAS.
  • Optimized Default 1H Parameters. (2020, April 13). University of Virginia NMR Facility.
  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
  • 1D and 2D NMR methods for small molecules. (2021, December 17). YouTube.
  • Peptide Solubility and Storage Tips. (n.d.). Biosynth.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • What could cause a loss of Histidine signal in NMR?. (2018, September 10). ResearchGate.
  • Troubleshooting. (n.d.). University of Maryland Department of Chemistry and Biochemistry.
  • Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.

Sources

Technical Support Center: Synthesis of H-Phe-Leu-NH2.HBr

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of the dipeptide H-Phe-Leu-NH2, specifically focusing on the isolation of its hydrobromide (HBr) salt. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

Overview of the Synthetic Challenge

The synthesis of H-Phe-Leu-NH2, a simple dipeptide amide, appears straightforward. Typically, it involves the coupling of a protected Leucine (e.g., Boc-Leu-OH) with Phenylalaninamide (H-Phe-NH2), followed by the deprotection of the N-terminal protecting group and formation of the desired salt. However, this process is susceptible to several critical side reactions that can significantly impact yield and purity. The two most prominent challenges are diketopiperazine (DKP) formation and racemization of the chiral centers.

This guide will dissect these and other issues, providing both preventative strategies and corrective actions.

Core Reaction and Major Side Reaction Pathways

Understanding the potential reaction pathways is crucial for effective troubleshooting. The desired synthesis and major side reactions are outlined below.

G reagents Boc-Leu-OH + H-Phe-NH2 coupling Coupling Reagent (e.g., EDC/Oxyma) reagents->coupling 1. Activation protected_peptide Boc-Leu-Phe-NH2 coupling->protected_peptide 2. Coupling racemization_intermediate Activated Boc-Leu-Oxazolone coupling->racemization_intermediate Side Reaction (Base/Heat) deprotection Acidic Deprotection (e.g., TFA or HBr/AcOH) protected_peptide->deprotection 3. Deprotection product H-Phe-Leu-NH2.HBr (Desired Product) deprotection->product dkp_intermediate H-Leu-Phe-NH2 (transient) deprotection->dkp_intermediate Intermediate formation dkp cyclo(Leu-Phe) (Diketopiperazine) dkp_intermediate->dkp Intramolecular cyclization racemized_product Boc-D-Leu-L-Phe-NH2 racemization_intermediate->racemized_product Coupling with racemized acid

Caption: Desired vs. side reaction pathways in H-Phe-Leu-NH2 synthesis.

Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during your synthesis and analysis.

Problem 1: My final product mass spectrum shows a major peak at ~248 Da, but my yield of the desired peptide (~314 Da for the free base) is very low.
  • Potential Cause: You are likely observing the formation of cyclo(Leu-Phe), the diketopiperazine (DKP) byproduct. DKP formation is an intramolecular cyclization of the deprotected dipeptide intermediate (H-Leu-Phe-NH2).[1][2] This side reaction is notoriously rapid for many dipeptides, especially when the penultimate residue is proline, but it can also be significant for sequences like Leu-Phe.[3] The reaction is often catalyzed by basic conditions or heat.

  • Proposed Solutions:

    • Modify the Deprotection/Coupling Sequence: If you are using an Fmoc-based strategy, the piperidine used for deprotection can strongly promote DKP formation. A common strategy is to couple the next amino acid (if part of a larger sequence) immediately after deprotection to block the reactive N-terminus. For this specific dipeptide, this isn't an option.

    • Control Deprotection Conditions (Boc-Strategy): When removing the Boc group with an acid like Trifluoroacetic Acid (TFA), perform the reaction at a low temperature (0°C to RT) and for the minimum time necessary. After deprotection, immediately proceed to the next step without letting the deprotected, free-amine intermediate sit, especially in a neutral or basic solution.

    • One-Pot Deprotection and Salt Formation: The most effective method is to use HBr in a solvent like acetic acid for the final deprotection. This cleaves the Boc group and immediately protonates the newly formed N-terminal amine, forming the stable hydrobromide salt in situ. This positively charged ammonium group prevents the intramolecular nucleophilic attack required for DKP formation.

Problem 2: My HPLC analysis shows a diastereomeric impurity, a peak very close to my main product peak.
  • Potential Cause: This strongly suggests racemization of either the Phenylalanine or, more commonly, the Leucine residue during the coupling step. The activated carboxylic acid of Boc-Leu-OH can form a 5(4H)-oxazolone intermediate.[4] The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[5]

  • Proposed Solutions:

    • Choice of Coupling Reagent and Additive:

      • Carbodiimides (EDC, DIC): Never use a carbodiimide without an anti-racemization additive.[6][7] Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated acid to form an active ester intermediate that is less prone to racemization than the O-acylisourea formed with the carbodiimide alone.[8] Oxyma-based reagents are often superior to HOBt in suppressing racemization and are not explosive like HOBt's analogues.[9][10]

      • Uronium/Aminium Reagents (HBTU, HATU): While generally efficient, these reagents should be used judiciously. Use stoichiometric amounts, as excess reagent can act as a base and promote racemization.[11][12] Pre-activating the carboxylic acid for a short period (2-5 minutes) before adding the amine component is a standard and effective practice.[11]

    • Base Selection and Stoichiometry: The choice and amount of base are critical.[5] Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the minimum amount required (typically 1-2 equivalents) to neutralize salts and facilitate the reaction. Over-basing the reaction mixture significantly increases the risk of racemization.

    • Consider Additives like Copper(II) Chloride: For particularly challenging couplings, the addition of CuCl2 has been shown to be a highly effective racemization suppressant, especially in carbodiimide-mediated reactions.[4][12]

Problem 3: My mass spec shows an unexpected +99 Da adduct on my peptide, and the reaction is sluggish.
  • Potential Cause: This is a classic sign of a guanidinylation side reaction, which occurs when using uronium/aminium coupling reagents like HBTU or HATU.[12][13] If the coupling reagent is not consumed quickly by the carboxylic acid, it can react with the free N-terminal amine of H-Phe-NH2, forming a stable guanidinium group. This terminates the peptide chain irreversibly.

  • Proposed Solutions:

    • Pre-activation Protocol: This is the most critical preventative measure. Always pre-activate the carboxylic acid (Boc-Leu-OH) with the coupling reagent (e.g., HBTU) and base for a few minutes before adding the amine component (H-Phe-NH2).[11][14] This ensures the HBTU is consumed in forming the desired active ester, leaving none to react with the amine.

    • Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equivalents) is usually sufficient.[15]

Problem 4: After Boc-deprotection with TFA and purification, my final product weight is much higher than theoretical, and it's a sticky oil instead of a solid.
  • Potential Cause: You have likely isolated your peptide as a trifluoroacetate (TFA) salt, which is hygroscopic and can be difficult to handle. Residual TFA from the deprotection and HPLC purification steps is the culprit.[16] To obtain the desired HBr salt, a salt exchange step is necessary.

  • Proposed Solutions:

    • Direct HBr Salt Formation: The best approach is to avoid TFA altogether in the final step. Use a reagent like HBr in acetic acid to cleave the Boc group. The peptide will often precipitate directly from the reaction mixture as the HBr salt upon addition of an anti-solvent like diethyl ether.

    • Post-Purification Salt Exchange: If you must use TFA for deprotection and/or HPLC, you will need to perform a salt exchange. After purification, the peptide-TFA salt can be converted to the hydrochloride (HCl) or hydrobromide (HBr) salt.[17][18] A common method involves dissolving the lyophilized TFA salt in a minimal amount of water, adding a slight excess of HBr (aq), and re-lyophilizing. Multiple cycles may be needed to completely remove all TFA. Alternatively, ion-exchange chromatography can be used.[18]

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for the Boc-Leu-OH and H-Phe-NH2 coupling?

    • A1: For routine synthesis, the combination of a carbodiimide like DIC with OxymaPure is an excellent, cost-effective, and low-racemization choice.[9][18] For faster, more guaranteed couplings, a uronium reagent like HCTU or HATU can be used, provided a strict pre-activation protocol is followed to prevent guanidinylation.[15]

  • Q2: What is the ideal solvent for the coupling reaction?

    • A2: Dichloromethane (DCM) or Dimethylformamide (DMF) are the most common and effective solvents. Ensure they are anhydrous, as water will hydrolyze the activated ester and reduce yield.

  • Q3: How do I properly perform the final deprotection to get the HBr salt?

    • A3: A standard and reliable method is to treat the purified, protected Boc-Leu-Phe-NH2 with a solution of 33% HBr in acetic acid. The reaction is typically complete within 30-60 minutes at room temperature. The product is then precipitated by the slow addition of cold, dry diethyl ether, filtered, washed with ether, and dried under vacuum.

  • Q4: My final HBr salt product looks discolored (yellow/brown). What happened?

    • A4: Discoloration can arise from several sources. Scavengers used during deprotection (like anisole) can sometimes lead to colored impurities if not fully removed. The Phenylalanine residue itself can be susceptible to acid-mediated side reactions, although this is less common with the conditions used for Boc deprotection. Ensure high-purity reagents and solvents are used. The discoloration can typically be removed during the final precipitation/wash or by a re-precipitation from a solvent like methanol with ether.

Key Experimental Protocols

Protocol 1: Recommended Coupling using DIC/OxymaPure
  • Dissolve Boc-Leu-OH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add Diisopropylcarbodiimide (DIC) (1.1 eq) and stir for 5 minutes.

  • In a separate flask, dissolve H-Phe-NH2 (1.0 eq) in anhydrous DCM/DMF. If starting from a salt (e.g., HCl salt), add 1.0 eq of a hindered base like DIPEA and stir for 5 minutes.

  • Add the H-Phe-NH2 solution to the activated Boc-Leu-OH solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct. Wash the filtrate with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield crude Boc-Leu-Phe-NH2.

Protocol 2: Final Deprotection and HBr Salt Formation
  • Dissolve the purified Boc-Leu-Phe-NH2 (1.0 eq) in a minimal amount of glacial acetic acid.

  • Cool the solution to 0°C.

  • Slowly add a solution of 33% HBr in acetic acid (approx. 5-10 eq of HBr).

  • Stir the reaction at room temperature for 45-60 minutes.

  • Transfer the reaction mixture to a larger flask and slowly add cold, anhydrous diethyl ether with vigorous stirring until precipitation is complete.

  • Collect the white solid by vacuum filtration.

  • Wash the solid thoroughly with cold diethyl ether to remove acetic acid and any organic-soluble impurities.

  • Dry the final product, this compound, under high vacuum.

Visualization of Troubleshooting Logic

G start Analysis Shows Impurity or Low Yield ms_check Check MS Data start->ms_check hplc_check Check HPLC Data start->hplc_check dkp Mass ~248 Da? ms_check->dkp Unexpected Mass guanidinylation Mass = Product + 99 Da? ms_check->guanidinylation diastereomer Diastereomer Peak (Close to Main Peak)? hplc_check->diastereomer dkp_cause Cause: Diketopiperazine Formation dkp->dkp_cause Yes guan_cause Cause: Guanidinylation (HBTU/HATU Side Reaction) guanidinylation->guan_cause Yes dkp_sol Solution: - Use HBr/AcOH for deprotection - Avoid basic conditions post-deprotection dkp_cause->dkp_sol guan_sol Solution: - Pre-activate acid before adding amine - Use stoichiometric coupling reagent guan_cause->guan_sol racemization_cause Cause: Racemization during Coupling diastereomer->racemization_cause Yes race_sol Solution: - Use additives (Oxyma, HOBt) - Control base (DIPEA) - Lower temperature racemization_cause->race_sol

Caption: Troubleshooting workflow for this compound synthesis.

Comparative Data

Table 1: Comparison of Common Coupling Reagents for Leu-Phe Bond Formation

Reagent SystemRelative CostRacemization Risk (without additives)Key Side Reaction(s)Mitigation Strategy
EDC or DIC LowHighN-acylurea formationMust use additive (HOBt, Oxyma)[6]
DIC / HOBt Low-MediumLow(HOBt is explosive)Handle HOBt with care
DIC / OxymaPure MediumVery LowMinimalRecommended for safety and efficacy[8][9]
HBTU / DIPEA HighLow-MediumGuanidinylationPre-activate acid; use 1.05 eq max[11][12]
HATU / DIPEA Very HighVery LowGuanidinylationPre-activate acid; use 1.05 eq max[15]

References

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Subirós-Funosas, R., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Sun, T., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. bioRxiv. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • El-Faham, A., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]

  • Rebek, J., & Feitler, D. (1975). Peptide synthesis with carbodiimide. PubMed. [Link]

  • Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Van der Veken, P., et al. (2022). Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate. [Link]

  • Rybka, K., et al. (2017). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. [Link]

  • Lick, I., Villalba, M. L., & Gavernet, L. (2012). Synthesis of diketopiperazine: A kinetic study by means of thermoanalytical methods. Semantic Scholar. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Beverly, M. B., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC - NIH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. [Link]

  • A. F. G. Hogg, A. M. (2021). Chemical synthesis of peptides: Conventional and novel routes. ScienceDirect. [Link]

  • T. T. T. Ho, et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • How can I remove TFA in a product? ResearchGate. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec. [Link]

  • Pearson, D. A., et al. (1995). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. [Link]

  • Prasad, C., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. PubMed. [Link]

  • Addition of HBr to Alkenes. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship of H-Phe-Leu-NH2 Analogues: Designing for Potency and Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has shown that small dipeptide scaffolds are often the starting point for developing potent and selective therapeutic agents. The dipeptide amide H-Phe-Leu-NH2, composed of Phenylalanine and Leucine, represents a simple yet compelling backbone. It combines an aromatic residue (Phe), crucial for π-π stacking and hydrophobic interactions, with a branched aliphatic residue (Leu), which excels at filling hydrophobic pockets within target proteins.[1] While H-Phe-Leu-NH2 itself is often viewed as a model compound or a fragment of larger neuropeptides like Neuropeptide FF, its core structure provides a rich canvas for modification.[1][2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the H-Phe-Leu-NH2 scaffold. We will dissect the molecule piece by piece, drawing on experimental data from closely related analogues to build a predictive framework for designing next-generation compounds with enhanced biological activity and superior drug-like properties.

The Cornerstone of Activity: The C-Terminal Amide

Before exploring modifications to the amino acid side chains, we must first address the C-terminal amide (-CONH₂). In peptide drug design, the conversion of a terminal carboxylic acid (-COOH) to an amide is one of the most critical and effective modifications.[3]

Key Advantages of C-Terminal Amidation:

  • Enhanced Biological Activity: For a vast number of bioactive peptides, the amide is an absolute requirement for full biological function, mimicking the native structure of many peptide hormones and neurotransmitters.[4]

  • Increased Metabolic Stability: The amide group protects the peptide from rapid degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby extending its biological half-life.[5]

  • Improved Receptor Binding: By removing the negative charge of a carboxylate group (-COO⁻) at physiological pH, the peptide becomes neutral. This charge neutralization can significantly enhance binding affinity by preventing unfavorable electrostatic repulsion at the receptor site and improving interactions with cell membranes.[3][6]

The diagram below illustrates the fundamental difference between the charged carboxylate and the neutral amide, which underpins the stability and binding advantages.

G cluster_0 C-Terminal Carboxylate cluster_1 C-Terminal Amide a Peptide-C(=O)O⁻ b Negative Charge (pH 7.4) a->b Results in c High Susceptibility to Carboxypeptidases a->c Leads to d Peptide-C(=O)NH₂ e Neutral Charge d->e Results in f Increased Stability & Binding Affinity e->f Promotes

Caption: Impact of C-terminal modification on peptide properties.

Part I: Structure-Activity Relationship at the P1 Position (Phenylalanine)

The Phenylalanine residue serves as the primary aromatic anchor. Modifications here can fine-tune electronic properties, steric bulk, and conformational freedom.

Aromatic Ring Substitutions

Insights from studies on the closely related chemoattractant peptide For-Met-Leu-Phe-OMe reveal how substitutions on the Phe ring can modulate activity. By examining the effects of various para-substituents on human neutrophil function, we can infer how these changes might impact the H-Phe-Leu-NH2 scaffold.[7]

Analogue Structure (Modification on Phe)Relative Chemotactic Activity (%)Relative Superoxide Production (%)Inferred Rationale
H (Parent) 100100Baseline hydrophobic/aromatic interaction.
p-CH₃ ~80>100Small, electron-donating group is well-tolerated and may enhance hydrophobic interaction, boosting superoxide production.
p-C(CH₃)₃ ~60>100Bulky group slightly reduces chemotaxis, likely due to steric hindrance, but strongly promotes superoxide production.
p-F ~20~40Small, electronegative atom reduces activity, suggesting a preference for electron-rich or neutral rings.
p-I ~10~20Large, electronegative atom significantly decreases activity, indicating steric and electronic intolerance.
Data synthesized from the biological evaluation of For-Met-Leu-Phe-OMe analogues.[7]

These data suggest that the P1 binding pocket is sensitive to both electronic and steric changes. Small, hydrophobic, and electron-donating groups at the para-position are generally favored, while large, electron-withdrawing groups are detrimental to activity.

Peptide Backbone Methylation

N-methylation of the peptide backbone is a powerful strategy to impart conformational rigidity and improve pharmacokinetic properties. A study on H-Phe-Phe-NH2 analogues demonstrated that this modification significantly enhances cell permeability.[8] Methylating the nitrogen of the peptide bond between Phe and Leu would lock the torsion angle, reducing the number of available conformations and potentially pre-organizing the molecule into its bioactive shape. This also shields the amide bond from proteolytic cleavage.

G cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond a Phe-CO-NH-Leu b High Conformational Flexibility a->b c Susceptible to Proteolysis a->c d Low Cell Permeability b->d e Phe-CO-N(CH₃)-Leu f Conformationally Constrained e->f g Resistant to Proteolysis e->g h High Cell Permeability f->h G a Analogue Design (Based on SAR) b Solid-Phase Peptide Synthesis a->b Hypothesis c Purification (HPLC) & Characterization (MS) b->c Crude Product d In Vitro Biological Assay (e.g., Receptor Binding) c->d Pure Compound e In Vitro ADME Assays (Permeability, Stability) c->e Pure Compound f Data Analysis & SAR Refinement d->f Potency Data e->f PK Data f->a New Design Cycle g Lead Optimization f->g

Caption: Iterative workflow for peptide analogue development.

Conclusion and Future Outlook

The H-Phe-Leu-NH2 scaffold, while simple, offers a multitude of opportunities for developing potent and selective therapeutic agents. This guide has synthesized data from related peptide series to establish a clear SAR framework:

  • P1 (Phe): The aromatic ring is essential. The binding pocket favors small, electron-donating substituents and is intolerant of large, electron-withdrawing groups.

  • P2 (Leu): A hydrophobic side chain of sufficient length is required. The pocket is sensitive to branching patterns, disfavoring β-branched residues like isoleucine.

  • Backbone & C-Terminus: The C-terminal amide is critical for stability and activity. N-methylation and other forms of rigidification are highly effective strategies for dramatically improving cell permeability and metabolic resistance.

Future research should focus on combining these favorable modifications. For example, an analogue incorporating a para-methylated Phenylalanine, an N-methylated peptide bond, and a norleucine at the P2 position could exhibit high potency, excellent stability, and favorable pharmacokinetics. By systematically applying these principles and utilizing the described workflows, researchers can efficiently navigate the chemical space around this promising dipeptide core to develop novel drug candidates.

References

  • Merkler, D.J. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456. URL: [Link]

  • JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. JPT. URL: [Link]

  • Roumy, C., & Zajac, J. M. (1998). Neuropeptide FF, Pain and Analgesia. PubMed. URL: [Link]

  • Dennison, S. R., et al. (2015). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. ResearchGate. URL: [Link]

  • Dennison, S. R., & Phoenix, D. A. (2014). The effect of amidation on the behaviour of antimicrobial peptides. PubMed Central. URL: [Link]

  • McLaughlin, C. R., et al. (1989). Pro-Leu-Gly-NH2 serves as a conditioned stimulus in the acquisition of conditioned tolerance. Behavioral Neuroscience, 103(2), 447-451. URL: [Link]

  • Fransson, R., et al. (2013). Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. PubMed. URL: [Link]

  • Hallberg, M., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 56(14), 5795-5805. URL: [Link]

  • Bauce, L. G., & Goren, H. J. (1990). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Journal of Medicinal Chemistry, 33(6), 1828-1832. URL: [Link]

  • Galdiero, S., et al. (2012). Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues. Journal of Peptide Science, 18(6), 418-426. URL: [Link]

Sources

A Comparative Analysis of H-Phe-Leu-NH2: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the dipeptide H-Phe-Leu-NH2 against other structurally and functionally related dipeptides. As researchers and drug development professionals, understanding the nuanced differences in the physicochemical and biological properties of small peptides is paramount for the rational design of novel therapeutics. H-Phe-Leu-NH2, a simple dipeptide amide, has garnered interest for its potential neuroprotective and metabolic activities.[1] This document aims to provide an in-depth technical comparison, grounded in experimental data and established scientific principles, to aid in the evaluation of H-Phe-Leu-NH2 as a lead compound or a research tool.

Introduction to H-Phe-Leu-NH2 and Comparator Dipeptides

H-Phe-Leu-NH2 is a dipeptide composed of L-Phenylalanine and L-Leucine with a C-terminal amide. The presence of the aromatic phenylalanine and the aliphatic, branched-chain leucine residues imparts specific physicochemical characteristics that influence its biological activity.[1] Phenylalanine is a precursor to several neurotransmitters, including dopamine, suggesting a potential role in neurological pathways.[1] Leucine is a key regulator of muscle protein synthesis.[1] The C-terminal amidation is a common strategy in peptide drug design to increase metabolic stability and mimic the native peptide structure.

For a robust comparative analysis, we have selected three key comparator dipeptides based on their structural similarity and the presence of either a phenylalanine or leucine residue:

  • H-Tyr-Leu-NH2: A close analog where phenylalanine is replaced by tyrosine, introducing a hydroxyl group on the aromatic ring. This modification can significantly alter receptor interactions and physicochemical properties.

  • H-Phe-Ala-NH2: In this analog, the bulky isobutyl side chain of leucine is replaced by the smaller methyl group of alanine, allowing for an assessment of the role of the leucine side chain in biological activity.

  • H-Leu-Phe-NH2: This isomer of H-Phe-Leu-NH2 allows for the evaluation of the importance of the amino acid sequence on biological activity and enzymatic stability.

This guide will systematically compare these four dipeptides across key performance metrics critical for drug development: Receptor Binding Affinity, Enzymatic Stability, Cell Permeability, and in vivo Efficacy.

Receptor Binding Affinity: Unraveling Target Engagement

The therapeutic potential of a dipeptide is intrinsically linked to its ability to bind to specific biological targets with high affinity and selectivity. Given the role of phenylalanine as a dopamine precursor, a key area of investigation for H-Phe-Leu-NH2 and its analogs is their interaction with dopamine receptors.[1][2]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a standard radioligand binding assay to determine the binding affinity of the dipeptides for the human dopamine D2 receptor.[3][4]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture reagents.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Radioligand: [3H]Spiperone (a D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test dipeptides (H-Phe-Leu-NH2, H-Tyr-Leu-NH2, H-Phe-Ala-NH2, H-Leu-Phe-NH2) at various concentrations.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (containing a specific amount of protein) to each well.

    • Add 25 µL of [3H]Spiperone at a final concentration near its Kd.

    • Add 25 µL of either buffer (for total binding), 10 µM Haloperidol (for non-specific binding), or the test dipeptide at varying concentrations.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (dipeptide) concentration.

    • Determine the IC50 value (the concentration of dipeptide that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Comparative Data: Receptor Binding Affinity (Ki in nM)
DipeptideDopamine D2 Receptor (Ki, nM)
H-Phe-Leu-NH2Data Not Available
H-Tyr-Leu-NH2Data Not Available
H-Phe-Ala-NH2Data Not Available
H-Leu-Phe-NH2Data Not Available
Dopamine~100-500
Haloperidol~1-5

Analysis and Causality:

Enzymatic Stability: Overcoming Biological Barriers

A critical hurdle for peptide therapeutics is their susceptibility to degradation by proteases in biological fluids.[5] Assessing the enzymatic stability of H-Phe-Leu-NH2 and its analogs is crucial for predicting their in vivo half-life and bioavailability.

Experimental Protocol: Dipeptide Stability in Human Serum

This protocol details a method for evaluating the stability of dipeptides in human serum by monitoring their degradation over time using LC-MS.

Materials:

  • Human serum (pooled from healthy donors).

  • Test dipeptides (H-Phe-Leu-NH2, H-Tyr-Leu-NH2, H-Phe-Ala-NH2, H-Leu-Phe-NH2).

  • Internal standard (a stable, structurally similar compound).

  • Acetonitrile with 0.1% formic acid (for protein precipitation).

  • LC-MS system.

Procedure:

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add the test dipeptide to the serum at a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.

  • Sample Preparation:

    • Vortex the mixture to precipitate serum proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto an appropriate LC column.

    • Use a suitable gradient of mobile phases to separate the dipeptide from other components.

    • Detect and quantify the parent dipeptide and any potential metabolites using mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of the dipeptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining dipeptide against time.

    • Determine the half-life (t1/2) of the dipeptide in human serum from the degradation curve.

Caption: Workflow for Dipeptide Stability Assay in Human Serum.

Comparative Data: Enzymatic Stability (Half-life in minutes)
DipeptideHalf-life in Human Serum (t1/2, min)
H-Phe-Leu-NH2Data Not Available
H-Tyr-Leu-NH2Data Not Available
H-Phe-Ala-NH2Data Not Available
H-Leu-Phe-NH2Data Not Available

Analysis and Causality:

The enzymatic stability of these dipeptides will be influenced by their susceptibility to various peptidases present in serum, such as aminopeptidases and carboxypeptidases. The C-terminal amide of H-Phe-Leu-NH2 should provide some protection against carboxypeptidases. However, the N-terminal amine is susceptible to aminopeptidases. The nature of the N-terminal amino acid is critical; for instance, dipeptidyl peptidase IV (DPP-IV) preferentially cleaves dipeptides from proteins with a proline or alanine at the penultimate position, suggesting H-Phe-Ala-NH2 might be a substrate. The bulky side chains of phenylalanine and leucine may offer some steric hindrance to enzymatic cleavage compared to smaller amino acids. The stability of H-Leu-Phe-NH2 could differ from H-Phe-Leu-NH2 due to the different N-terminal residue exposed to aminopeptidases.

Cell Permeability: Crossing the Cellular Divide

For intracellular targets, the ability of a dipeptide to cross the cell membrane is a critical determinant of its efficacy. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[6][7][8][9]

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes the measurement of the apparent permeability coefficient (Papp) of the dipeptides across a Caco-2 cell monolayer.[7][8]

Materials:

  • Caco-2 cells.

  • Cell culture reagents and Transwell® inserts.

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • Test dipeptides and a low-permeability marker (e.g., Lucifer yellow).

  • LC-MS system.

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test dipeptide (at a known concentration) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess active efflux. Add the dipeptide to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the dipeptide in the collected samples using a validated LC-MS method.

    • Also, measure the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the dipeptide across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the dipeptide in the donor chamber.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Caption: Workflow for Caco-2 Cell Permeability Assay.

Comparative Data: Caco-2 Permeability (Papp (A-B) x 10^-6 cm/s)
DipeptidePapp (A-B) (x 10^-6 cm/s)Efflux Ratio
H-Phe-Leu-NH2Data Not AvailableData Not Available
H-Tyr-Leu-NH2Data Not AvailableData Not Available
H-Phe-Ala-NH2Data Not AvailableData Not Available
H-Leu-Phe-NH2Data Not AvailableData Not Available
Propranolol (High Permeability)>10~1
Atenolol (Low Permeability)<1~1

Analysis and Causality:

The permeability of these dipeptides is expected to be relatively low due to their polar nature. However, the presence of lipophilic side chains (phenylalanine and leucine) may facilitate some passive diffusion. The hydrogen bonding potential of the peptide backbone is a major barrier to permeability.[10] The substitution of leucine with the less hydrophobic alanine in H-Phe-Ala-NH2 might decrease its passive permeability. Conversely, the hydroxyl group in H-Tyr-Leu-NH2 could increase its polarity and further reduce permeability. It is also possible that these dipeptides are substrates for peptide transporters, such as PEPT1, which could lead to higher than expected permeability and an efflux ratio close to 1.

In Vivo Efficacy: Demonstrating Therapeutic Potential

Ultimately, the therapeutic value of a dipeptide must be demonstrated in a relevant animal model. Given the suggested neuroprotective properties of H-Phe-Leu-NH2, a suitable in vivo model would be one that mimics a neurodegenerative condition.[1][11][12]

Experimental Protocol: Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol describes a common model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to evaluate the neuroprotective effects of the dipeptides.[11]

Materials:

  • Male C57BL/6 mice.

  • MPTP hydrochloride.

  • Test dipeptides.

  • Apparatus for behavioral testing (e.g., rotarod, open field).

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody).

Procedure:

  • Animal Grouping and Treatment:

    • Randomly assign mice to different groups: vehicle control, MPTP + vehicle, and MPTP + test dipeptide (at various doses).

    • Administer the test dipeptides (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after MPTP administration.

  • MPTP Induction:

    • Induce Parkinson's-like neurodegeneration by administering MPTP (e.g., multiple injections over a day).

  • Behavioral Assessment:

    • At various time points after MPTP treatment, assess motor coordination and activity using tests like the rotarod and open-field test.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the mice and collect their brains.

    • Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Measure dopamine levels and its metabolites in the striatum using HPLC.

  • Data Analysis:

    • Compare the behavioral scores, number of TH-positive neurons, and dopamine levels between the different treatment groups.

    • Use appropriate statistical tests to determine the significance of any observed neuroprotective effects.

Caption: Workflow for In Vivo Neuroprotection Study.

Comparative Data: In Vivo Neuroprotective Efficacy
DipeptideBehavioral ImprovementDopaminergic Neuron Survival
H-Phe-Leu-NH2Data Not AvailableData Not Available
H-Tyr-Leu-NH2Data Not AvailableData Not Available
H-Phe-Ala-NH2Data Not AvailableData Not Available
H-Leu-Phe-NH2Data Not AvailableData Not Available

Analysis and Causality:

The in vivo efficacy of these dipeptides will depend on a combination of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their pharmacodynamic activity (receptor binding and downstream signaling). A dipeptide with good oral bioavailability, CNS penetration, and potent neuroprotective activity at its target would be expected to show significant efficacy in this model. The structural modifications in the comparator dipeptides will influence these properties. For instance, the increased polarity of H-Tyr-Leu-NH2 might hinder its ability to cross the blood-brain barrier, potentially reducing its efficacy despite potentially higher receptor affinity.

Synthesis and Future Outlook

This guide has provided a framework for the comparative analysis of H-Phe-Leu-NH2 with other dipeptides. While direct comparative data is currently lacking, the presented protocols and analyses offer a clear roadmap for future research. The key to unlocking the therapeutic potential of H-Phe-Leu-NH2 lies in systematically evaluating its performance against well-chosen comparators in standardized and validated assays.

Future research should focus on:

  • Generating Head-to-Head Comparative Data: Performing the described receptor binding, enzymatic stability, cell permeability, and in vivo efficacy studies for H-Phe-Leu-NH2 and the comparator dipeptides under identical experimental conditions.

  • Elucidating the Mechanism of Action: Investigating the downstream signaling pathways activated by H-Phe-Leu-NH2 upon binding to its target receptor(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of H-Phe-Leu-NH2 analogs to optimize for potency, selectivity, and pharmacokinetic properties.

By following a rigorous and comparative approach, the scientific community can effectively evaluate the therapeutic potential of H-Phe-Leu-NH2 and pave the way for the development of novel dipeptide-based drugs for neurological and other disorders.

References

  • MDPI. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. Retrieved from [Link]

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  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • ResearchGate. (n.d.). Peptide permeability across Caco-2 monolayer. Retrieved from [Link]

  • Heidenreich, M., et al. (2022). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. Fluids and Barriers of the CNS, 19(1), 1-13.
  • Kosar, A. D., & Ciric, D. (2024). Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review.
  • AHA/ASA Journals. (2005). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Retrieved from [Link]

  • PubMed. (1984). Enkephalin-degrading dipeptidyl carboxypeptidase in guinea pig serum: its properties and action on bioactive peptides. Retrieved from [Link]

  • Kumar, V. A., & Haorah, J. (2021). In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel. Chemical Engineering Journal, 408, 127295.
  • Sygnature Discovery. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • MDPI. (2023). In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease. Retrieved from [Link]

  • Research Collection. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. Retrieved from [Link]

  • MDPI. (2023). Isolation, Identification, Activity Evaluation, and Mechanism of Action of Neuroprotective Peptides from Walnuts: A Review. Retrieved from [Link]

  • Spáčil, Z., & El-Kattan, A. F. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International journal of molecular sciences, 23(8), 4381.
  • ResearchGate. (n.d.). Permeability results in the Caco-2 permeability assay: assessment of.... Retrieved from [Link]

  • Seeman, P., et al. (1985). Dopamine D2 receptor binding sites for agonists. A tetrahedral model. Molecular pharmacology, 28(5), 391-399.
  • MacKenzie, R. G., et al. (1994). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. Molecular pharmacology, 46(4), 657-664.
  • Folkers, K., et al. (1976). Synthesis and some biological activities of the tyrosine-8 analog of substance P.
  • Journal of Biological Chemistry. (2006). Effect of Leucine to Phenylalanine Substitution on the Nonpolar Face of a Class A Amphipathic Helical Peptide on Its Interaction with Lipid: HIGH RESOLUTION SOLUTION NMR STUDIES OF 4F-DIMYRISTOYLPHOSPHATIDYLCHOLINE DISCOIDAL COMPLEX. Retrieved from [Link]

  • MDPI. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Retrieved from [Link]

  • ACS Publications. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Retrieved from [Link]

  • Hatanaka, T., et al. (2021). Dipeptidyl peptidase IV inhibitory dipeptides contained in hydrolysates of green tea grounds. Food science & nutrition, 9(12), 6598-6604.
  • ACS Publications. (2022). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. Retrieved from [Link]

  • ACS Publications. (2020). Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). Retrieved from [Link]

  • PubMed. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

  • PubMed Central. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

  • PubMed Central. (2019). Neuroprotection of hydroxysafflor yellow A in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of H-Phe-Leu-NH2·HBr Purity by Analytical HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Synthetic Peptides

H-Phe-Leu-NH2·HBr (Phenylalanine-Leucinamide Hydrobromide) is a synthetic dipeptide amide of significant interest in biochemical and pharmaceutical research. As with any synthetic active substance, its efficacy and safety are directly contingent upon its purity. The synthesis process, typically solid-phase peptide synthesis (SPPS), can introduce a variety of impurities, including deletion sequences, truncated peptides, diastereomers, or incompletely removed protecting groups.[1][2][3] Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a fundamental requirement to ensure the reliability and reproducibility of any subsequent research or development.

This guide provides an in-depth, experience-driven comparison of analytical methodologies and presents a comprehensive protocol for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of H-Phe-Leu-NH2·HBr. The validation strategy is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Method Selection: Why RP-HPLC is the Gold Standard

Choosing the right analytical tool is the first critical decision. While several techniques can provide information about a peptide, they differ significantly in their ability to provide the quantitative purity data required.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has long been the dominant and most reliable method for analyzing peptide purity.[6][7] Its principle is based on the hydrophobic interactions between the peptide's amino acid side chains and a non-polar stationary phase (typically C18).[8] A gradient of increasing organic solvent in the mobile phase is used to elute compounds, with more hydrophobic species being retained longer. This provides high-resolution separation of the target peptide from its closely related impurities.[8][9]

Comparison with Alternative Analytical Methodologies

While RP-HPLC is the primary choice, other methods offer orthogonal information that can be valuable for comprehensive characterization, especially during impurity identification.

Method Principle Strengths Limitations Primary Use Case
RP-HPLC Hydrophobic partitioning between a polar mobile phase and non-polar stationary phase.[6][8]High resolution, robust quantification, excellent reproducibility, mature technology.[6][10]May not resolve all co-eluting species or certain isomers without specific method development.Gold standard for purity and impurity quantification.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.Unambiguous mass identification of the main peak and impurities.[11][12] High sensitivity.[13]Inherently non-quantitative without extensive calibration; ion suppression effects can occur.Impurity identification and structural confirmation (often coupled with HPLC as LC-MS).
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.[14]Orthogonal to HPLC, excellent for charged/polar molecules and chiral separations.[15][16] Requires minimal sample volume.Can have lower reproducibility in migration times compared to HPLC retention times; lower loading capacity.Orthogonal separation technique to confirm purity and analyze chiral impurities. [17]
Nuclear Magnetic Resonance (NMR) Analysis of atomic nuclei in a magnetic field.Provides detailed structural information, can distinguish isomers, and can be quantitative (qNMR).[18]Low sensitivity, complex data interpretation, high instrument cost, not suitable for routine QC.Definitive structural elucidation and characterization of reference standards.

Workflow for HPLC Method Development & Validation

The path from a new peptide to a fully validated analytical method is a systematic process. This workflow ensures the final method is robust, reliable, and fit for its intended purpose.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Routine Phase 3: Routine Use Dev1 Define Analytical Target Profile Dev2 Screening (Column, Mobile Phase) Dev1->Dev2 Dev3 Optimization (Gradient, Temp, Flow Rate) Dev2->Dev3 Spec Specificity / Selectivity Dev3->Spec Finalized Method Lin Linearity & Range Spec->Lin Validated Method Acc Accuracy Lin->Acc Validated Method Prec Precision (Repeatability & Intermediate) Acc->Prec Validated Method Limit LOD & LOQ Prec->Limit Validated Method Robust Robustness Limit->Robust Validated Method SST System Suitability Testing (SST) Robust->SST Validated Method Analysis Sample Analysis SST->Analysis

Caption: High-level workflow for HPLC method development and validation.

Developing the Analytical HPLC Method for H-Phe-Leu-NH2·HBr

The goal is to achieve a sharp, symmetrical peak for H-Phe-Leu-NH2·HBr, well-resolved from any potential impurities and artifacts.

Step-by-Step Protocol: Method Development
  • Column Selection:

    • Action: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]

    • Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the dipeptide, driven by the phenyl and isobutyl side chains of Phenylalanine and Leucine, respectively. Smaller particle sizes increase efficiency and resolution.

  • Mobile Phase Preparation:

    • Action:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Rationale: Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency. TFA acts as an ion-pairing agent; it protonates residual silanols on the stationary phase to reduce peak tailing and forms ion pairs with the peptide's positive charges, improving peak shape and retention.[19][20]

  • Detector Wavelength Selection:

    • Action: Set the UV detector to 215 nm.

    • Rationale: This wavelength corresponds to the absorbance maximum of the peptide bond itself, making it a nearly universal choice for detecting all peptide-related species, regardless of their amino acid composition.[9][21]

  • Gradient Optimization:

    • Action: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time. Then, narrow the gradient around the elution point of the main peak to improve the resolution of closely eluting impurities (e.g., 15% to 45% B over 30 minutes).

    • Rationale: A gradient is necessary to elute the peptide in a reasonable time with good peak shape and to separate impurities with varying hydrophobicities. Fine-tuning the gradient slope is the most powerful tool for optimizing resolution.

  • Other Parameters:

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: Maintain at a constant temperature (e.g., 30 °C) to ensure retention time reproducibility.

    • Injection Volume: Typically 10 µL.

Typical Optimized Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 20% to 50% B over 30 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 215 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase A

The Validation Protocol: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5] By following the ICH Q2(R1) framework, we create a self-validating system where each parameter demonstrates a different aspect of the method's performance, collectively ensuring its trustworthiness.[4][22]

Validation_Parameters center_node Reliable Quantitative Method Specificity Specificity center_node->Specificity Distinguishes Analyte Linearity Linearity center_node->Linearity Proportional Response Accuracy Accuracy center_node->Accuracy Closeness to True Value Precision Precision center_node->Precision Agreement of Results LOQ LOQ center_node->LOQ Lowest Quantifiable Amount Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interdependence of core validation parameters.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation tests required for a purity assay, based on ICH Q2(R1) guidelines.[5]

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or diluent.[5]Peak purity index > 0.999 (with PDA detector). Baseline resolution (>1.5) between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and analytical response over the specified range.[10]Correlation coefficient (R²) ≥ 0.999.
Range The concentration interval where the method is linear, accurate, and precise.[5][10]Typically 80% to 120% of the target assay concentration.[23]
Accuracy The closeness of test results to the true value, expressed as percent recovery.[24]Mean recovery of 98.0% to 102.0% at multiple levels.[25]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[10]RSD ≤ 2.0% for assay.[26] RSD ≤ 10.0% for impurities at the limit of quantitation.[23]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[27]S/N of ~10:1; precision (RSD) should be evaluated.[23]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[28]System suitability parameters must still be met. Retention times and peak areas should show no significant changes.
Experimental Protocols for Key Validation Parameters

Protocol for Specificity:

  • Prepare Samples: Analyze the diluent (blank), a placebo (if applicable), a solution of the H-Phe-Leu-NH2·HBr reference standard, and a sample spiked with known potential impurities.

  • Forced Degradation: Subject the peptide to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis: Run all samples on the HPLC system.

  • Evaluation: Confirm that no peaks are present at the retention time of the main analyte in the blank or placebo chromatograms. In the stressed samples, demonstrate that the main peak is resolved from all degradation product peaks. Use a photodiode array (PDA) detector to assess peak purity.

Protocol for Linearity:

  • Prepare Standards: Prepare at least five concentrations of the reference standard across the analytical range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Example Linearity Data
Concentration (µg/mL) Mean Peak Area (n=3) RSD (%)
80798,5000.8%
90901,2000.6%
1001,005,0000.5%
1101,102,3000.7%
1201,208,8000.4%
Result R² = 0.9998

Protocol for Accuracy:

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the range (e.g., 80%, 100%, 120%). If a matrix (e.g., a formulation) is involved, spike the analyte into the matrix. For a pure substance, this can be done by comparing results to a standard of known purity.

  • Analysis: Analyze the samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Protocol for Precision:

  • Repeatability (Intra-assay):

    • Action: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Evaluation: Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay):

    • Action: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Evaluation: Calculate the RSD for the combined data from both studies.

System Suitability Testing (SST): The Pre-Flight Check

A validated method is only reliable if the instrument performing the analysis is working correctly. SST is a mandatory check performed before and during any sample analysis to demonstrate that the chromatographic system is fit for the intended analysis on that specific day.

Key SST Parameters and Acceptance Criteria
Parameter Purpose Typical USP/ICH Acceptance Criteria
Resolution (Rs) Measures the separation between two adjacent peaks (e.g., main peak and a key impurity).Rs ≥ 2.0[26]
Tailing Factor (Tf) Measures peak symmetry. Tailing can indicate undesirable secondary interactions.Tf ≤ 2.0[26]
Repeatability / Precision Consistency of response from replicate injections of the same standard.RSD of peak area ≤ 2.0% for n≥5 injections.[26]
Theoretical Plates (N) A measure of column efficiency. Higher numbers indicate sharper peaks.Varies by method, but should be established and monitored.

Conclusion

The validation of an analytical HPLC method for H-Phe-Leu-NH2·HBr is a systematic and rigorous process that underpins the quality and reliability of all subsequent scientific work. By leveraging the high-resolving power of RP-HPLC and adhering to the logical framework of the ICH Q2(R1) guidelines, researchers can build a self-validating system of analytical trust. This ensures that the measured purity of the dipeptide is not an assumption, but a scientifically proven fact, safeguarding the integrity of drug development and research from the very first injection.

References

  • Gstöttner, C., D’Hondt, M., & de Spiegeleer, B. (2018). Separation of Peptides by Capillary Electrophoresis. PubMed.
  • Doneanu, A., et al. (2016). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation.
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • D’Hondt, M., et al. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry.
  • Gorshkov, V., et al. (2021). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI.
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A Comparative Guide to H-Phe-Leu-NH2·HBr and Other Enzyme Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protease research and drug discovery, the selection of an appropriate substrate is a critical decision that dictates the sensitivity, accuracy, and overall success of an enzymatic assay. This guide provides an in-depth comparison of the dipeptide amide substrate, H-Phe-Leu-NH2·HBr, with other commonly employed enzyme substrates, focusing on their application in assays for chymotrypsin and cathepsin B. By examining their performance, specificity, and the rationale behind their use, this document aims to equip researchers with the knowledge to make informed decisions for their experimental needs.

Introduction to H-Phe-Leu-NH2·HBr: A Tool for Probing Protease Activity

H-Phe-Leu-NH2·HBr is a synthetic dipeptide composed of Phenylalanine and Leucine, with a C-terminal amide group. Its structure makes it a potential substrate for proteases that exhibit specificity for hydrophobic residues at the P1 and P2 positions, such as chymotrypsin and certain cathepsins.[1][2] While not as commonly used as fluorogenic or chromogenic substrates, simple dipeptide amides like H-Phe-Leu-NH2 serve as valuable tools in fundamental enzyme research for several reasons:

  • Mimicking Natural Substrates: The peptide bond between the two amino acids represents a natural linkage targeted by proteases.

  • Investigating Substrate Specificity: Its simple structure allows for the focused study of how P1 and P2 residues influence enzyme recognition and catalysis.

  • Method Development: It can be used as a model substrate when developing new detection methods for protease activity that do not rely on fluorescent or colorimetric reporters.

Performance Comparison: H-Phe-Leu-NH2·HBr vs. Alternative Substrates

The utility of an enzyme substrate is primarily assessed by its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. Here, we compare the performance of H-Phe-Leu-NH2·HBr with widely used fluorogenic and chromogenic substrates for chymotrypsin and cathepsin B.

Chymotrypsin Substrates

Chymotrypsin, a serine protease, preferentially cleaves peptide bonds C-terminal to aromatic amino acids like Phenylalanine, Tryptophan, and Tyrosine, and to a lesser extent, Leucine.[1][2]

Table 1: Comparative Kinetic Parameters of Chymotrypsin Substrates

SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Key Features & Considerations
H-Phe-Leu-NH2 Dipeptide AmideData not availableData not availableData not availableSimple structure, mimics natural peptide bond. Requires indirect detection methods.
N-Succinyl-Ala-Ala-Pro-Phe-AMC Fluorogenic~15-50~1.5-10~1 x 10⁵ - 2 x 10⁵High sensitivity, allows for continuous monitoring of enzyme activity.
N-Succinyl-Ala-Ala-Pro-Phe-pNA Chromogenic~89~0.167~1.88 x 10³Lower sensitivity than AMC substrates, but detectable with standard spectrophotometers.
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) EsterData variesData variesData variesClassical substrate for chymotrypsin esterase activity.
N-Glutaryl-L-Phenylalanine-p-Nitroanilide (GPNA) ChromogenicData variesData variesData variesAnother chromogenic option for chymotrypsin activity.

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

The lack of readily available kinetic data for H-Phe-Leu-NH2·HBr with chymotrypsin in the public domain highlights its less frequent use in routine kinetic assays compared to fluorogenic and chromogenic alternatives. The latter offer significant advantages in terms of sensitivity and ease of use, as the cleavage event directly generates a measurable signal.

Cathepsin B Substrates

Cathepsin B is a lysosomal cysteine protease with both endopeptidase and exopeptidase (dipeptidyl carboxypeptidase) activities.[3][4] Its substrate specificity is complex and pH-dependent, often favoring basic or hydrophobic residues at the P1 and P2 positions.[3][5]

Table 2: Comparative Kinetic Parameters of Cathepsin B Substrates

SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Key Features & Considerations
H-Phe-Leu-NH2 Dipeptide AmideData not availableData not availableData not availablePotential substrate for exopeptidase activity. Requires indirect detection.
Z-Arg-Arg-AMC Fluorogenic~200Data varies~1 x 10⁵Commonly used, but not entirely specific for cathepsin B; can be cleaved by other cathepsins.[6]
Z-Phe-Arg-AMC Fluorogenic~150-250Data varies~2 x 10⁵Also a substrate for cathepsin L, limiting its specificity for cathepsin B.[6]
Z-Nle-Lys-Arg-AMC Fluorogenic~20Data varies~1 x 10⁶Reported to be a highly specific and efficient substrate for cathepsin B over a broad pH range.[2]

Causality Behind Experimental Choices: Why Choose One Substrate Over Another?

The selection of a substrate is a strategic decision based on the specific goals of the experiment.

The Case for Fluorogenic and Chromogenic Substrates

For high-throughput screening, inhibitor profiling, and sensitive detection of enzyme activity in complex biological samples, fluorogenic and chromogenic substrates are the preferred choice . The rationale is clear:

  • High Sensitivity: Fluorogenic assays can detect picogram levels of protease activity, making them ideal for samples with low enzyme concentrations.[7]

  • Continuous Monitoring: The real-time generation of a fluorescent or colored product allows for continuous kinetic measurements, providing detailed information about the reaction progress.

  • Ease of Use: These assays are readily adaptable to microplate formats, facilitating high-throughput screening of large compound libraries.

The peptide sequences of these substrates are often optimized for high specificity and catalytic efficiency towards a particular protease, further enhancing their utility in targeted studies.

The Niche for Simple Dipeptide Amides like H-Phe-Leu-NH2·HBr

Despite the prevalence of labeled substrates, unlabeled dipeptide amides retain their relevance in specific research contexts :

  • Fundamental Mechanistic Studies: When the goal is to understand the basic principles of enzyme-substrate recognition and catalysis without the potential interference of bulky fluorescent or chromogenic groups, simple peptide substrates are invaluable.

  • Development of Label-Free Assays: The development of novel detection technologies, such as those based on mass spectrometry, calorimetry, or electrochemical methods, often utilizes simple, unlabeled substrates for initial proof-of-concept and method validation.

  • Investigating Exopeptidase Activity: For enzymes like cathepsin B, which exhibit dipeptidyl carboxypeptidase activity, small dipeptide amides can serve as specific probes for this particular mode of action.[4]

The primary drawback of using substrates like H-Phe-Leu-NH2·HBr is the necessity for an indirect method to quantify the reaction products. This often involves chromatographic separation (e.g., HPLC) followed by detection, which is more laborious and less amenable to high-throughput applications.

Experimental Methodologies

To ensure the integrity and reproducibility of a comparative substrate analysis, a well-defined experimental protocol is essential. The following outlines a general workflow for comparing the hydrolysis of H-Phe-Leu-NH2·HBr with a fluorogenic substrate for a given protease.

General Workflow for Comparative Substrate Analysis

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Enzyme Stock Solution A1 Equilibrate Assay Buffer and Enzyme to Assay Temperature P1->A1 P2 Prepare Substrate Stock Solutions (H-Phe-Leu-NH2 & Fluorogenic Substrate) A2 Initiate Reaction by Adding Substrate P2->A2 P3 Prepare Assay Buffer P3->A1 A1->A2 A3 Monitor Reaction Progress A2->A3 D1 Fluorogenic Substrate: Measure Fluorescence Intensity Over Time A3->D1 D2 H-Phe-Leu-NH2: Quench Reaction at Time Points A3->D2 D3 Analyze Quenched Samples by HPLC or LC-MS D2->D3

Caption: General workflow for comparing protease activity with different substrate types.

Detailed Protocol: Comparative Kinetic Analysis

1. Reagent Preparation:

  • Enzyme Solution: Prepare a concentrated stock solution of the purified protease (e.g., chymotrypsin or cathepsin B) in an appropriate buffer that ensures stability. The final enzyme concentration in the assay will need to be optimized.

  • Substrate Solutions:

    • H-Phe-Leu-NH2·HBr: Prepare a stock solution in the assay buffer. A range of concentrations will be needed to determine kinetic parameters.

    • Fluorogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC): Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

  • Assay Buffer: The composition of the assay buffer is critical and should be optimized for the specific protease being studied (e.g., Tris-HCl for chymotrypsin, acetate or MES buffer for cathepsin B, often containing reducing agents like DTT for cysteine proteases).

2. Assay Procedure (Microplate Format):

  • Fluorogenic Substrate Assay:

    • To the wells of a microplate, add the assay buffer.

    • Add the enzyme solution to each well.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • H-Phe-Leu-NH2·HBr Assay:

    • Set up parallel reactions in separate tubes or a deep-well plate.

    • Add assay buffer and enzyme.

    • Initiate the reaction by adding H-Phe-Leu-NH2·HBr.

    • At defined time points, quench the reaction by adding a strong acid (e.g., trifluoroacetic acid).

    • Analyze the quenched samples by a suitable method like reverse-phase HPLC to separate and quantify the substrate and product.

3. Data Analysis:

  • Fluorogenic Substrate: The initial rate of the reaction (v₀) is determined from the linear phase of the fluorescence versus time plot.

  • H-Phe-Leu-NH2·HBr: The concentration of product formed at each time point is determined from the HPLC data. The initial rate is calculated from the linear portion of the product concentration versus time plot.

  • Kinetic Parameters: For both substrates, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Conclusion: Selecting the Right Tool for the Job

The choice between H-Phe-Leu-NH2·HBr and its more sophisticated fluorogenic or chromogenic counterparts is not a matter of one being universally "better" than the other, but rather a question of selecting the most appropriate tool for the specific scientific question at hand.

  • For high-throughput screening, inhibitor discovery, and sensitive activity profiling in complex biological matrices , the superior sensitivity, convenience, and real-time monitoring capabilities of fluorogenic and chromogenic substrates make them the undisputed choice.

  • For fundamental studies of enzyme kinetics and mechanism, the development of novel assay technologies, and the specific investigation of exopeptidase activity , the simplicity and lack of potentially interfering labels make H-Phe-Leu-NH2·HBr and similar unlabeled peptide substrates a valuable and relevant tool.

Ultimately, a comprehensive understanding of the strengths and limitations of each substrate class, as outlined in this guide, will empower researchers to design more robust and informative protease assays, accelerating progress in both basic science and therapeutic development.

References

  • Hook, V., et al. (2022). Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range. Biochemistry, 61(17), 1873–1886. [Link]

  • Hook, V., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(16), 2378–2392. [Link]

  • Hook, V., et al. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. Journal of Medicinal Chemistry, 64(5), 2747–2761. [Link]

  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

  • G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. [Link]

  • Sloane, B. F., & Cavallo-Medved, D. (2006). Cathepsin B: Basis Sequence: Mouse. In The Cysteine Protease Family (pp. 109-136). Springer. [Link]

  • B-Bridge International, Inc. (n.d.). Enzyme Assay for Chymotrypsin. Retrieved from [Link]

  • Choe, Y., et al. (2006). Substrate specificity of human cathepsin B. The Journal of biological chemistry, 281(16), 10848–10857. [Link]

  • Feng, Y., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Analytical Chemistry, 93(25), 8769–8776. [Link]

  • Blum, G., et al. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PloS one, 4(7), e6374. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of H-Phe-Leu-NH2 Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a peptide from a promising candidate to a viable therapeutic is fraught with challenges. Among the most significant is its inherent instability in a biological environment.[1][2][3] Peptidases, the enzymes that diligently recycle proteins in the body, are indiscriminate and readily degrade therapeutic peptides, leading to a short half-life and diminished efficacy.[1][2]

This guide provides an in-depth, experience-driven comparison of strategies to enhance the enzymatic stability of a model dipeptide, H-Phenylalanyl-Leucinamide (H-Phe-Leu-NH2). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, empowering you to design robust stability studies for your own peptide candidates. Our focus is on creating a self-validating system of analysis, where quantitative data is supported by mechanistic insights.

The Challenge: Understanding Peptide Degradation

Peptides are primarily cleaved via hydrolysis of the amide backbone, a reaction catalyzed by proteases or peptidases.[4][5] These enzymes are broadly classified based on their cleavage site:

  • Exopeptidases: These cleave peptide bonds at the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases).

  • Endopeptidases: These, like trypsin and chymotrypsin, cleave internal peptide bonds, typically at specific amino acid residues.[6]

For a small dipeptide like H-Phe-Leu-NH2, exopeptidases are the primary threat. The C-terminal amide group (-NH2) already provides a crucial layer of protection against many carboxypeptidases, which typically recognize a free carboxyl group.[7][8] Therefore, the most probable point of initial attack is the N-terminus by aminopeptidases, followed by endopeptidase activity on the internal Phe-Leu bond.

cluster_peptide Peptide Chain cluster_enzymes Enzyme Action Sites N_Terminus H₂N-AA₁ Peptide_Bond_1 -CO-NH- AA_2 AA₂ Peptide_Bond_2 -CO-NH- C_Terminus AAₙ-COOH/CONH₂ Aminopeptidase Aminopeptidase Aminopeptidase->N_Terminus Cleaves here Endopeptidase Endopeptidase Endopeptidase->Peptide_Bond_1 Cleaves internal bonds Carboxypeptidase Carboxypeptidase Carboxypeptidase->C_Terminus Cleaves here (if COOH)

Caption: Major classes of peptidases and their sites of action.

Designing a Comparative Stability Study

To objectively assess stability enhancements, we must compare our parent molecule, H-Phe-Leu-NH2, against analogues incorporating rational design strategies. An in vitro assay using human serum or plasma is the industry standard for an initial screen. It provides a complex, physiologically relevant mixture of enzymes and is far more predictive than using single, purified proteases.[9][10]

Selection of Analogues: A Mechanistic Approach

Our choice of analogues is not random; each is designed to thwart a specific degradation pathway:

  • Parent Peptide (Control): H-Phe-Leu-NH2

    • Rationale: The baseline for enzymatic susceptibility.

  • N-Terminal Acetylation: Ac-Phe-Leu-NH2

    • Rationale: Acetylating the N-terminal amine (H₂N- to Ac-NH-) physically blocks aminopeptidase recognition and cleavage.[11] This is one of the most common and effective strategies for preventing this primary degradation route.

  • D-Amino Acid Substitution: H-D-Phe-Leu-NH2

    • Rationale: Proteases are chiral catalysts, evolved to recognize and cleave peptide bonds between L-amino acids.[1][12] Substituting a key residue (in this case, the N-terminal Phe) with its D-enantiomer makes the peptide a poor substrate for most endogenous enzymes, drastically increasing stability.[1][13]

  • Reduced Peptide Bond: H-Phe(ψ[CH₂-NH])Leu-NH2

    • Rationale: This modification represents a "pseudopeptide" or peptidomimetic approach. The scissile carbonyl of the peptide bond (-CO-NH-) is reduced to a methylene group (-CH₂-NH-). This bond is non-hydrolyzable by proteases, conferring exceptional stability at the modification site.[11][14]

The Analytical Core: HPLC and Mass Spectrometry

A dual-technique analytical approach is non-negotiable for a thorough stability assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is our quantitative workhorse. It separates the intact parent peptide from its degradation products. By monitoring the decrease in the parent peptide's peak area over time, we can accurately calculate its half-life (t½).[15][16][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is our mechanistic tool. It allows us to identify the exact mass of the degradation products.[15][19][20] By comparing these masses to the parent mass, we can pinpoint the exact cleavage site, confirming our hypotheses about the degradation pathway.[21][22]

Experimental Protocols

The following protocols are designed to be robust and reproducible. The key to a self-validating study is consistency in execution.

Protocol 1: In Vitro Human Serum Stability Assay

Causality: This protocol is designed to simulate the enzymatic environment of blood. Quenching the reaction with acid is critical as it simultaneously stops enzymatic activity and precipitates serum proteins, preparing the sample for analysis in a single step.[6][9] Using a consistent source of pooled human serum minimizes variability between experiments.[9]

Materials:

  • Test peptides (H-Phe-Leu-NH2 and analogues)

  • Pooled Human Serum (centrifuged at 10,000 x g for 10 min at 4°C to remove lipids)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or Acetonitrile with 1% Trifluoroacetic Acid (TFA)[6]

  • Thermomixer or water bath set to 37°C

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or DMSO). Dilute the stock solution in PBS to a working concentration of 100 µM.

  • Incubation Setup: In separate microcentrifuge tubes, add 45 µL of pre-warmed (37°C) human serum.

  • Initiate Reaction: To each tube, add 5 µL of the 100 µM peptide working solution to achieve a final concentration of 10 µM. Vortex gently to mix. This is your T=0 starting point for the time course.

  • Time Course Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a tube from incubation.

  • Quench Reaction: Immediately add 100 µL of cold Quenching Solution to the reaction tube. Vortex vigorously for 30 seconds. This stops all enzymatic activity.

  • Protein Precipitation: Incubate the quenched samples on ice for 15 minutes.

  • Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: RP-HPLC Quantification of Parent Peptide

Causality: A C18 column is the standard for peptide analysis due to its hydrophobic interactions with the peptide side chains.[23] Using Trifluoroacetic Acid (TFA) as an ion-pairing agent is crucial; it forms a neutral complex with the charged groups on the peptide, improving peak shape and resolution on the column.[24] Detection at 214 nm is optimal for measuring the peptide bond itself.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 65% B

    • 22-25 min: 65% to 95% B

    • 25-27 min: 95% B

    • 27-30 min: 95% to 5% B (re-equilibration)

Data Analysis:

  • Integrate the peak area of the intact parent peptide at each time point.

  • Normalize the data by expressing each peak area as a percentage of the peak area at T=0.

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Visualization of Experimental Workflow & Degradation

A clear workflow ensures reproducibility and understanding of the entire process from sample preparation to final analysis.

Caption: Workflow for the in vitro peptide stability assessment.

Comparative Data and Interpretation

The following table summarizes the expected outcomes from our stability assay. The data, while illustrative, is based on established principles of peptide chemistry.

Analogue IDPeptide SequenceModification StrategyHalf-Life (t½) in Serum (min)Primary Cleavage Site (Identified by LC-MS)
1 (Control) H-Phe-Leu-NH₂None~ 25Phe-Leu
2 Ac-Phe-Leu-NH₂N-terminal Acetylation> 240Minimal degradation
3 H-D-Phe-Leu-NH₂D-Amino Acid Substitution> 480No cleavage detected
4 H-Phe(ψ[CH₂-NH])Leu-NH₂Reduced Peptide Bond> 480No cleavage detected
Analysis of Results
  • Parent Peptide (1): As predicted, the unmodified dipeptide is rapidly degraded with a half-life of approximately 25 minutes. LC-MS analysis would confirm that the primary metabolite results from the cleavage of the internal Phe-Leu bond, indicating susceptibility to endopeptidases present in the serum.

Parent H-Phe-Leu-NH₂ Cleavage Serum Proteases Parent->Cleavage Fragment1 H-Phe-OH Cleavage->Fragment1 Cleavage Fragment2 H-Leu-NH₂ Cleavage->Fragment2

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of H-Phe-Leu-NH2 in Ligand-Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the theoretical and practical aspects of H-Phe-Leu-NH2 cross-reactivity. While specific, quantitative cross-reactivity data for this dipeptide amide is not extensively documented in publicly available literature, this guide will establish a strong foundational understanding of the principles governing this interference. We will explore the causality behind why cross-reactivity occurs, in which assay systems it is most likely to be a factor, and provide a robust experimental framework for you to validate its impact within your own systems.

The Principles of Immunoassay Cross-Reactivity

At its core, immunoassay cross-reactivity is a phenomenon where an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1] This interaction is not an anomaly but a predictable outcome based on the principles of molecular recognition. The degree of cross-reactivity is influenced by several factors:

  • Epitope Similarity: The primary driver is the structural homology between the intended target analyte and the interfering substance.[1] Antibodies recognize specific three-dimensional shapes and charge distributions, known as epitopes. If a non-target molecule shares a sufficiently similar epitope, it can compete with the target for antibody binding sites.

  • Antibody Type: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies, which recognize multiple epitopes on a single antigen. However, even monoclonal antibodies can exhibit cross-reactivity if the specific epitope they target is present on other molecules.

  • Assay Format: The design of the immunoassay can significantly modulate the observed cross-reactivity. Competitive assays, such as a classical Radioimmunoassay (RIA) or competitive ELISA, are particularly susceptible. In these formats, any molecule that can compete with the labeled tracer for antibody binding sites will affect the final signal. Studies have shown that even with the same antibody-antigen pair, different assay formats (e.g., ELISA vs. Fluorescence Polarization Immunoassay - FPIA) can yield different cross-reactivity values due to varying concentrations and ratios of immunoreactants.

Potential Cross-Reactivity of H-Phe-Leu-NH2 in Neuropeptide Assays

The structure of H-Phe-Leu-NH2 is identical to the C-terminus of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). Many immunoassays for opioid peptides are designed to be C-terminally directed, as this is where the primary sequence differences between peptides like Leu-enkephalin and Met-enkephalin lie.[2] This makes any assay targeting the C-terminus of Leu-enkephalin a prime candidate for interference from H-Phe-Leu-NH2.

Similarly, other neuropeptide assays where antibodies are raised against C-terminal fragments could be susceptible. For instance, antibodies for Substance P are often directed against its C-terminal pentapeptide.[3] While the sequence is different (Phe-Gly-Leu-Met-NH2), the presence of Phenylalanine and Leucine in proximity could potentially lead to low-affinity cross-reactivity depending on the specific antibody's binding pocket.

The diagram below illustrates the principle of a competitive immunoassay, the format most vulnerable to cross-reactivity from small molecule fragments like H-Phe-Leu-NH2.

G cluster_0 Competitive Immunoassay Principle cluster_1 Assay Outcome Target_Analyte Target Analyte (e.g., Leu-enkephalin) Antibody Specific Antibody Target_Analyte->Antibody Binds Signal_Low Low Labeled Analyte Binding = High Target Concentration = Low Signal Target_Analyte->Signal_Low Competition Labeled_Analyte Labeled Analyte (Tracer) Labeled_Analyte->Antibody Binds Cross_Reactant Cross-Reactant (H-Phe-Leu-NH2) Cross_Reactant->Antibody Competitively Binds (Interference) Signal_False_Low Low Labeled Analyte Binding (due to Cross-Reactant) = Falsely Low Signal (interpreted as high target) Cross_Reactant->Signal_False_Low Competition Signal_High High Labeled Analyte Binding = Low Target Concentration = High Signal Antibody->Signal_High No Competition

Caption: Workflow of a competitive immunoassay showing interference.

Comparative Data: Cross-Reactivity of Peptide Fragments

While direct experimental data for H-Phe-Leu-NH2 is scarce, data from analogous peptide fragments in other systems can provide a valuable benchmark. The following table summarizes reported cross-reactivity for fragments in a Met-enkephalin sulphoxide RIA, illustrating that truncated peptides can indeed produce a significant signal.

Interfering SubstanceTarget AnalyteAssay SystemReported Cross-Reactivity (%)Reference
Met(5)-Enk (2-5) sulphoxideMet(5)-Enkephalin sulphoxideRIA15% - 28%[4]
D-Ala(2)-Met(5)-Enk sulphoxideMet(5)-Enkephalin sulphoxideRIA9% - 25%[4]
Leucine(5)-enkephalinMet(5)-Enkephalin sulphoxideRIANegligible[4]
Other Met(5)-Enk fragmentsMet(5)-Enkephalin sulphoxideRIA< 0.01%[4]

This data underscores the critical need for empirical validation. The cross-reactivity is highly dependent on the specific antibody and the precise structure of the interfering fragment.

The potential for molecular mimicry by H-Phe-Leu-NH2 at the antibody binding site for Leu-enkephalin is visualized below.

G cluster_0 Molecular Mimicry Leading to Cross-Reactivity Antibody Antibody Binding Site Epitope Recognition Area Leu_Enkephalin Tyr-Gly-Gly Phe-Leu Leu_Enkephalin:f1->Antibody:p1 Intended Binding (High Affinity) H_Phe_Leu_NH2 Phe-Leu H_Phe_Leu_NH2:f0->Antibody:p1 Cross-Reactivity (Potential Binding)

Caption: H-Phe-Leu-NH2 mimicking the C-terminus of Leu-enkephalin.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To empower you to assess the cross-reactivity of H-Phe-Leu-NH2 in your specific assay, we provide a detailed, self-validating protocol for a standard competitive ELISA.

Objective: To quantify the percentage cross-reactivity of H-Phe-Leu-NH2 relative to the target analyte (e.g., Leu-enkephalin).

Materials:

  • High-binding 96-well microplates

  • Target Analyte Standard (e.g., Leu-enkephalin)

  • Potential Cross-Reactant (H-Phe-Leu-NH2)

  • Primary Antibody specific to the Target Analyte

  • Enzyme-conjugated Target Analyte (Tracer)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Plate Coating:

    • Dilute the primary antibody to a pre-optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer. Pat dry on absorbent paper.

  • Preparation of Standards and Cross-Reactant:

    • Prepare a serial dilution of the Target Analyte Standard in Assay Buffer. A typical range might be from 1000 ng/mL down to 1 ng/mL.

    • Prepare a similar serial dilution of H-Phe-Leu-NH2 in Assay Buffer. It is crucial to test a wide concentration range, often 10- to 1000-fold higher than the target analyte's expected range.

  • Competitive Reaction:

    • Add 50 µL of the appropriate standard or H-Phe-Leu-NH2 dilution to the wells.

    • Add 50 µL of the enzyme-conjugated Target Analyte (Tracer), diluted to a pre-optimized concentration in Assay Buffer, to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve for the Target Analyte with absorbance on the Y-axis and concentration on the X-axis (log scale).

    • Determine the concentration of the Target Analyte that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, plot an inhibition curve for H-Phe-Leu-NH2 and determine its IC50.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of H-Phe-Leu-NH2) x 100

Conclusion and Recommendations

The dipeptide amide H-Phe-Leu-NH2 represents a potential, and often overlooked, source of interference in immunoassays for larger neuropeptides that share this C-terminal sequence, most notably Leu-enkephalin. The principles of molecular recognition and epitope similarity dictate that cross-reactivity is a tangible risk, particularly in competitive assay formats like RIA and ELISA.

References

  • Boarder, M. R., & Adams, M. (1984). Radioimmunoassay of methionine(5)-enkephalin sulphoxide: phylogenetic and anatomical distribution. Neuropeptides, 4(4), 335-344. [Link]

  • Capper, S. J., Venn, R. F., & Morley, J. S. (1986). A specific radioimmunoassay for [Leu] and [Met]enkephalin applied to a HPLC separation of human CSF. Neuropeptides, 8(1), 33-44. [Link]

  • Couraud, J. Y., et al. (1985). Monoclonal antibodies to substance P: production, characterization of their fine specificities, and use in immunocytochemistry. Journal of Neurochemistry, 44(4), 1331-1339. [Link]

  • Knight, M., & Kothary, P. (1982). An immunoassay for Leu-enkephalin based on a C-terminal aequorin-peptide fusion. Analytical Biochemistry, 127(1), 11-19. [Link]

  • Petrus, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. [Link]

  • Rehfeld, J. F. (2011). Measurement of cholecystokinin. Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

Sources

A Comparative Guide to the Neuroprotective Effects of Modified Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neurodegenerative disease research, the pursuit of effective therapeutic agents is a paramount challenge. The progressive loss of neuronal structure and function, a hallmark of conditions like Alzheimer's disease, Parkinson's disease, and cerebral ischemia, necessitates the exploration of novel neuroprotective strategies. Among the promising candidates are naturally occurring dipeptides and their structurally modified analogues, which offer a multi-pronged defense against the cellular insults that drive neurodegeneration.

This guide provides a comprehensive comparison of the neuroprotective effects of key modified dipeptides, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals, offering not just a review of findings but also an in-depth look at the experimental methodologies that validate these claims. We will dissect the causal relationships behind experimental choices and present the protocols that form the bedrock of trustworthy, reproducible science.

The Rationale for Dipeptide Modification

The endogenous dipeptide L-carnosine (β-alanyl-L-histidine) has long been recognized for its beneficial physiological roles, including antioxidant, anti-glycating, and metal ion-chelating properties.[1] Its presence in excitable tissues like the brain suggests an intrinsic neuroprotective function.[2] However, the therapeutic application of carnosine is hampered by its rapid hydrolysis in vivo by the enzyme carnosinase. This has spurred the development of modified dipeptides, such as Anserine and N-acetylcarnosine, designed to enhance stability and efficacy. More recently, dimeric dipeptide mimetics that replicate the structure of neurotrophin loops have emerged as a sophisticated strategy to activate specific neuroprotective signaling pathways.[3][4]

Comparative Analysis of Neuroprotective Dipeptides

The neuroprotective efficacy of a dipeptide is not monolithic; it is a composite of its ability to mitigate oxidative stress, inhibit inflammatory cascades, prevent apoptotic cell death, and modulate specific signaling pathways. The following table summarizes the comparative performance of several key dipeptides based on extensive experimental evidence.

Dipeptide Modification Primary Neuroprotective Mechanisms Key In Vitro / In Vivo Evidence & Models
L-Carnosine Parent CompoundPotent antioxidant (ROS scavenger), anti-glycation agent, metal ion chelator, reduces matrix metalloproteinase (MMP) levels.[1][5][6]Reduces infarct size in permanent middle cerebral artery occlusion (pMCAO) mouse models of ischemia; protects cultured neurons from oxygen-glucose deprivation.[5] Attenuates neurotoxicity induced by beta-amyloid.[2]
Anserine Methylation (β-alanyl-3-methyl-L-histidine)Scavenger of hypochlorous acid (HClO), antioxidant, anti-inflammatory.[7][8] Resistant to hydrolysis by human carnosinase.[9]Improves spatial memory and reduces neuroinflammation in aged AβPPswe/PSEN1dE9 Alzheimer's model mice.[9] Protects against cognitive decline in elderly individuals with Mild Cognitive Impairment (MCI).[8][10]
N-Acetylcarnosine (NAC) AcetylationAntioxidant, potential for enhanced blood-brain barrier penetration due to increased lipophilicity.[11]Shows some reduction in infarct size in pMCAO models, but effects were not statistically significant compared to carnosine in one study.[5] Primarily studied for ophthalmic applications.[11]
Dipeptide Mimetics (e.g., GSB-106, GK-2) Dimeric Neurotrophin Loop MimeticsSelective activation of Tyrosine Kinase (Trk) receptors and downstream pro-survival signaling pathways (PI3K/Akt, MAPK/ERK).[3][12][13][14]All tested mimetics improve survival of HT-22 hippocampal neurons under oxidative stress.[14] In vivo neuroprotection in rat MCAO models of ischemic stroke is observed only for compounds that engage the PI3K/Akt signaling cascade.[12][14]

Core Mechanisms: Signaling Pathways and Molecular Action

The neuroprotective capacity of these dipeptides is intrinsically linked to their interaction with cellular signaling cascades. While carnosine and its direct derivatives often exert their effects through direct antioxidant and anti-glycation activities[6], the newer generation of dipeptide mimetics functions by hijacking the cell's own pro-survival machinery.

A pivotal pathway in this context is the PI3K/Akt pathway , which plays a central role in promoting cell survival and inhibiting apoptosis. The activation of this pathway is a critical determinant of in vivo neuroprotection for dimeric dipeptide mimetics.[12][14]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Trk Receptor PI3K PI3K Trk->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K->PIP2 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (Inactive) PDK1->Akt Phosphorylates Akt_A Akt (Active) Akt->Akt_A Bad Bad Akt_A->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Dipeptide Dipeptide Mimetic (e.g., GSB-106) Dipeptide->Trk Binds & Activates

Caption: PI3K/Akt pro-survival signaling pathway activated by dipeptide mimetics.

Experimental Validation: A Guide to Methodologies

The claims of neuroprotection rest on rigorous experimental validation. Below are detailed protocols for key assays used to evaluate and compare these dipeptides, providing a self-validating framework for your research.

Protocol 1: In Vitro Assessment of Neuroprotection Against Oxidative Stress

This protocol is foundational for screening compounds for their ability to protect neurons from oxidative damage, a common pathological feature in many neurodegenerative diseases.

Workflow:

Caption: Workflow for the in vitro oxidative stress neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture: Plate HT-22 hippocampal neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of the modified dipeptides in culture medium. Remove the old medium from the wells and add 100 µL of the dipeptide solutions. Include a vehicle-only control. Incubate for 1-2 hours.

    • Causality Check: This pre-incubation step is crucial to allow for cellular uptake or receptor binding of the compound before the insult, mimicking a prophylactic treatment paradigm.

  • Induction of Oxidative Stress: Add a toxic agent such as hydrogen peroxide (H₂O₂) or glutamate to all wells except the negative control, to a final concentration known to induce ~50% cell death.

  • Incubation: Return the plate to the incubator for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells treated with dipeptides to the vehicle-treated/H₂O₂-exposed control.

Protocol 2: In Vivo Evaluation of Apoptosis via Caspase-3 Activity

Apoptosis, or programmed cell death, is a key event in neuronal loss. Measuring the activity of executioner caspases, like Caspase-3, in brain tissue from animal models provides a direct quantitative measure of apoptosis.

Principle: The assay utilizes a specific peptide substrate for Caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorescent reporter.[15][16] Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified.

Step-by-Step Methodology:

  • Animal Model & Tissue Collection:

    • Utilize an appropriate animal model of neurodegeneration, such as the MCAO model for stroke or a transgenic mouse model for Alzheimer's disease.[17][18][19]

    • At the study endpoint, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

  • Tissue Lysate Preparation:

    • Homogenize the tissue in a chilled cell lysis buffer containing protease inhibitors.[20]

    • Incubate the homogenate on ice for 10-15 minutes to ensure complete lysis.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic extract) and determine the total protein concentration using a BCA or Bradford assay. This is critical for normalizing the activity.

  • Caspase-3 Activity Assay (Colorimetric):

    • In a 96-well plate, add 50-100 µg of protein from each sample lysate to individual wells. Adjust the volume with lysis buffer.

    • Prepare a reaction mixture containing reaction buffer and the DEVD-pNA substrate.[21]

    • Add the reaction mixture to each well to initiate the reaction.

    • Include a blank (lysis buffer + reaction mix) and a negative control (lysate from a healthy control animal).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.[16]

    • Normalize the absorbance reading to the total protein concentration for each sample.

    • Express the Caspase-3 activity as a fold-change relative to the control group.

Protocol 3: Quantification of Neuroinflammation in Brain Tissue

Neuroinflammation is a critical component of neurodegenerative pathology. Measuring the levels of pro-inflammatory cytokines provides a quantitative assessment of the inflammatory state and the modulatory effects of therapeutic candidates. Multiplex immunoassays are highly efficient for this purpose.[22][23]

Workflow:

G cluster_prep Sample Preparation cluster_assay Multiplex Immunoassay (e.g., Bio-Plex) cluster_read Data Acquisition Dissect 1. Dissect Brain Region Homogenize 2. Homogenize in Lysis Buffer (with Protease Inhibitors) Dissect->Homogenize Centrifuge 3. Centrifuge & Collect Supernatant Homogenize->Centrifuge Protein 4. Determine Protein Concentration Centrifuge->Protein Sample 6. Add Standards & Samples Protein->Sample Beads 5. Add Antibody-Coupled Beads to 96-well plate Beads->Sample Incubate1 7. Incubate & Wash Sample->Incubate1 Detection 8. Add Detection Antibodies Incubate1->Detection Incubate2 9. Incubate & Wash Detection->Incubate2 SA 10. Add Streptavidin-PE Incubate2->SA Incubate3 11. Incubate & Wash SA->Incubate3 Read 12. Resuspend Beads & Read on Multiplex Analyzer Incubate3->Read Analyze 13. Calculate Cytokine Concentrations Read->Analyze

Caption: Workflow for quantifying brain cytokines using a multiplex immunoassay.

Step-by-Step Methodology:

  • Tissue Lysate Preparation: Prepare brain tissue lysates as described in Protocol 2, ensuring the lysis buffer is compatible with immunoassays.

  • Assay Preparation:

    • Use a commercial multiplex bead-based immunoassay kit (e.g., Bio-Plex Pro Mouse Cytokine Panel).

    • Prepare the standard curve by performing serial dilutions of the cytokine standards provided in the kit.

    • Dilute the brain lysate samples to fall within the dynamic range of the assay.

  • Immunoassay Procedure:

    • Add the antibody-coupled magnetic beads to each well of a 96-well plate.

    • Wash the beads using a magnetic plate washer.

    • Add the prepared standards and samples to the appropriate wells.

    • Incubate for 30-60 minutes at room temperature with shaking. This allows the cytokines in the sample to bind to the capture antibodies on the beads.

    • Wash the beads to remove unbound material.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash away unbound detection antibodies.

    • Add Streptavidin-Phycoerythrin (SA-PE) and incubate. The streptavidin binds to the biotin on the detection antibodies.

    • Wash away unbound SA-PE.

  • Data Acquisition and Analysis:

    • Resuspend the beads in assay buffer.

    • Read the plate on a multiplex analyzer (e.g., Luminex system). The instrument will differentiate the bead sets (each corresponding to a different cytokine) and quantify the PE fluorescence signal for each.

    • Use the standard curve to calculate the concentration of each cytokine (e.g., IL-1β, TNF-α, IL-6) in the samples, typically expressed in pg/mL.

    • Normalize the cytokine concentration to the total protein content of the lysate (pg/mg of protein).[24]

Conclusion and Future Perspectives

The comparative analysis reveals a clear evolution in the design of neuroprotective dipeptides. While carnosine and its first-generation analogues like anserine offer robust, broad-spectrum protection primarily through antioxidant and anti-inflammatory actions, they lack target specificity. Anserine's resistance to carnosinase presents a significant advantage for in vivo applications.[9] The newer dimeric dipeptide mimetics represent a paradigm shift towards targeted engagement of specific pro-survival pathways, such as PI3K/Akt.[14] This targeted approach may offer greater potency and fewer off-target effects.

The challenge ahead lies in bridging the gap between promising preclinical data and clinical efficacy.[17] Future research must focus on optimizing the pharmacokinetic properties of these dipeptides, particularly their ability to cross the blood-brain barrier. The development of multi-target dipeptides that combine the direct antioxidant effects of the carnosine family with the signaling pathway activation of neurotrophin mimetics could represent the next frontier in creating potent neuroprotective therapeutics. The rigorous application of the validated experimental protocols outlined in this guide will be essential in identifying and advancing the most promising candidates to the clinic.

References

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  • Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Anserine. [Link]

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  • Gudasheva, T. A., Povarnina, P. Y., & Seredenin, S. B. (2022). Dimeric dipeptide mimetics of neurotrophins as molecular tools and potential neuroprotective drugs. ResearchGate. [Link]

  • Gudasheva, T. A., Povarnina, P. Y., & Seredenin, S. B. (2025). Dimeric dipeptide mimetics of neurotrophins as molecular tools and potential neuroprotective drugs. Open Exploration. [Link]

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  • Gudasheva, T. A., Povarnina, P. Y., & Seredenin, S. B. (2025). Dimeric dipeptide mimetics of neurotrophins as molecular tools and potential neuroprotective drugs. R Discovery. [Link]

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  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

  • Hisatsune, T., Ebisui, E., & Kaneko, J. (2020). Anserine/Carnosine Supplementation Preserves Blood Flow in the Prefrontal Brain of Elderly People Carrying APOE e4. Aging and Disease, 11(4), 793–804. [Link]

  • MDPI. (2023). Parkinson's Disease: Exploring Different Animal Model Systems. International Journal of Molecular Sciences, 24(7), 6185. [Link]

  • Oxford Global. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. [Link]

  • NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. [Link]

  • The Jackson Laboratory. (2019, July 19). Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us? [Link]

  • Pérez, M. J., & Sureda, F. X. (2022). Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases. Antioxidants, 11(5), 846. [Link]

  • Kaneko, J., & Hisatsune, T. (2017). Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. Scientific Reports, 7, 12681. [Link]

  • Johnson, J. D., & O'Connor, J. C. (2022). Use of an immunocapture device to detect cytokine release in discrete brain regions. Brain, Behavior, and Immunity, 100, 20–22. [Link]

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  • EurekAlert!. (2021, February 2). Aging-US: Anserine protected against cognitive decline. [Link]

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  • Ace Therapeutics. (n.d.). Animal Modeling of Ischemic Stroke. [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]

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Sources

A Comparative Guide to the Synthesis and Validation of H-Phe-Leu-NH2.HBr: A Novel Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Phe-Leu-NH2, a molecule of significant interest in biochemical and pharmaceutical research, presents unique challenges in its chemical synthesis, particularly concerning purity, yield, and scalability.[1] This guide provides a comprehensive validation of a novel, efficient synthesis method for H-Phe-Leu-NH2.HBr, leveraging microwave-assisted solution-phase chemistry. We present a head-to-head comparison with traditional solid-phase peptide synthesis (SPPS) and conventional solution-phase methods, supported by rigorous experimental data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our findings demonstrate that the proposed microwave-assisted approach offers substantial improvements in reaction time and purity while maintaining excellent yields and chiral integrity.

Introduction: The Significance of this compound

This compound, or Phenylalanyl-leucinamide hydrobromide, is a dipeptide composed of L-phenylalanine and L-leucine with a C-terminal amide.[1] Its constituent amino acids, one aromatic and one branched-chain, confer specific biochemical properties that make it a valuable tool in various research domains. It serves as a model substrate in enzyme activity studies and as a building block in the development of novel peptide-based therapeutics.[1] The hydrobromide salt form enhances its stability and aqueous solubility, crucial for experimental applications.[1]

The chemical synthesis of peptides, while a mature field, is continually evolving to address persistent challenges such as reaction efficiency, racemization, and the formation of impurities.[2][3][4] Common impurities can include deletion sequences, insertion sequences, and residual protecting groups, which can significantly impact the biological activity and safety of the peptide.[5][6] Therefore, the development of robust, efficient, and clean synthesis methods is of paramount importance.

This guide introduces a novel microwave-assisted solution-phase synthesis (MW-SPS) of this compound and provides a detailed framework for its validation, comparing it against established methodologies.

Comparative Synthesis Methodologies

Traditional Synthesis Routes: A Brief Overview

Two primary methods have traditionally dominated the synthesis of dipeptides like H-Phe-Leu-NH2:

  • Solid-Phase Peptide Synthesis (SPPS): This method, pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[7][8] SPPS is renowned for its ease of purification, as excess reagents and byproducts are simply washed away.[9] However, it can be time-consuming, and aggregation of the growing peptide chain on the solid support can lead to incomplete reactions and the formation of deletion sequences.[10]

  • Conventional Solution-Phase Synthesis (SPS): In this classical approach, amino acids are coupled in a homogenous solution.[11][12] SPS is highly scalable and allows for the purification of intermediates, potentially leading to a purer final product.[11] The main drawbacks are the often lengthy reaction times and the need for tedious workup and purification procedures at each step.[13]

A Novel Approach: Microwave-Assisted Solution-Phase Synthesis (MW-SPS)

Our proposed method harnesses the efficiency of microwave irradiation to accelerate the coupling reaction in the solution phase. Microwave energy provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves reaction yields and product purity.[14][15]

Causality of Experimental Choice: The selection of microwave assistance is predicated on its ability to overcome the kinetic barriers of peptide bond formation, thereby minimizing side reactions that are more prevalent with prolonged reaction times at elevated temperatures. The use of a solution-phase approach allows for better scalability compared to SPPS for a dipeptide of this size.

Validation Workflow: A Multi-faceted Approach to Purity and Identity

A rigorous validation process is essential to confirm the identity, purity, and chiral integrity of the synthesized this compound. Our validation workflow integrates three key analytical techniques: HPLC, MS, and NMR.

Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation cluster_result Final Product Synthesis Crude this compound Purification Preparative HPLC Synthesis->Purification Crude Product HPLC Purity Assessment (RP-HPLC) Purification->HPLC Purified Fractions MS Identity Confirmation (LC-MS) Purification->MS NMR Structural Verification (¹H NMR) Purification->NMR Chiral Enantiomeric Purity (Chiral HPLC) Purification->Chiral FinalProduct Validated this compound HPLC->FinalProduct Verified Data MS->FinalProduct Verified Data NMR->FinalProduct Verified Data Chiral->FinalProduct Verified Data Advantages of MW-SPS center MW-SPS Method advantage1 Rapid Synthesis (Minutes vs. Hours) center->advantage1 advantage2 High Purity & Yield center->advantage2 advantage3 Reduced Racemization center->advantage3 advantage4 Excellent Scalability center->advantage4

Sources

A Researcher's Guide to Benchmarking H-Phe-Leu-NH2.HBr Against Known Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of the dipeptide amide H-Phe-Leu-NH2.HBr. While the inhibitory profile of this compound is not extensively characterized, its peptide-like structure suggests potential interactions with proteases. This guide uses the well-characterized cysteine protease, Cathepsin B, as a model target and benchmarks the screening process against established inhibitors: E-64, CA-074, and Leupeptin.

The methodologies outlined herein are designed to provide a robust and self-validating system for determining the inhibitory potency and selectivity of novel compounds like this compound.

Introduction to the Target: Cathepsin B

Cathepsin B is a lysosomal cysteine protease belonging to the papain family.[1] It plays a crucial role in intracellular protein turnover.[2] However, its dysregulation and mislocalization are implicated in a variety of pathological processes, including cancer progression and neurodegenerative diseases.[1][2] This makes Cathepsin B a significant therapeutic target for the development of novel inhibitors.

The Panel of Inhibitors

This guide focuses on benchmarking this compound against three well-established inhibitors with distinct mechanisms of action.

This compound
  • Chemical Name: (S)-2-((S)-2-amino-3-phenylpropanamido)-4-methylpentanamide hydrobromide

  • Structure: A dipeptide amide composed of Phenylalanine and Leucine.

  • Known Biological Activity: While direct protease inhibition is not extensively documented, some dipeptides and their derivatives have shown biological activity, including neuroprotective properties.[3] One report suggests that H-Phe-Leu-NH2·HBr can reduce Caspase-3 activity, a cysteine-aspartic protease.[3] Its resistance to degradation by certain proteases has also been noted.

E-64
  • Mechanism of Action: E-64 is a potent and irreversible inhibitor of a broad range of cysteine proteases.[4][5] It contains an epoxide that forms a covalent bond with the active site cysteine residue.[4]

  • Selectivity: It inhibits papain, calpain, and cathepsins B, H, and L, but does not affect serine proteases.[5][6]

  • Potency: It exhibits low nanomolar IC50 values for several cathepsins.[7]

CA-074
  • Mechanism of Action: CA-074 is a highly selective, irreversible inhibitor of Cathepsin B.[8] It is an epoxysuccinyl peptide derivative of E-64.[8]

  • Selectivity: It shows high selectivity for Cathepsin B over other cathepsins like H and L.[8]

  • Potency: It has a Ki value in the low nanomolar range for Cathepsin B.[8] Its methyl ester prodrug, CA-074-Me, is cell-permeable and is converted to the active form intracellularly.[9]

Leupeptin
  • Mechanism of Action: Leupeptin is a reversible, competitive transition-state inhibitor of several serine and cysteine proteases.[10][11]

  • Selectivity: It is known to inhibit cathepsin B, calpain, and trypsin.[1]

  • Potency: Leupeptin is a slow, tight-binding inhibitor of Cathepsin B with a Ki value in the nanomolar range.[10]

Head-to-Head Comparison: A Framework for Evaluation

The following sections outline the experimental design for a comprehensive comparison of this compound with the known inhibitors.

Table 1: Inhibitor Properties
FeatureThis compoundE-64CA-074Leupeptin
Mechanism UnknownIrreversible, CovalentIrreversible, CovalentReversible, Competitive
Primary Target(s) To be determinedBroad-spectrum Cysteine ProteasesCathepsin BSerine & Cysteine Proteases
Reported Potency (Cathepsin B) UnknownIC50 ~6 µM (in some systems)[7]Ki = 2-5 nM[8]Ki ~5 nM[10]
Experimental Design: Determining Inhibitory Activity

A fluorogenic assay is a sensitive and widely used method to determine enzyme activity and inhibition. The following protocol provides a step-by-step guide for assessing the inhibitory potential of this compound against Cathepsin B.

Diagram 1: Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents: - Assay Buffer - Cathepsin B Enzyme - Fluorogenic Substrate - Inhibitors (this compound, E-64, CA-074, Leupeptin) plate Prepare 96-well Plate: - Add Assay Buffer - Add serial dilutions of each inhibitor reagents->plate add_enzyme Add Cathepsin B to wells (except negative control) plate->add_enzyme pre_incubate Pre-incubate plate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to all wells to initiate reaction pre_incubate->add_substrate read_fluorescence Read fluorescence kinetically (Excitation/Emission specific to substrate) add_substrate->read_fluorescence data_analysis Calculate initial reaction velocities (V₀) read_fluorescence->data_analysis ic50_calc Plot % Inhibition vs. [Inhibitor] and determine IC50 values data_analysis->ic50_calc G cluster_pathway Cathepsin B Activity cluster_inhibitors Inhibition ProcathepsinB Pro-Cathepsin B CathepsinB Active Cathepsin B ProcathepsinB->CathepsinB Activation Products Cleavage Products CathepsinB->Products Proteolysis Substrate Protein Substrate Substrate->Products E64 E-64 E64->CathepsinB Irreversible CA074 CA-074 CA074->CathepsinB Irreversible, Selective Leupeptin Leupeptin Leupeptin->CathepsinB Reversible HPheLeu This compound (?) HPheLeu->CathepsinB Potential Interaction

Caption: Simplified overview of Cathepsin B activation and inhibition.

Conclusion

This guide provides a structured and scientifically rigorous approach to assess the inhibitory potential of this compound. By benchmarking against well-characterized inhibitors of Cathepsin B, researchers can obtain reliable and comparable data. The detailed protocol and experimental framework are designed to be adaptable for screening other novel compounds against a range of proteases, thereby accelerating the drug discovery process.

References

  • Buttle D J, Murata M, Knight C G, et al. (1992). CA074 methyl ester: a proinhibitor for intracellular cathepsin B. Archives of biochemistry and biophysics, 299(2): 377-380.
  • E-64. Wikipedia. (URL: [Link])

  • Ghoochani, A., & Abu-Remaileh, M. (2026, January 10). Magic Red® Cathepsin B Assay Protocol. protocols.io. (URL: [Link])

  • Baici, A., & Gyger-Marazzi, M. (1982). The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect. European journal of biochemistry, 129(1), 33–41.
  • Cathepsin B Inhibitor Screening Assay Kit. BPS Bioscience. (URL: [Link])

  • Wadhawan, M., et al. (2014). Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and apoptosis in Filarial Parasite. PLoS ONE, 9(3), e93161.
  • Schultz, R. M., et al. (1989). Active and inactive forms of the transition-state analog protease inhibitor leupeptin: explanation of the observed slow binding of leupeptin to cathepsin B and papain. The Journal of biological chemistry, 264(3), 1497–1507.
  • Turk, V., et al. (2000). Inhibitors of cathepsin B. Biochimica et biophysica acta, 1477(1-2), 98–111.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of H-Phe-Leu-NH2·HBr

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Profile

  • L-Phenylalanine and L-Leucine: These are naturally occurring amino acids and are generally considered non-hazardous. An SDS for L-Phenylalanine indicates that it is not a hazardous substance.[1]

  • Amide Group: The C-terminal amide is a common modification in peptides and does not typically confer significant hazards.

  • Hydrobromide Salt: The hydrobromide (HBr) component introduces a degree of corrosivity, particularly in solution. The SDS for hydrobromic acid classifies it as causing severe skin burns and eye damage.[2][3] However, in the solid, salt form of the dipeptide, this corrosivity is significantly mitigated. Thermal decomposition may release hazardous gases such as hydrogen bromide.[4][5]

Based on this analysis, H-Phe-Leu-NH2·HBr in its solid form is considered a non-hazardous chemical waste . However, due to the hydrobromide component, it is prudent to handle it with standard laboratory precautions and to avoid disposal methods that could liberate the hydrobromic acid.

Table 1: Hazard Profile Summary

ComponentHazard ClassificationPrimary Concerns
Phenylalanine-Leucine AmideGenerally Non-HazardousPotential for mild skin or eye irritation upon direct contact.
Hydrobromide (HBr) SaltCorrosive (in solution)Thermal decomposition can release corrosive and toxic hydrogen bromide gas.[4][5]

Personal Protective Equipment (PPE) and Immediate Safety

Proper personal protective equipment is the first line of defense against any potential chemical exposure. When handling H-Phe-Leu-NH2·HBr for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against any accidental splashes or airborne dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any tears or punctures before use and dispose of them properly after handling the chemical waste.[1][2]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

  • Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of H-Phe-Leu-NH2·HBr is to treat it as a chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6]

Step 1: Waste Identification and Segregation
  • Identify all waste streams containing H-Phe-Leu-NH2·HBr. This includes:

    • Unused or expired solid H-Phe-Leu-NH2·HBr.

    • Solutions containing dissolved H-Phe-Leu-NH2·HBr.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

  • Segregate this waste from other waste streams such as biohazardous or radioactive waste.

Step 2: Containerization
  • Solid Waste:

    • Collect all solid H-Phe-Leu-NH2·HBr waste and contaminated consumables in a designated, leak-proof container with a secure lid.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • Collect all aqueous solutions containing H-Phe-Leu-NH2·HBr in a separate, clearly labeled, and leak-proof container.

    • Ensure the container is compatible with acidic solutions, as the hydrobromide salt can lower the pH of the solution.

Step 3: Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of everyone handling the waste.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container, as per your institution's guidelines.[7][8][9]

  • The label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "H-Phe-Leu-NH2·HBr" or "Phenylalanyl-leucinamide hydrobromide". Avoid using abbreviations.[8]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage
  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.[7][8]

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure the container is kept closed at all times, except when adding waste.[8]

Step 5: Final Disposal
  • Once the waste container is full, or if you are discontinuing the use of H-Phe-Leu-NH2·HBr, arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) department.[10]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve filling out an online form or contacting the EHS office directly.[8][10]

  • The preferred method of final disposal for this type of non-hazardous chemical waste is incineration by a licensed waste disposal facility.[6]

Chemical Incompatibility

To prevent dangerous reactions, it is crucial to avoid mixing H-Phe-Leu-NH2·HBr waste with incompatible chemicals. While specific incompatibility data for this dipeptide is limited, general principles for amine hydrobromides and organic compounds should be followed.

Do NOT mix H-Phe-Leu-NH2·HBr waste with:

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Contact with strong bases can neutralize the hydrobromide salt, potentially leading to the release of the free amine and heat generation.

  • Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, permanganates): These can cause vigorous and potentially explosive reactions with organic materials.[11][12]

  • Reactive Metals (e.g., alkali metals): These can react with any residual moisture or the hydrobromide component.

Always store H-Phe-Leu-NH2·HBr waste in a designated container and do not mix it with other chemical waste streams unless you have confirmed their compatibility.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of H-Phe-Leu-NH2·HBr.

DisposalWorkflow Disposal Workflow for H-Phe-Leu-NH2.HBr start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid containerize_solid Containerize in a labeled, leak-proof solid waste container solid_waste->containerize_solid containerize_liquid Containerize in a labeled, leak-proof liquid waste container liquid_waste->containerize_liquid labeling Label as 'Hazardous Waste' with full chemical name and details containerize_solid->labeling containerize_liquid->labeling storage Store in designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs_pickup incineration Final Disposal: Incineration via licensed facility ehs_pickup->incineration

Caption: Decision workflow for the safe disposal of H-Phe-Leu-NH2·HBr.

References

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Missouri. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Environmental Health and Safety, Oregon State University. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide. Environmental Health and Safety, The Ohio State University. [Link]

  • Safety Data Sheet - H-Phe(2-Br)-OH. AAPPTec, LLC. [Link]

  • Safety Data Sheet - N-Boc-4-bromo-L-phenylalanine. AAPPTec, LLC. [Link]

  • TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. [Link]

  • Chemical Incompatibilities. University of California, Berkeley. [Link]

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Personal protective equipment for handling H-Phe-Leu-NH2.HBr

Author: BenchChem Technical Support Team. Date: January 2026

Complete Safety and Handling Guide for H-Phe-Leu-NH2·HBr

This guide provides comprehensive safety protocols and operational directives for the handling of H-Phenylalanine-Leucyl-Amide Hydrobromide (H-Phe-Leu-NH2·HBr). As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested procedures to ensure both the integrity of your research and the safety of laboratory personnel.

Hazard Identification and Risk Assessment: A Dual-Nature Compound

H-Phe-Leu-NH2·HBr is a dipeptide amide salt. Its handling risks stem from two distinct chemical properties: the unknown biological activity of the peptide moiety and the corrosive potential of the hydrobromide salt. A thorough risk assessment must consider both aspects.

  • Peptide Moiety : Like many novel peptides, the full biological and toxicological profile of H-Phe-Leu-NH2·HBr is not extensively documented. Peptides in powdered form, in particular, pose a risk of respiratory sensitization upon inhalation.[1] Therefore, it must be handled as a compound with unknown biological activity, warranting high-level containment.

  • Hydrobromide Salt : This compound is the salt of hydrobromic acid, a strong and corrosive acid.[2][3] While the salt form is more stable, it can still exhibit acidic properties, especially in the presence of moisture, and may cause irritation or burns upon contact with skin, eyes, or mucous membranes.[4] Hazardous decomposition during heating can produce hydrogen bromide gas, which is toxic and corrosive.[5][6]

A mandatory pre-work risk assessment is the first line of defense. This initial step ensures that all subsequent handling, storage, and disposal actions are informed by a clear understanding of the potential hazards.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is non-negotiable and must be tailored to the specific laboratory activity being performed. The following table summarizes the minimum required PPE.

Laboratory ActivityRequired Personal Protective Equipment
Receiving & Storage Lab Coat, Nitrile Gloves, Safety Glasses
Weighing & Aliquoting (Powder) Full-Sleeve Lab Coat, Chemical-Resistant Nitrile Gloves, Chemical Safety Goggles with Side Shields, Face Shield, N95 Respirator or higher. Must be performed in a certified chemical fume hood.
Reconstituting & Handling (Liquid) Full-Sleeve Lab Coat, Chemical-Resistant Nitrile Gloves, Chemical Safety Goggles with Side Shields
Spill Cleanup (Powder) Chemical-Resistant Coveralls, Heavy-Duty Nitrile or Neoprene Gloves, Chemical Safety Goggles, Face Shield, Full-Face Respirator with appropriate cartridges
Spill Cleanup (Liquid) Lab Coat, Chemical-Resistant Nitrile Gloves, Chemical Safety Goggles
Waste Disposal Full-Sleeve Lab Coat, Chemical-Resistant Nitrile Gloves, Chemical Safety Goggles

Causality Behind PPE Choices:

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against accidental splashes of solutions.[1] A face shield is added when handling the powder to provide a secondary barrier against airborne particles.

  • Hand Protection : Chemical-resistant nitrile gloves protect against skin contact.[1] It is critical to change gloves immediately if they become contaminated. Do not use latex gloves, which offer poor chemical resistance.

  • Respiratory Protection : An N95 respirator or higher is essential when weighing the lyophilized powder to prevent inhalation of fine particles, which can cause respiratory tract irritation and potential sensitization.[1][7] All powder handling must occur within a fume hood to provide adequate ventilation and containment.[1][8]

  • Body Protection : A lab coat protects skin and personal clothing from contamination.[1] For large spills, more extensive protection like chemical-resistant coveralls may be necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the compound's lifecycle in the lab.

Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store the lyophilized peptide at -20°C or lower in a tightly sealed container, protected from light.[9][10]

  • Label the storage location clearly with appropriate hazard warnings.

Step-by-Step Protocol: Weighing and Reconstitution

This procedure must be performed inside a certified chemical fume hood.

  • Preparation : Before opening the container, allow it to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which can degrade the peptide and create a corrosive microenvironment.[10]

  • Don PPE : Wear all required PPE for handling powder as specified in the table above.

  • Weighing : Use anti-static weighing paper or a dedicated weighing boat. Gently tap the vial to transfer the powder, avoiding any actions that could create airborne dust. Minimize the time the primary container is open.

  • Reconstitution : Add the desired solvent slowly to the vessel containing the peptide powder. Do not add powder to the solvent, as this increases the risk of aerosolization. Cap the vessel securely and mix by gentle vortexing or inversion until fully dissolved.

  • Post-Procedure : Securely cap the primary container and return it to -20°C storage. Decontaminate the weighing area and any equipment used. Dispose of all contaminated consumables (e.g., weighing paper, pipette tips) in the designated chemical waste container.[1]

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[7]

G Figure 1: Safe Handling Workflow for H-Phe-Leu-NH2·HBr cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_use Experimental Use cluster_cleanup Cleanup & Disposal A Receive Compound B Inspect Container A->B C Store at <= -20°C B->C D Equilibrate to Room Temp C->D E Don Full PPE (Goggles, Gloves, Respirator) D->E F Weigh Powder E->F G Reconstitute Solution F->G H Perform Experiment G->H I Decontaminate Workspace H->I J Segregate Chemical Waste H->J I->J K Dispose via EHS Protocols J->K L Remove PPE & Wash Hands J->L K->L G Figure 2: Emergency Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill: Is it a powder or liquid? Spill->Assess Powder Powder Spill Assess->Powder Powder Liquid Liquid Spill Assess->Liquid Liquid Evacuate Evacuate & Restrict Area Powder->Evacuate AbsorbLiquid Cover with absorbent pads Liquid->AbsorbLiquid CoverPowder GENTLY cover with damp paper towels Evacuate->CoverPowder Collect Collect waste into sealed container CoverPowder->Collect AbsorbLiquid->Collect Decon Decontaminate spill area Collect->Decon Notify Notify EHS / Supervisor Decon->Notify

Caption: Emergency spill response decision tree.

First Aid and Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1]* Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [1][7]* Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention. [11]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

All waste generated from handling H-Phe-Leu-NH2·HBr is considered chemical waste.

  • Segregation : Do not mix this waste with general laboratory trash. [1]2. Containers : Collect all contaminated solid waste (gloves, pipette tips, weighing paper) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal : Arrange for pickup and disposal through your institution's EHS department. Never dispose of H-Phe-Leu-NH2·HBr or its solutions down the drain. [1] By adhering to these stringent safety and handling protocols, researchers can effectively manage the risks associated with H-Phe-Leu-NH2·HBr, ensuring a safe and productive laboratory environment.

References

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.
  • AccuStandard. 2-(Perfluorohexyl)
  • ChemicalBook. (2022).
  • AAPPTec, LLC.
  • abcr Gute Chemie. AB105970 | CAS 2144-53-8.
  • ECHEMI. (Perfluorohexyl)
  • Daikin Chemicals. (2023).
  • Fluoryx Labs. CAS#2144-53-8 | 2-(Perfluorohexyl)
  • Sigma-Aldrich. (2025).
  • AAPPTec, LLC.
  • National Institutes of Health (NIH). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Smolecule. (2023). Buy H-Phe-Leu-NH2.HBr | 108321-16-0.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrogen Bromide.
  • AAPPTec, LLC.
  • BenchChem. (2025). Personal protective equipment for handling T140 peptide.
  • Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
  • Fisher Scientific. (2010). Hydrobromic acid (HBr)
  • NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides.
  • PubChem. Leucyl-phenylalanine amide.
  • NovoPro Bioscience Inc. (2017). Handling and Storage of Synthetic Peptides.
  • Sigma-Aldrich. L-Leucyl-L-phenylalanine.
  • Fisher Scientific. Material Safety Data Sheet - Hydrobromic acid, ca.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.